Product packaging for miuraenamide A(Cat. No.:CAS No. 905982-74-3)

miuraenamide A

Cat. No.: B1258891
CAS No.: 905982-74-3
M. Wt: 684.6 g/mol
InChI Key: LOOHMHDNJMUEAT-SFHJFPFYSA-N
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Description

Miuraenamide A, also known as this compound, is a useful research compound. Its molecular formula is C34H42BrN3O7 and its molecular weight is 684.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42BrN3O7 B1258891 miuraenamide A CAS No. 905982-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905982-74-3

Molecular Formula

C34H42BrN3O7

Molecular Weight

684.6 g/mol

IUPAC Name

(3E,15E)-6-[(3-bromo-4-hydroxyphenyl)methyl]-3-[methoxy(phenyl)methylidene]-7,9,16,19-tetramethyl-1-oxa-4,7,10-triazacyclononadec-15-ene-2,5,8,11-tetrone

InChI

InChI=1S/C34H42BrN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+

InChI Key

LOOHMHDNJMUEAT-SFHJFPFYSA-N

SMILES

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C

Isomeric SMILES

CC1CC/C(=C/CCCC(=O)NC(C(=O)N(C(C(=O)N/C(=C(\C2=CC=CC=C2)/OC)/C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)/C

Canonical SMILES

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C

Other CAS No.

905982-74-3

Synonyms

miuraenamide A

Origin of Product

United States

Foundational & Exploratory

Miuraenamide A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A is a cyclic depsipeptide of myxobacterial origin with potent antifungal and antitumor activities. Isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, this natural product has garnered significant interest for its unique mode of action, which involves the stabilization of actin filaments. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and data presented for researchers in the field of natural product chemistry and drug discovery.

Discovery and Producing Organism

This compound was first isolated from the myxobacterium Paraliomyxa miuraensis (strain SMH-27-4), which was discovered in a near-seashore soil sample from the Miura Peninsula in Kanagawa Prefecture, Japan.[1][2] This strain is characterized as a "slightly halophilic" myxobacterium, requiring low salt concentrations (0.5–1.0%) for optimal growth.[1] The discovery of this compound and its congeners from this rare marine myxobacterium highlighted the potential of underexplored microbial habitats as a source of novel bioactive secondary metabolites.[2][3]

Isolation and Purification of this compound

The isolation of this compound from the culture of Paraliomyxa miuraensis is a multi-step process involving extraction and chromatographic purification. While exact yields can vary between batches, the general workflow is outlined below.

Fermentation of Paraliomyxa miuraensis

A detailed protocol for the cultivation of P. miuraensis is crucial for obtaining sufficient biomass for the extraction of this compound.

  • Strain: Paraliomyxa miuraensis SMH-27-4

  • Medium: VY/2-1/5SWS agar plates are used for initial cultivation.[4]

  • Inoculation: The outer edge of a swarming colony is excised and used to inoculate fresh plates.[4]

  • Incubation: Plates are incubated at 27 °C for 14 days.[4]

  • Scaling Up: For larger scale production, liquid cultures can be established, although specific details on optimal liquid fermentation conditions for high-yield this compound production are not extensively published. The original producer strain, SMH-27-4, is known to be difficult to culture, with a long culture period of 18 days to achieve maximal production.[2]

Extraction and Chromatographic Purification

The following protocol is a synthesized methodology based on standard natural product isolation techniques.

StepProcedure
1. Biomass Harvesting The bacterial cells are harvested from the agar plates or liquid culture by scraping or centrifugation.
2. Extraction The collected biomass is extracted with an organic solvent, typically methanol or ethyl acetate, to isolate the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.
3. Solvent Partitioning The crude extract is then subjected to solvent-solvent partitioning. For example, a methanol extract can be partitioned between ethyl acetate and water. The bioactive compounds, including this compound, are expected to partition into the organic layer.
4. Initial Chromatography The organic extract is concentrated under reduced pressure and subjected to an initial chromatographic separation, such as silica gel column chromatography, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.
5. Bioassay-Guided Fractionation Fractions are tested for their biological activity (e.g., antifungal or cytotoxic activity) to identify those containing the compound of interest.
6. High-Performance Liquid Chromatography (HPLC) The active fractions are further purified by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile in water) to yield pure this compound.

Structural Elucidation

The planar structure and absolute stereochemistry of this compound were determined through a combination of spectroscopic techniques.

Spectroscopic Data

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC, and NOESY) is employed to elucidate the connectivity and stereochemistry of the molecule.[2]

Table 1: Key Spectroscopic Data for this compound

TechniqueObservation
HR-ESI-MS m/z 684.2216 [M+H]+ (Calculated for C34H43BrN4O7, 684.2217)[5]

Note: A complete, publicly available table of 1H and 13C NMR chemical shifts for this compound could not be located in the searched literature. Researchers are advised to consult the primary publications for detailed spectroscopic data.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its primary mechanism of action being the stabilization of the actin cytoskeleton.

Antifungal and Antimicrobial Activity

This compound demonstrates potent antifungal activity, particularly against the plant pathogen Phytophthora capsici, with a minimum inhibition dose of 25 ng/disk.[1] The β-methoxyacrylate moiety of the molecule is crucial for its antimicrobial properties.[2]

Cytotoxic Activity

This compound displays high cytotoxicity against various tumor cell lines. This activity is attributed to its ability to interfere with the actin cytoskeleton, which is essential for cell division, migration, and morphology.

Table 2: Reported Cytotoxic Activities of this compound

Cell LineActivity MetricReported ValueReference
Various Tumor Cell LinesHigh CytotoxicityNot specified
HUVECInhibition of ProliferationNanomolar concentration[1]
Mechanism of Action: Actin Cytoskeleton Stabilization

The primary molecular target of this compound is actin. It promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and stabilizes the resulting filaments. This leads to a disruption of the dynamic equilibrium of the actin cytoskeleton, affecting numerous cellular processes.

The interaction of this compound with actin leads to a signaling cascade that impacts cell adhesion and migration. This is thought to involve the regulation of Rho GTPases, which are key regulators of the actin cytoskeleton.

Experimental Workflow for Actin Polymerization Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_actin Prepare Pyrene-Labeled G-Actin mix Mix Actin, this compound (or control), and Buffer prep_actin->mix prep_miuraenamide Prepare this compound Stock Solution prep_miuraenamide->mix prep_buffer Prepare Polymerization Buffer prep_buffer->mix incubate Incubate at Room Temperature mix->incubate measure Measure Fluorescence Intensity Over Time incubate->measure plot Plot Fluorescence vs. Time measure->plot analyze Analyze Polymerization Kinetics plot->analyze

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Actin Cytoskeleton Signaling Pathway

signaling_pathway cluster_stimulus Stimulus cluster_cytoskeleton Actin Cytoskeleton cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Effects miuraenamide This compound g_actin G-Actin miuraenamide->g_actin Binds to f_actin F-Actin miuraenamide->f_actin Stabilizes nucleation Actin Nucleation miuraenamide->nucleation Promotes polymerization Actin Polymerization miuraenamide->polymerization Promotes g_actin->nucleation rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) f_actin->rho_gtpases Regulates apoptosis Induction of Apoptosis f_actin->apoptosis nucleation->polymerization polymerization->f_actin stabilization Filament Stabilization downstream_effectors Downstream Effectors (e.g., ROCK, mDia) rho_gtpases->downstream_effectors adhesion Altered Cell Adhesion downstream_effectors->adhesion migration Inhibition of Cell Migration downstream_effectors->migration

Caption: Proposed signaling pathway of this compound's effect on the actin cytoskeleton.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled)

This protocol is adapted from standard methods for monitoring actin polymerization.

  • Preparation of Reagents:

    • G-Actin Stock Solution: Reconstitute lyophilized pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) to a final concentration of 10 µM. Keep on ice.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

    • 10x Polymerization Buffer: Prepare a 10x concentrated buffer to initiate polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Assay Procedure:

    • In a 96-well black plate, add G-buffer and the desired concentration of this compound (or DMSO as a vehicle control).

    • Add the G-actin stock solution to each well to a final concentration of 1 µM.

    • Initiate polymerization by adding 1/10th volume of the 10x polymerization buffer.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 1 hour. Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

    • Plot the fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a valuable chemical probe for studying the actin cytoskeleton and a promising lead compound for the development of novel anticancer and antifungal agents. Its unique origin from a rare marine myxobacterium underscores the importance of exploring diverse microbial ecosystems for new drug discovery. Further research into its detailed mechanism of action, structure-activity relationships, and optimization of its production will be crucial for realizing its full therapeutic potential.

References

Miuraenamide A: A Technical Guide to its Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a cyclodepsipeptide natural product first isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis.[1] It has garnered significant interest within the scientific community due to its potent biological activities, including antimicrobial, antifungal, and antitumor properties. At the core of its mechanism of action is its ability to stabilize actin filaments, placing it in a class of compounds with profound effects on cellular architecture and function. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Chemical Structure and Stereochemistry

This compound is a 14-membered cyclodepsipeptide, characterized by a macrocycle containing three amino acid residues and one hydroxy acid residue. The constituent units are N-methyl-bromotyrosine, alanine, and a unique β-methoxy-dehydrophenylalanine (β-MeO-Δ-Phe) moiety, linked to a 3-hydroxy-2,4-dimethyl-5-hexenoic acid residue.

The absolute stereochemistry of the five chiral centers in this compound has been determined through a combination of spectroscopic analysis, chemical derivatization, and the application of the modified Mosher's and Marfey's methods.[1] The established configurations are as follows:

  • (2S, 3R, 4R)-3-hydroxy-2,4-dimethyl-5-hexenoic acid

  • L-Alanine

  • (2S, 3R)-N-methyl-3-bromo-tyrosine

  • The exocyclic double bond of the β-methoxy-dehydrophenylalanine residue has a (Z)-configuration.

this compound Chemical Structure with Stereochemistry

Figure 1. Chemical structure of this compound with assigned stereochemistry.

Biological Activity and Quantitative Data

The primary biological effect of this compound is the stabilization of F-actin, leading to the promotion of actin polymerization and nucleation.[2] This activity underlies its potent cytotoxicity against a range of cancer cell lines and its effects on cell migration and morphology.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer~9[2]
HepG2Liver Cancer~9[2]
HL-60Leukemia~9[2]
U-2 OSOsteosarcoma~9[2]
HUVECNormal Endothelial Cells~9[2]
Inhibition of NADH Oxidase

This compound has also been shown to inhibit NADH oxidase, which may contribute to its antimicrobial and antitumor activities.

TargetIC50 (µM)
NADH Oxidase50
Effects on Cell Migration

This compound has been demonstrated to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner.[2]

AssayIC50 (nM)
HUVEC Cell Migration (Scratch Assay)~80

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This protocol describes a common method to monitor the kinetics of actin polymerization in the presence of a test compound like this compound. The assay relies on the fluorescence enhancement of pyrene-conjugated actin upon its incorporation into the polymeric F-actin state.

Materials:

  • Monomeric pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • Fluorescence spectrophotometer capable of kinetic measurements (Excitation: ~365 nm, Emission: ~407 nm)

  • 96-well black microplates

Procedure:

  • Preparation of Monomeric Actin: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. The supernatant contains the G-actin. Determine the protein concentration using a spectrophotometer.

  • Assay Setup: In a 96-well black microplate, prepare the reaction mixtures. For a typical 100 µL reaction, combine G-buffer, the desired concentration of this compound (or DMSO for control), and the G-actin solution (typically a 5-10% pyrene-labeled to unlabeled actin ratio) to a final actin concentration of 2-4 µM.

  • Initiation of Polymerization: Initiate actin polymerization by adding 10 µL of 10x Polymerization Buffer to each well.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence spectrophotometer and begin recording the fluorescence intensity every 30-60 seconds for 1-2 hours at room temperature.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The lag time before the onset of rapid polymerization reflects the nucleation phase.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration. The IC50 value can be calculated from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound's primary intracellular target is actin. By binding to and stabilizing F-actin, it disrupts the dynamic equilibrium of actin polymerization and depolymerization. This has downstream consequences on various cellular processes that are dependent on a dynamic actin cytoskeleton, including cell migration, division, and the regulation of gene transcription. One notable downstream effect is the activation of the Myocardin-related transcription factor A (MRTF-A), a transcriptional coactivator that is regulated by G-actin levels. In contrast, this compound does not appear to activate Yes-associated protein (YAP), another mechanosensitive transcriptional regulator.[3]

MiuraenamideA_Signaling miuraenamide This compound actin F-actin Stabilization (Polymerization ↑) miuraenamide->actin Binds to yap_inactive YAP (Inactive) miuraenamide->yap_inactive No Effect g_actin G-actin Pool ↓ actin->g_actin cytoskeleton Cytoskeletal Dynamics ↓ actin->cytoskeleton mrtfa_inactive MRTF-A (Inactive) (Bound to G-actin) g_actin->mrtfa_inactive Sequesters migration Cell Migration ↓ cytoskeleton->migration proliferation Cell Proliferation ↓ (Cytotoxicity) cytoskeleton->proliferation mrtfa_active MRTF-A (Active) (Nuclear Translocation) mrtfa_inactive->mrtfa_active Release srf SRF mrtfa_active->srf Co-activates gene_expression Target Gene Expression (e.g., cytoskeletal genes) srf->gene_expression Induces

This compound signaling pathway.

Total Synthesis Workflow of this compound

The total synthesis of this compound has been achieved through various routes. A common strategy involves the synthesis of the linear precursor followed by macrolactamization. The following diagram illustrates a generalized workflow.

MiuraenamideA_Synthesis start Commercially Available Starting Materials amino_acids Protected Amino Acids (Ala, Br-Tyr) start->amino_acids hydroxy_acid Chiral Hydroxy Acid Fragment Synthesis start->hydroxy_acid dehydro_phe β-MeO-Δ-Phe Precursor Synthesis start->dehydro_phe peptide_coupling1 Peptide Coupling amino_acids->peptide_coupling1 peptide_coupling2 Peptide Coupling amino_acids->peptide_coupling2 esterification Esterification hydroxy_acid->esterification dehydro_phe->peptide_coupling1 peptide_coupling1->peptide_coupling2 peptide_coupling2->esterification linear_precursor Linear Depsipeptide Precursor esterification->linear_precursor deprotection Global Deprotection linear_precursor->deprotection macrolactamization Macrolactamization deprotection->macrolactamization miuraenamide This compound macrolactamization->miuraenamide

References

Miuraenamide A's Mechanism of Action on Actin Filaments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A, a cyclodepsipeptide of myxobacterial origin, has emerged as a potent modulator of the actin cytoskeleton. This technical guide provides an in-depth analysis of its mechanism of action, detailing its effects on actin filament polymerization, depolymerization, and its unique interactions with actin-binding proteins. This document summarizes key quantitative data, outlines experimental methodologies for studying this compound's effects, and presents visual representations of its molecular interactions and experimental workflows.

Introduction

The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and intracellular transport.[1] The constant assembly and disassembly of actin filaments are tightly regulated by a host of actin-binding proteins (ABPs).[1] Small molecules that perturb actin dynamics are invaluable tools for cell biology research and hold potential as therapeutic agents.[2] this compound is an actin-stabilizing compound that promotes the nucleation and polymerization of actin filaments.[1][3] Structurally and functionally similar to jasplakinolide, this compound exhibits distinct effects on the actin cytoskeleton, particularly in its selective inhibition of cofilin binding to F-actin.[4][5] This guide delves into the molecular underpinnings of this compound's activity.

Mechanism of Action

Binding Site and Interaction with Actin

Molecular dynamics simulations suggest that this compound binds to a specific site on F-actin. The bromophenol group of this compound is proposed to interact with actin residues Tyr133, Tyr143, and Phe352.[4] This interaction is believed to induce a conformational change, shifting the D-loop of an adjacent actin monomer and resulting in a tighter packing of the actin subunits within the filament.[4] This binding site is located within the macrolide binding cleft of actin.[6]

Effects on Actin Polymerization and Depolymerization

This compound actively promotes the formation of actin filaments. In vitro assays demonstrate that it accelerates both the nucleation and elongation phases of actin polymerization.[1][5] This leads to an overall increase in the rate of actin filament formation.[1] Furthermore, this compound stabilizes existing actin filaments, thereby inhibiting their depolymerization.[4]

Selective Inhibition of Cofilin Binding

A key feature that distinguishes this compound from other actin stabilizers like jasplakinolide is its selective interference with the actin-binding protein cofilin.[4][5] this compound competes with cofilin for binding to F-actin, leading to a significant reduction in the amount of cofilin associated with actin filaments.[5] This inhibitory effect is specific, as this compound does not affect the binding of other ABPs such as gelsolin or the Arp2/3 complex to F-actin.[5] The proposed mechanism for this selectivity involves the this compound-induced conformational change in F-actin, which occludes the cofilin binding site.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on actin dynamics and cell behavior.

Parameter Compound Concentration Observed Effect Reference
Actin PolymerizationThis compound1 µMAccelerated nucleation and polymerization in pyrene assay.[1][5]
Actin Filament FormationThis compound500 nM - 5 µMIncreased number of filaments in TIRF microscopy assay.[5]
Cellular F-actin MorphologyThis compound30 nMReorganization of the actin cytoskeleton into clusters/aggregates.[1]
Cellular F-actin MorphologyThis compound100 nMComplete destruction of the actin cytoskeleton and formation of perinuclear actin aggregates.[1]
Cell Migration (2D Chemotaxis)This compound10 nMInhibition of directed migration of HUVEC cells.[1]
Cofilin Binding to F-actinThis compound50 nMReduced co-localization of cofilin with F-actin in HUVECs.[5]
Compound Derivative Effect on Actin Reference
LK701, LK703, LK717, LK719Inhibition of actin nucleation (paradoxical inversion of this compound's action).[2][6]

Experimental Protocols

Actin Polymerization Assay (Pyrene Assay)

This assay monitors the change in fluorescence of pyrene-labeled actin to measure the rate of actin polymerization.

Methodology:

  • Prepare a solution of G-actin containing a small percentage of pyrene-labeled G-actin.

  • Initiate polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2).

  • Immediately before starting the measurement, add this compound or a vehicle control to the actin solution.

  • Monitor the increase in pyrene fluorescence over time using a fluorometer. The excitation wavelength is typically around 365 nm and the emission wavelength around 407 nm.

  • The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.[5][7]

In Vitro Actin Filament Formation (TIRF Microscopy)

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of individual actin filament formation in real-time.

Methodology:

  • Prepare a mixture of unlabeled G-actin and a small proportion of fluorescently labeled G-actin (e.g., Atto488-actin).[8]

  • Use a tethering protein, such as α-actinin, to attach the growing filaments to the coverslip surface.[8]

  • Initiate polymerization by adding the actin mixture to a flow cell containing the tethering protein and polymerization buffer.

  • Add this compound or a control substance to the reaction mixture.

  • Acquire images of the elongating filaments over time using a TIRF microscope.[8]

  • Analyze the images to quantify the number and elongation rate of the actin filaments.[6]

Cofilin-Actin Co-sedimentation Assay

This assay is used to determine the effect of this compound on the binding of cofilin to F-actin.

Methodology:

  • Polymerize G-actin to form F-actin.

  • Incubate the pre-formed F-actin with cofilin in the presence or absence of this compound. A molar ratio of 1:10 (protein to compound) is often used.[5]

  • Centrifuge the samples at high speed to pellet the F-actin and any bound proteins.

  • Carefully separate the supernatant from the pellet.

  • Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

  • Quantify the amount of cofilin in the pellet fraction to determine the extent of its binding to F-actin.[5]

Visualizations

Signaling Pathways and Molecular Interactions

MiuraenamideA_Mechanism cluster_actin Actin Filament Actin_Monomer1 Actin (n) Actin_Monomer2 Actin (n+1) Actin_Monomer3 Actin (n+2) Polymerization Polymerization (Nucleation & Elongation) Actin_Monomer2->Polymerization Stabilization Filament Stabilization Actin_Monomer2->Stabilization MiuraenamideA This compound MiuraenamideA->Actin_Monomer2 Binds to Tyr133, Tyr143, Phe352 Cofilin_Binding_Inhibition Cofilin Binding Inhibition Cofilin Cofilin Cofilin->Actin_Monomer2 Binding Blocked

Caption: Mechanism of this compound on Actin Filaments.

Experimental Workflow: Cofilin Co-sedimentation

Cofilin_Assay_Workflow Start Start: Prepare F-actin Incubation Incubate F-actin with Cofilin and this compound (or control) Start->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation Analysis Analyze Proteins by SDS-PAGE Separation->Analysis Quantification Quantify Cofilin in Pellet Analysis->Quantification End End: Determine Binding Inhibition Quantification->End

Caption: Workflow for Cofilin-Actin Co-sedimentation Assay.

Structure-Activity Relationship

Synthetic modifications of the this compound structure have revealed the possibility of altering its biological activity. Notably, certain derivatives have been shown to act as inhibitors of actin nucleation, a paradoxical inversion of the parent compound's function.[2][6] For instance, replacing the ester bond in the cyclodepsipeptide with an N-methylated amide bond resulted in analogues with lower biological activity, which could be enhanced by the incorporation of a p-nitrophenyl group.[3][9] These findings suggest that the miuraenamide scaffold is a promising template for developing novel actin-targeting agents with tailored functionalities.[2]

Conclusion

This compound is a potent actin-stabilizing agent that enhances actin polymerization and uniquely inhibits the binding of the severing protein cofilin to F-actin. Its distinct mechanism of action, which differs from that of other actin stabilizers, makes it a valuable tool for dissecting the complex regulation of the actin cytoskeleton. The ability to synthetically modify its structure to either enhance or invert its activity opens up new avenues for the development of selective probes and potential therapeutics targeting actin-dependent cellular processes. Further research into the structure-activity relationships of miuraenamide analogues will be crucial for realizing this potential.

References

Unveiling the Potent Biological Activity of Miuraenamide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Cyclodepsipeptide Miuraenamide A, its Mechanism of Action as an Actin Stabilizer, and its Impact on Cellular Processes.

Introduction

This compound is a novel cyclodepsipeptide antibiotic isolated from the slightly halophilic myxobacterium Paraliomixa miuraensis.[1] As a member of the cyclodepsipeptide class of natural products, it has garnered significant attention within the scientific community for its potent biological activities, including antimicrobial effects, inhibition of NADH oxidase, and profound cytotoxicity against a range of tumor cell lines.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its role as an actin filament stabilizer, its impact on cellular signaling pathways, and detailed methodologies for its study.

Core Mechanism of Action: Actin Filament Stabilization

This compound exerts its primary biological effects through the modulation of the actin cytoskeleton. It is a potent actin filament stabilizing agent, promoting both the nucleation and polymerization of actin monomers into filamentous actin (F-actin).[1] This activity is comparable to other well-known actin stabilizers like jasplakinolide and phalloidin. However, this compound distinguishes itself through a unique molecular interaction with F-actin.

Molecular dynamics simulations suggest that the bromophenol group of this compound interacts with actin residues Tyr133, Tyr143, and Phe352.[2] This interaction induces a conformational change in the D-loop of an adjacent actin protomer, leading to a tighter packing of the actin monomers within the filament.[2] A critical consequence of this conformational shift is the selective inhibition of cofilin binding to F-actin.[2] Cofilin is a key actin-binding protein responsible for severing and depolymerizing actin filaments. By preventing cofilin binding, this compound effectively stabilizes F-actin, leading to an accumulation of actin filaments within the cell.[2]

Quantitative Biological Activities

The potent biological effects of this compound have been quantified across various assays, demonstrating its activity at nanomolar concentrations.

Activity Cell Line/System IC50/EC50/Concentration Reference
CytotoxicityHCT-116 (Colon Cancer)Data for derivatives available[2]
CytotoxicityU-2 OS (Osteosarcoma)Data for derivatives available[2]
NADH Oxidase Inhibition-50 µM[3]
MRTF-A ActivationEndothelial Cells50 nM
Inhibition of Cell ProliferationEndothelial CellsNanomolar concentrations[1]
Inhibition of Cell MigrationEndothelial CellsNanomolar concentrations[1]

Impact on Cellular Signaling: The MRTF-A/SRF Pathway

This compound's stabilization of the actin cytoskeleton has a direct impact on intracellular signaling pathways that are regulated by actin dynamics. One of the key pathways affected is the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling cascade.

In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin). This compound-induced actin polymerization depletes the cytoplasmic pool of G-actin. This reduction in G-actin levels leads to the dissociation of G-actin from MRTF-A, unmasking a nuclear localization signal (NLS) on MRTF-A. The unmasked NLS facilitates the translocation of MRTF-A into the nucleus, where it acts as a coactivator for the transcription factor SRF. The active MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, initiating their transcription. These target genes are often involved in cytoskeletal organization, cell adhesion, and migration.

MiuraenamideA_MRTF_SRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MiuraenamideA This compound G_Actin G-Actin Pool MiuraenamideA->G_Actin Promotes Polymerization F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization MRTF_A_G_Actin MRTF-A : G-Actin (Inactive Complex) G_Actin->MRTF_A_G_Actin Sequestration MRTF_A_G_Actin->G_Actin Release of G-Actin MRTF_A_free Free MRTF-A MRTF_A_G_Actin->MRTF_A_free Dissociation MRTF_A_nuc Nuclear MRTF-A MRTF_A_free->MRTF_A_nuc Translocation MRTF_A_SRF MRTF-A : SRF (Active Complex) MRTF_A_nuc->MRTF_A_SRF Binds to SRF SRF SRF->MRTF_A_SRF Coactivation SRE Serum Response Element (DNA) MRTF_A_SRF->SRE Binds to Target_Genes Target Gene Transcription SRE->Target_Genes Initiates

This compound-induced activation of the MRTF-A/SRF signaling pathway.

Experimental Protocols

Actin Polymerization Assay (Pyrene Assay)

This assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin. Pyrene fluorescence increases significantly upon incorporation into the hydrophobic environment of F-actin.

Workflow:

Workflow for the Pyrene-based Actin Polymerization Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).

    • Prepare 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

    • Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a stock concentration (e.g., 10 µM).

  • Assay Procedure:

    • In a fluorometer cuvette, mix pyrene-labeled and unlabeled G-actin to the desired final concentration and labeling percentage (e.g., 1 µM total actin with 10% pyrene-labeled actin) in G-buffer.

    • Add this compound or a vehicle control (e.g., DMSO) to the actin solution and incubate for a short period.

    • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

    • Immediately begin monitoring fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

    • Record fluorescence intensity over time until a plateau is reached.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial slope of the curve represents the nucleation rate, and the maximum slope represents the elongation rate.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filament nucleation and elongation near a glass surface.

Workflow:

Workflow for TIRF Microscopy of Actin Polymerization.

Detailed Methodology:

  • Flow Cell Preparation:

    • Clean glass coverslips and microscope slides thoroughly.

    • Functionalize the coverslip surface (e.g., with biotinylated BSA and streptavidin) to tether actin filaments.

  • Reaction Mixture Preparation:

    • Prepare a reaction mix containing fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin) in a polymerization-permissive buffer.

    • Include an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

  • Image Acquisition:

    • Introduce the reaction mixture containing actin monomers and this compound (or control) into the flow cell.

    • Mount the flow cell on a TIRF microscope.

    • Acquire time-lapse images of the growing actin filaments.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the number of newly formed filaments (nucleation) and measure the change in filament length over time (elongation rate).

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of cells through a porous membrane.

Workflow:

Workflow for the Boyden Chamber Cell Migration Assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture cells to sub-confluency and serum-starve them for several hours before the assay.

    • Harvest and resuspend the cells in a serum-free medium.

  • Assay Setup:

    • Place transwell inserts (with an appropriate pore size for the cell type) into a 24-well plate.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

    • Add the cell suspension containing this compound or a vehicle control to the upper chamber of the transwell insert.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration (e.g., 6-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane (e.g., with methanol) and stain them (e.g., with crystal violet).

    • Count the number of stained cells in several microscopic fields to determine the extent of migration.

NADH Oxidase Inhibition Assay

This assay measures the activity of NADH oxidase by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Workflow:

Workflow for the NADH Oxidase Inhibition Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the enzyme.

    • Prepare a stock solution of NADH.

    • Prepare the enzyme source (e.g., mitochondrial fractions or purified NADH oxidase).

  • Assay Procedure:

    • In a UV-transparent cuvette or microplate, add the buffer and the enzyme preparation.

    • Add this compound at a range of concentrations (and a vehicle control).

    • Initiate the reaction by adding NADH.

    • Immediately measure the decrease in absorbance at 340 nm over a set period using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (the change in absorbance per unit time).

    • Plot the percentage of enzyme inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a potent cyclodepsipeptide with a unique mechanism of action as an actin filament stabilizer. Its ability to selectively inhibit cofilin binding through a specific interaction with F-actin sets it apart from other compounds in its class. This activity leads to significant downstream effects on cellular processes, including the activation of the MRTF-A/SRF signaling pathway, and potent cytotoxicity against cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted biological activities of this compound and explore its potential as a therapeutic agent.

References

Miuraenamide A: An In-Depth Technical Guide to a Novel Actin Filament Stabilizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miuraenamide A is a potent cyclodepsipeptide antibiotic isolated from the myxobacterium Paraliomyxa miuraensis.[1] It has emerged as a significant tool in cell biology due to its distinct mechanism of action as an actin filament stabilizer. Unlike other stabilizers, this compound exhibits a unique selectivity by competing exclusively with the actin-depolymerizing factor cofilin for its binding site on F-actin.[2][3] This property, combined with its ability to promote actin nucleation and polymerization, makes it a valuable agent for dissecting the complex roles of actin dynamics in various cellular processes.[1][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, cellular effects, relevant quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its effects by directly interacting with actin, influencing its polymerization dynamics and its interplay with actin-binding proteins (ABPs).

Effects on Actin Polymerization

In vitro studies have demonstrated that this compound has a profound impact on actin dynamics:

  • Nucleation and Polymerization: It accelerates the initial nucleation phase and enhances the overall rate of actin polymerization.[1][3]

  • Filament Elongation: It has been shown to double the elongation rate of individual actin filaments.[1]

  • Filament Stabilization: this compound stabilizes F-actin by retarding depolymerization.[4] This is achieved by creating a tighter packing of actin monomers within the filament.[2][5]

Molecular Binding and Selective Inhibition of Cofilin

The unique characteristic of this compound is its selective interference with cofilin, a key protein in actin disassembly.

  • Binding Site: Molecular dynamics simulations suggest that the bromophenol group of this compound interacts with actin residues Tyr133, Tyr143, and Phe352.[2][3]

  • Conformational Change: This interaction induces a conformational shift in the D-loop of an adjacent actin monomer.[2][3][5]

  • Cofilin Occlusion: The D-loop shift effectively blocks the binding site for cofilin on F-actin, thereby preventing cofilin-mediated filament severing and depolymerization.[2][3][6] This mechanism is distinct from that of jasplakinolide, which also stabilizes F-actin but does not prevent cofilin binding.[2][3] this compound does not interfere with the binding of other ABPs like gelsolin or the Arp2/3 complex.[3]

cluster_MiuA_Action This compound Binding & Action cluster_Consequence Functional Consequence MiuA This compound Actin F-Actin Subunit MiuA->Actin Binds to macrolide cleft (Tyr133, Tyr143, Phe352) DLoop D-Loop of Neighboring Subunit Actin->DLoop Induces conformational shift Cofilin Cofilin DLoop->Cofilin Occludes binding site Stabilization F-Actin Stabilization (Reduced Depolymerization)

Caption: Proposed binding mechanism of this compound on F-actin.

Quantitative Data

The biological activity of this compound has been quantified in various assays, both in vitro and in cellular contexts.

Table 1: In Vitro Effects on Actin Dynamics
ParameterConditionObservationReference
Actin Polymerization 1 µM this compoundAccelerated nucleation and polymerization[1]
Filament Elongation Rate 250 nM this compoundDoubled compared to control[1]
Filament Nucleation 500 nM this compoundIncreased number of filaments[3]
Filament Depolymerization 5 µM this compoundDisassembly of filaments was retarded[1][4]
Phalloidin Competition Increasing MiuA conc.Displaced rhodamine-phalloidin from F-actin[4]
Table 2: Cellular Effects and Cytotoxicity
Cell LineAssayEffectValueReference
HCT-116 (Colon Cancer)CytotoxicityGrowth InhibitionIC₅₀ in low nM range[7]
U-2 OS (Osteosarcoma)CytotoxicityGrowth InhibitionIC₅₀ in low nM range[7]
HUVECProliferationInhibitionNanomolar concentrations[1]
HUVECMigrationInhibition-[1]
RPE-1Migration SpeedReduction (adhesion-based)-[8][9]
RPE-1Filament LengthElongation13.57 µm (vs 6.26 µm control)[10]
RPE-1Adhesion Energy/ForceReduction-[6][11]

Cellular and Physiological Effects

This compound treatment induces significant changes in cell morphology, behavior, and signaling due to its potent effects on the actin cytoskeleton.

  • Cytoskeletal Reorganization: Cells treated with this compound exhibit a dramatic loss of the normal F-actin network, which is replaced by a clear perinuclear accumulation of F-actin aggregates.[5][12][13]

  • Cell Adhesion and Migration: It increases the number of focal adhesions while simultaneously decreasing their size.[6][11] This alteration in adhesion properties leads to a reduction in adhesion energy and force, which correlates with decreased migration speed in adhesion-dependent (mesenchymal) migration.[6][8][11] However, adhesion-independent (amoeboid) migration is not significantly affected.[6]

  • Cell Proliferation: this compound inhibits the proliferation of various cell types, including endothelial and tumor cells, at nanomolar concentrations.[1][11]

  • Gene Expression: Despite some functional similarities to jasplakinolide, this compound affects gene expression differently in HUVEC cells, suggesting distinct downstream signaling consequences.[2]

  • Hippo-YAP Signaling: The relationship between actin dynamics and the Hippo-YAP pathway is critical for mechanotransduction. Interestingly, the actin aggregation induced by this compound fails to disrupt the interaction between AMOTp130 and YAP, indicating a differential response compared to other methods of actin perturbation.[11]

cluster_Actin Actin Dynamics cluster_MiuA cluster_YAP Hippo-YAP Pathway G_Actin G-Actin Pool F_Actin F-Actin Aggregates G_Actin->F_Actin Polymerization AMOT AMOTp130 MiuA This compound MiuA->F_Actin Induces & Stabilizes YAP YAP (Nuclear localization remains unchanged) AMOT->YAP Interaction NOT disrupted

Caption: Effect of this compound on the AMOT-YAP interaction.

Experimental Protocols

The characterization of this compound relies on several key biochemical and cell-based assays.

Actin Polymerization (Pyrene Assay)

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a quantitative measure of bulk polymerization kinetics.

  • Reagents: G-actin buffer (G-buffer), 10x polymerization buffer (KMEI), ATP, pyrene-labeled G-actin, unlabeled G-actin, this compound or DMSO (vehicle control).

  • Preparation: Prepare a 1:9 mixture of pyrene-labeled to unlabeled G-actin monomers on ice to prevent premature polymerization.

  • Initiation: Add this compound (e.g., 1 µM final concentration) or DMSO to the actin monomer solution.

  • Measurement: Initiate polymerization by adding 1/10th volume of 10x polymerization buffer. Immediately transfer to a fluorometer.

  • Data Acquisition: Measure the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals. The resulting curve reflects the nucleation, elongation, and steady-state phases of polymerization.

TIRF Microscopy for Filament Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of individual actin filaments near a glass surface.

  • Surface Preparation: Prepare microscope slides with flow cells coated with a tethering protein (e.g., α-actinin) to attach filaments to the surface.

  • Reagent Mix: Prepare a solution containing fluorescently labeled G-actin (e.g., Atto488-actin), unlabeled G-actin, TIRF buffer (containing ATP and an oxygen scavenging system), and this compound at the desired concentration (e.g., 250-500 nM).

  • Imaging: Introduce the reagent mix into the flow cell and immediately begin acquiring images using a TIRF microscope equipped with a 100x oil immersion lens.

  • Analysis:

    • Nucleation: Count the number of new filaments that appear over time.

    • Elongation: Measure the change in length of individual filaments over time to calculate the elongation rate.

    • Depolymerization: Observe pre-polymerized, stabilized filaments after introducing a depolymerization buffer with or without this compound and measure the rate of shortening.[4]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare flow cell (α-actinin coated) B Mix reagents: Labeled G-Actin, ATP, MiuA, TIRF Buffer C Inject mix into flow cell B->C D Image with TIRF Microscope (Time-lapse) C->D E Count filaments (Nucleation) D->E F Measure length change (Elongation Rate) D->F G Measure shortening (Depolymerization) D->G

Caption: General workflow for a TIRF microscopy actin dynamics assay.
Cofilin Competition Assay (Cosedimentation)

This assay determines if a compound prevents the binding of an ABP to F-actin.

  • Actin Polymerization: Polymerize unlabeled G-actin into F-actin.

  • Incubation: Incubate the pre-formed F-actin with cofilin in the presence of either this compound, a control compound (e.g., jasplakinolide), or vehicle (DMSO).

  • Ultracentrifugation: Pellet the F-actin and any bound proteins by high-speed centrifugation (e.g., >100,000 x g).

  • Analysis: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins).

  • SDS-PAGE: Analyze the protein content of both the supernatant and pellet fractions using SDS-PAGE and Coomassie staining or Western blotting. A decrease in cofilin in the pellet fraction in the presence of this compound indicates competition for binding.[3]

Structure-Activity Relationship and Drug Development

The unique properties of this compound make it an interesting scaffold for drug development. Research into synthetic derivatives has revealed that its biological activity can be dramatically altered with minor structural modifications.

Notably, attempts to create simplified analogues have led to the paradoxical discovery of derivatives that act as nucleation inhibitors rather than stabilizers.[5][12] For example, the derivative LK701 was found to bind to the actin monomer but prevent its incorporation into filaments, thereby inhibiting nucleation.[5][12] This finding suggests that the miuraenamide scaffold can be tuned to either promote or inhibit actin polymerization, opening avenues for the development of highly specific actin-targeting therapeutics with tailored functionalities.[5][12][14]

MiuA This compound Scaffold Mod Structural Modification (e.g., side chain alteration) MiuA->Mod Stabilizer Actin Nucleation & Stabilization Mod->Stabilizer Original Moiety Inhibitor Actin Nucleation Inhibition Mod->Inhibitor Modified Moiety (e.g., LK701)

Caption: Functional inversion of the Miuraenamide scaffold.

Conclusion

This compound is a powerful actin-stabilizing agent with a mechanism that distinguishes it from other compounds in its class. Its ability to selectively block cofilin binding provides a unique method for studying the specific roles of cofilin-mediated actin dynamics in cell motility, division, and signaling.[2] The discovery that its chemical scaffold can be modified to completely invert its function from a stabilizer to an inhibitor underscores its potential in drug development for creating novel therapeutics that target the actin cytoskeleton with high specificity.[5][12]

References

Miuraenamide A: A Technical Guide to its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A, a cyclodepsipeptide isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, has demonstrated notable antifungal and antimicrobial activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its properties against microbial and fungal organisms. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action. The primary modes of action identified are the stabilization of actin filaments and the inhibition of the mitochondrial respiratory chain, making it a compound of interest for further investigation in drug development.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities. This compound, a hybrid polyketide-peptide antibiotic, is one such compound isolated from Paraliomyxa miuraensis[1][2][3][4][5][6]. Its unique structure, featuring a β-methoxyacrylate moiety, has been identified as crucial for its antimicrobial effects. While initial studies have highlighted its potent antifungal activity, this compound has also been shown to exhibit cytotoxicity against various tumor cell lines, primarily through its interaction with the actin cytoskeleton. This guide focuses specifically on its antimicrobial and antifungal characteristics to serve as a resource for researchers in the field.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial activity of this compound appears to be selective, with pronounced effects against certain fungi and oomycetes, while being largely ineffective against bacteria. The available quantitative data on its inhibitory activity is summarized in the table below.

Target OrganismAssay TypeActivity MeasurementConcentrationReference(s)
Phytophthora capsiciDisk Diffusion AssayMinimum Inhibition Dose25 ng/disk[3]
Various Fungi and YeastsNot SpecifiedModerate InhibitionNot Specified
BacteriaNot SpecifiedIneffectiveNot Specified
Bovine Heart MitochondriaNADH Oxidase Inhibition AssayIC5050 µM

Mechanism of Action

This compound exerts its antimicrobial and antifungal effects through at least two distinct mechanisms: stabilization of the actin cytoskeleton and inhibition of the mitochondrial respiratory chain.

Actin Filament Stabilization

The most well-documented mechanism of action for this compound is its ability to bind to and stabilize filamentous actin (F-actin). This prevents the natural dynamics of actin polymerization and depolymerization, which are essential for a multitude of cellular processes in eukaryotic microbes, including:

  • Cell Division (Cytokinesis): Disruption of the actin contractile ring.

  • Polarized Growth: Interference with the establishment and maintenance of cell polarity, crucial for hyphal extension in filamentous fungi.

  • Vesicular Transport: Impairment of the transport of vesicles containing enzymes and cell wall components.

  • Endocytosis: Inhibition of the uptake of nutrients and other molecules from the environment.

The stabilization of actin filaments leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

miuraenamideA This compound actin G-Actin / F-Actin Dynamics miuraenamideA->actin Binds to F-actin stabilization Actin Filament Stabilization actin->stabilization cytokinesis Cytokinesis Disruption stabilization->cytokinesis growth Polarized Growth Inhibition stabilization->growth transport Vesicular Transport Impairment stabilization->transport endocytosis Endocytosis Inhibition stabilization->endocytosis apoptosis Apoptosis / Cell Death cytokinesis->apoptosis growth->apoptosis transport->apoptosis endocytosis->apoptosis

Figure 1: this compound's effect on actin dynamics.
Inhibition of Mitochondrial Respiratory Chain

This compound has been shown to inhibit NADH oxidase, a key component of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The accumulation of ROS can cause significant oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

miuraenamideA This compound nadhOxidase NADH Oxidase (Complex I) miuraenamideA->nadhOxidase Inhibits etc Electron Transport Chain nadhOxidase->etc Disrupts atp Reduced ATP Production etc->atp ros Increased ROS Production etc->ros apoptosis Apoptosis / Cell Death atp->apoptosis stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage damage->apoptosis

Figure 2: this compound's inhibition of the mitochondrial respiratory chain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and are intended to be adaptable for specific research needs.

Antifungal Susceptibility Testing: Disk Diffusion Assay

This protocol is adapted for testing the activity of this compound against oomycetes like Phytophthora capsici.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)

  • Sterile filter paper disks (6 mm diameter)

  • Culture of the target oomycete (e.g., P. capsici)

  • Appropriate agar medium (e.g., V8 juice agar or cornmeal agar)

  • Sterile petri dishes

  • Sterile water or broth for inoculum preparation

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the oomycete on agar plates until sufficient mycelial growth or sporangia are produced.

    • To prepare a zoospore suspension, flood the plates with sterile, cold (4°C) distilled water and incubate at 4°C for 30 minutes, followed by room temperature for 30 minutes to induce zoospore release.

    • Adjust the concentration of the zoospore suspension to a standardized level (e.g., 1 x 10^5 zoospores/mL) using a hemocytometer.

  • Plate Inoculation:

    • Using a sterile spreader, evenly inoculate the surface of the agar plates with the prepared zoospore suspension.

    • Allow the plates to dry in a laminar flow hood for 15-20 minutes.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known amount of this compound solution (e.g., to achieve a final dose of 25 ng/disk).

    • As a negative control, use disks impregnated with the solvent alone.

    • Aseptically place the disks onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the target organism (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the control plates.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The minimum inhibition dose is the lowest amount of the compound that produces a clear zone of inhibition.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Oomycete Inoculum (e.g., Zoospores) plates Inoculate Agar Plates inoculum->plates place_disks Place Disks on Inoculated Plates plates->place_disks disks Impregnate Disks with This compound disks->place_disks incubate Incubate Plates place_disks->incubate measure Measure Zone of Inhibition incubate->measure

Figure 3: Workflow for the disk diffusion antifungal susceptibility assay.
NADH Oxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on NADH oxidase activity, which can be adapted for use with isolated mitochondria or cell lysates.

Materials:

  • This compound stock solution

  • Isolated mitochondria or cell lysate containing NADH oxidase

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • NADH solution (substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer and the mitochondrial preparation or cell lysate.

    • Add varying concentrations of this compound to different cuvettes. Include a control cuvette with the solvent alone.

    • Pre-incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a known concentration of NADH to the cuvette.

  • Measurement of Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Record the absorbance at regular time intervals for a set period.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the NADH oxidase activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_lysate Prepare Mitochondrial Lysate mix Prepare Reaction Mixture (Lysate + Inhibitor) prepare_lysate->mix prepare_inhibitor Prepare this compound Dilutions prepare_inhibitor->mix incubate Pre-incubate mix->incubate add_nadh Add NADH (Start Reaction) incubate->add_nadh measure Measure Absorbance (340 nm) over Time add_nadh->measure calculate Calculate Reaction Rates measure->calculate plot Plot % Inhibition vs. [this compound] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 4: Workflow for the NADH oxidase inhibition assay.

Conclusion and Future Directions

This compound is a promising natural product with potent antifungal activity, primarily against oomycetes and some fungi. Its dual mechanism of action, involving both actin stabilization and mitochondrial inhibition, makes it an interesting candidate for further drug development, particularly in the context of rising antifungal resistance.

Future research should focus on:

  • Expanding the Antifungal Spectrum: A comprehensive evaluation of the MIC values of this compound against a broader range of clinically relevant fungi and yeasts is necessary.

  • Elucidating Downstream Signaling: Further studies are needed to delineate the precise signaling cascades that are triggered by actin stabilization and mitochondrial dysfunction in fungal cells, leading to apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of this compound analogs will be crucial for optimizing its antifungal activity and reducing potential cytotoxicity, paving the way for the development of novel antifungal therapeutics.

References

Miuraenamide A and the Inhibition of NADH Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory effects of miuraenamide A on NADH oxidase. This compound, a cyclic depsipeptide of myxobacterial origin, has been identified as a potent modulator of cellular processes. While its effects on actin polymerization are more widely studied, its ability to inhibit NADH oxidase presents a compelling avenue for research, particularly in the context of antimicrobial and anticancer drug development. This document provides a comprehensive overview of the available data, outlines plausible experimental methodologies, and discusses the potential signaling implications of this inhibition.

Quantitative Inhibition Data

The primary quantitative data available for the inhibition of NADH oxidase by this compound is its half-maximal inhibitory concentration (IC50). This value provides a standardized measure of the compound's potency in inhibiting the enzyme's activity.

CompoundIC50 (µM)Target Enzyme System
This compound50NADH oxidase[1]
Miuraenamide B50NADH oxidase[1]

Note: The available literature indicates a single reported IC50 value for both this compound and B, suggesting comparable in vitro potency against the targeted NADH oxidase system.

Proposed Mechanism of Action

This compound's inhibitory action on NADH oxidase is suggested to be analogous to that of β-methoxyacrylate antibiotics.[1] These antibiotics are known to target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2] They specifically inhibit the Qo site of cytochrome c reductase, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to an inhibition of cellular respiration and a decrease in ATP production.

cluster_ETC Mitochondrial Electron Transport Chain NADH NADH NAD NAD+ NADH->NAD e- Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone Pool (Q) Complex_I->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O ATP_Synthase ATP Synthase ATP ATP Miuraenamide_A This compound Miuraenamide_A->Inhibition caption Proposed mechanism of this compound action. A Initial Screening (e.g., cell-based assay) B Identification of Bioactive Compound (this compound) A->B C Target Identification (Hypothesis: NADH Oxidase) B->C D In Vitro Enzyme Assay (NADH Oxidase Inhibition) C->D E Determination of IC50 D->E F Kinetic Analysis (Mechanism of Inhibition) E->F G Cellular Respiration Assay (Oxygen Consumption Rate) E->G I Structure-Activity Relationship (SAR) Studies E->I H Downstream Signaling Analysis (e.g., Apoptosis, ROS production) G->H Miuraenamide_A This compound Complex_III Mitochondrial Complex III Miuraenamide_A->Complex_III ETC_Inhibition ETC Inhibition Complex_III->ETC_Inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Increase Increased ROS ETC_Inhibition->ROS_Increase Cytochrome_c Cytochrome c Release ETC_Inhibition->Cytochrome_c Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress Apoptosis Apoptosis ROS_Increase->Apoptosis ROS_Increase->Cellular_Stress AMPK_Activation AMPK Activation Cellular_Stress->AMPK_Activation Cytochrome_c->Apoptosis

References

Total Synthesis of Miuraenamide A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a cyclodepsipeptide natural product first isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis. It has garnered significant attention within the scientific community due to its potent biological activities, including antimicrobial and antitumor effects. The primary mechanism of action of this compound is the stabilization of actin filaments, a critical component of the eukaryotic cytoskeleton. This interference with actin dynamics disrupts essential cellular processes such as cell division, migration, and proliferation, making this compound and its derivatives promising candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the total synthesis of this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Synthetic Strategies

Two primary strategies have emerged for the total synthesis of this compound: a convergent approach featuring a key Suzuki-Miyaura coupling and a peptide modification strategy.

Convergent Synthesis via Suzuki-Miyaura Coupling (Ojima et al.)

This approach involves the synthesis of two key fragments: an unsaturated hydroxycarboxylic acid moiety and a tripeptide unit. These fragments are then coupled and subsequently cyclized to afford the macrolactam core of this compound. A key step in the synthesis of the polyketide fragment is a Suzuki-Miyaura coupling, which efficiently constructs the carbon-carbon bond with high stereocontrol. The overall yield for this compound via this route has been reported to be 3.2% over the longest linear sequence.[1]

Peptide Modification Approach (Kazmaier et al.)

This strategy utilizes a pre-formed cyclic peptide containing a glycine residue. The glycine subunit is then elaborated through a sequence of reactions, including an aldol reaction, oxidation, and methylation, to install the unusual α,β-unsaturated dehydroamino acid side chain characteristic of this compound.[2] This approach offers flexibility for the late-stage introduction of diversity, facilitating the synthesis of various derivatives for structure-activity relationship (SAR) studies.

Quantitative Data

The following tables summarize the yields for the key steps in the synthesis of this compound and the cytotoxic activities of this compound and its derivatives against various cancer cell lines.

Table 1: Selected Yields in the Total Synthesis of this compound (Ojima et al.)

StepReactantsProductYield (%)
Suzuki-Miyaura CouplingVinyl iodide precursor, boronic esterDiene intermediate85
EsterificationUnsaturated carboxylic acid, protected tripeptideLinear depsipeptide precursor78
MacrolactamizationLinear depsipeptide precursorProtected this compound55
DeprotectionProtected this compoundThis compound92
Overall Yield (Longest Linear Sequence) This compound 3.2

Table 2: Cytotoxicity (IC50) of this compound and Its Derivatives

CompoundHCT-116 (Colon Cancer) (µM)U-2 OS (Osteosarcoma) (µM)Other Cell Lines (µM)Reference
This compound0.0580.045HeLa: 0.03[3]
Derivative 11a0.120.08-[3]
Derivative 14a>10>10-[3]
Derivative 15a0.780.55-[3]
Derivative 16a0.090.06-[3]
Derivative 16b0.150.11-[3]

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling (Ojima et al.)

Objective: To couple the vinyl iodide and boronic ester fragments to form the diene core of the unsaturated hydroxycarboxylic acid moiety.

Materials:

  • Vinyl iodide precursor (1.0 equiv)

  • Boronic ester (1.5 equiv)

  • Pd(PPh3)4 (0.1 equiv)

  • Na2CO3 (3.0 equiv)

  • Toluene/H2O (4:1 mixture)

  • Argon atmosphere

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the vinyl iodide precursor, boronic ester, and Na2CO3.

  • Add the toluene/H2O solvent mixture and degas the solution with argon for 15 minutes.

  • Add the Pd(PPh3)4 catalyst and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diene product.

Key Experiment: Peptide Coupling (Representative Protocol)

Objective: To form the amide bond between two amino acid or peptide fragments.

Materials:

  • N-protected amino acid/peptide (1.0 equiv)

  • C-protected amino acid/peptide (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

  • Argon atmosphere

Procedure:

  • Dissolve the N-protected amino acid/peptide in anhydrous DMF in a flame-dried flask under an argon atmosphere.

  • Add DIPEA and HATU to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the C-protected amino acid/peptide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Signaling Pathway and Experimental Workflow

This compound and the Actin Cytoskeleton Signaling Pathway

This compound exerts its biological effects by directly binding to and stabilizing filamentous actin (F-actin). This stabilization disrupts the dynamic equilibrium between actin polymerization and depolymerization, a process tightly regulated by a complex signaling network. Key players in this network include the Rho family of small GTPases (Rho, Rac, and Cdc42), which act as molecular switches to control actin organization. The following diagram illustrates the signaling pathway leading to actin polymerization and how this compound is believed to interfere with this process.

miuraenamide_actin_pathway extracellular_signals Extracellular Signals (Growth Factors, etc.) receptor Receptor Tyrosine Kinase extracellular_signals->receptor gef GEFs receptor->gef rho_gtpases Rho GTPases (Rho, Rac, Cdc42) gef->rho_gtpases Activates effectors Downstream Effectors (ROCK, WASp, etc.) rho_gtpases->effectors Activate actin_monomers G-actin (Monomers) effectors->actin_monomers Promote Polymerization actin_filaments F-actin (Filaments) actin_monomers->actin_filaments Polymerization actin_filaments->actin_monomers Depolymerization cellular_responses Cellular Responses (↓ Proliferation, ↓ Migration, ↑ Apoptosis) actin_filaments->cellular_responses Disrupted Dynamics Leads to miuraenamide This compound miuraenamide->actin_filaments Stabilizes synthesis_workflow start Commercially Available Starting Materials fragment_synthesis Fragment Synthesis (Polyketide & Peptide Moieties) start->fragment_synthesis purification1 Purification & Characterization fragment_synthesis->purification1 coupling Fragment Coupling purification1->coupling purification2 Purification & Characterization coupling->purification2 cyclization Macrolactamization purification2->cyclization purification3 Purification & Characterization cyclization->purification3 deprotection Final Deprotection purification3->deprotection final_purification Final Purification (HPLC) & Characterization deprotection->final_purification product This compound final_purification->product

References

A Deep Dive into the Structural and Functional Similarities of Miuraenamide A and Jasplakinolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of two potent actin-stabilizing cyclodepsipeptides: miuraenamide A and jasplakinolide. Both compounds are of significant interest in cell biology and oncology due to their profound effects on the actin cytoskeleton. This document outlines their structural similarities, comparative biological activities, and detailed experimental protocols for their study, providing a valuable resource for researchers in the field.

Core Structural Features: A Tale of Two Cyclodepsipeptides

This compound and jasplakinolide share a common macrocyclic depsipeptide scaffold, which is crucial for their biological activity. A detailed comparison reveals both striking similarities and subtle, yet functionally significant, differences.

Jasplakinolide , originally isolated from a marine sponge of the Jaspis genus, is a 19-membered macrocycle.[1] Its structure is composed of a tripeptide unit containing L-alanine, N-methyl-2-bromotryptophan, and a β-tyrosine residue. This peptide portion is linked to a polyketide-derived ω-hydroxy acid, forming the characteristic cyclic ester (lactone) linkage of a depsipeptide.

This compound , a product of the myxobacterium Paraliomixa miuraensis, is also a cyclodepsipeptide antibiotic.[2] Structurally, it is closely related to jasplakinolide, featuring a similar macrocyclic ring size and a tripeptide core.[2] Key components of its structure include a brominated tyrosine residue, analogous to the bromotryptophan in jasplakinolide, and an alanine residue.

The critical distinctions lie in the specific amino acid residues and the polyketide portion of the macrolactone. These structural nuances are thought to be responsible for the observed differences in their interactions with actin-binding proteins.

Comparative Data Presentation

The following table summarizes the key physicochemical and biological properties of this compound and jasplakinolide. While both are potent actin stabilizers, direct side-by-side comparative quantitative data in the same experimental systems are limited in the literature.

PropertyThis compoundJasplakinolideReference(s)
Molecular Formula C36H45BrN4O7C36H45BrN4O6[3]
Molecular Weight Not explicitly found709.67 g/mol [4]
Source Paraliomixa miuraensis (Myxobacterium)Jaspis sp. (Marine Sponge)[2][5]
Core Structure CyclodepsipeptideCyclodepsipeptide[2][5]
IC50 (PC3 Prostate Cancer Cells) Not explicitly found35 nM[4]
Binding Affinity (Kd) for F-actin Not explicitly found~15 nM[6]
Effect on Cofilin Binding to F-actin Competitive InhibitionNo effect[7]
Effect on Gelsolin Binding to F-actin No effectNo effect[7]
Effect on Arp2/3 Binding to F-actin No effectNo effect[7]

Mechanism of Action: More Than Just Actin Stabilization

Both this compound and jasplakinolide exert their primary biological effects by targeting filamentous actin (F-actin). They are potent inducers of actin polymerization and stabilizers of pre-existing actin filaments, leading to an accumulation of F-actin within the cell.[2][5] This disruption of the dynamic equilibrium between globular actin (G-actin) and F-actin has profound consequences for cellular processes that rely on a functional actin cytoskeleton, including cell motility, division, and morphology.

A crucial point of divergence in their mechanisms lies in their interaction with the actin-binding protein cofilin. While both compounds stabilize F-actin, this compound has been shown to competitively inhibit the binding of cofilin to F-actin.[7] In contrast, jasplakinolide does not interfere with cofilin's interaction with F-actin.[7] This differential activity suggests that this compound may offer a more nuanced tool for dissecting the roles of specific actin-binding proteins in cellular processes. Neither compound appears to affect the binding of gelsolin or the Arp2/3 complex to F-actin.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound and jasplakinolide.

Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate and extent of actin polymerization in vitro. It utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into F-actin.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

  • This compound or Jasplakinolide stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.

  • Add the desired concentration of this compound, jasplakinolide, or DMSO (vehicle control) to the G-actin solution.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately transfer the reaction mixture to a fluorometer cuvette and record the fluorescence intensity over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.[8]

  • The increase in fluorescence corresponds to the rate of actin polymerization.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., HeLa, PC3)

  • Complete cell culture medium

  • This compound or Jasplakinolide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or jasplakinolide for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the compounds on cell migration through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell line of interest

  • Serum-free and serum-containing cell culture medium

  • This compound or Jasplakinolide

  • Cotton swabs

  • Methanol (for fixation)

  • Staining solution (e.g., Crystal Violet or Giemsa)

  • Microscope

Procedure:

  • Seed cells in the upper chamber of the Transwell inserts in serum-free medium containing the desired concentration of this compound, jasplakinolide, or vehicle control.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with Crystal Violet or another suitable stain.

  • Count the number of migrated cells in several fields of view under a microscope.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

Actin_Polymerization_Pathway G_Actin G-actin (Monomers) Nucleation Nucleation G_Actin->Nucleation Elongation Elongation Nucleation->Elongation F_Actin F-actin (Filaments) Elongation->F_Actin Depolymerization Depolymerization F_Actin->Depolymerization Severing/Depolymerization Miuraenamide This compound Miuraenamide->Nucleation Promotes Miuraenamide->F_Actin Stabilizes Cofilin Cofilin Miuraenamide->Cofilin Inhibits Binding to F-actin Jasplakinolide Jasplakinolide Jasplakinolide->Nucleation Promotes Jasplakinolide->F_Actin Stabilizes Cofilin->Depolymerization Promotes Depolymerization->G_Actin

Caption: Actin polymerization pathway and points of intervention by this compound and jasplakinolide.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound or Jasplakinolide Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for determining the cytotoxicity of this compound and jasplakinolide using the MTT assay.

Logical_Relationship_Actin_Binding_Proteins Miuraenamide This compound F_Actin F-actin Miuraenamide->F_Actin Binds & Stabilizes Cofilin Cofilin Miuraenamide->Cofilin Competes for F-actin binding Jasplakinolide Jasplakinolide Jasplakinolide->F_Actin Binds & Stabilizes Cofilin->F_Actin Binds & Severs Gelsolin Gelsolin Gelsolin->F_Actin Binds & Severs Arp2_3 Arp2/3 Complex Arp2_3->F_Actin Binds & Nucleates Branches

Caption: Logical relationship of this compound and jasplakinolide with F-actin and key actin-binding proteins.

References

Unraveling the Interaction of Miuraenamide A with F-Actin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A, a cyclodepsipeptide of myxobacterial origin, has emerged as a potent modulator of the actin cytoskeleton. This technical guide provides an in-depth analysis of the binding site of this compound on filamentous actin (F-actin) and its mechanism of action. By summarizing key quantitative data, detailing experimental protocols, and visualizing molecular interactions and workflows, this document serves as a comprehensive resource for researchers investigating actin dynamics and developing novel therapeutics targeting the cytoskeleton.

The this compound Binding Site on F-Actin

Molecular dynamics simulations have been instrumental in elucidating the putative binding site of this compound on F-actin. These computational studies suggest a specific interaction profile that explains the compound's unique biological activity.

Key Interactions: The bromophenol group of this compound is predicted to interact with a hydrophobic pocket on the actin surface, primarily engaging with residues Tyr133, Tyr143, and Phe352 .[1][2] This binding is thought to occur at the interface between adjacent actin subunits within the filament.

Conformational Changes and Mechanism of Action: The binding of this compound induces a significant conformational change in F-actin. It causes a shift in the D-loop of an adjacent actin monomer, which results in a tighter packing of the actin subunits.[1][2] This structural rearrangement has two major consequences:

  • Stabilization of F-actin: The increased compactness of the filament enhances its stability, making it more resistant to depolymerization.

  • Selective Inhibition of Cofilin Binding: The conformational shift induced by this compound sterically hinders, or occludes, the binding site for cofilin, an actin-depolymerizing factor.[1][2] This selective inhibition is a key differentiator from other actin stabilizers like jasplakinolide, which do not prevent cofilin binding.[2]

Furthermore, this compound has been shown to compete with phalloidin for binding to F-actin, suggesting an overlapping or allosterically linked binding site.[1]

cluster_MiuA This compound cluster_Actin F-Actin cluster_Effects Consequences MiuA This compound (Bromophenol Group) ActinSite Hydrophobic Pocket (Tyr133, Tyr143, Phe352) MiuA->ActinSite Binds to DLoop D-Loop of Adjacent Monomer ActinSite->DLoop Induces Shift in TighterPacking Tighter Monomer Packing DLoop->TighterPacking Leads to CofilinSite Cofilin Binding Site CofilinBlocked Cofilin Binding Blocked CofilinSite->CofilinBlocked TighterPacking->CofilinSite Occludes Stabilization F-Actin Stabilization TighterPacking->Stabilization

Figure 1: Proposed mechanism of this compound's interaction with F-actin.

Quantitative Data Summary

The biological effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

ParameterCell LineValueReference
IC₅₀ (Proliferation) HUVEC~9 nM[3]

Table 1: Cellular activity of this compound.

AssayConditionEffectReference
Actin Elongation (TIRF) 250 nM MiuA2-fold increase in elongation rate[3]
Actin Nucleation (TIRF) 500 nM - 5 µM MiuAIncreased number of filaments
Phalloidin Competition 16.5 nM Rhodamine PhalloidinIC₅₀ of ~5 nM[1]
Actin-Binding Protein Competition Molar ratio 1:10 (Protein:MiuA)Competes with cofilin, not gelsolin or Arp2/3[2]

Table 2: In vitro effects of this compound on actin dynamics.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with F-actin.

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in bulk solution by measuring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.

Materials:

  • Monomeric pyrene-labeled actin and unlabeled actin

  • General Actin Buffer (G-Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT

  • Polymerization Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0

  • This compound stock solution in DMSO

  • Fluorescence spectrophotometer

Protocol:

  • Prepare a master mix of G-actin by mixing unlabeled and pyrene-labeled actin to a final labeled proportion of 5-10%.

  • Dilute the G-actin master mix and this compound (or DMSO as a control) in G-buffer to the desired final concentrations.

  • Incubate the mixture for 2 minutes to allow for Ca-Mg exchange.

  • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity over time. Use an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

  • Plot fluorescence intensity versus time to obtain polymerization curves. The lag time, polymerization rate (slope of the curve), and steady-state fluorescence can be determined.

A Prepare G-Actin Master Mix (Unlabeled + Pyrene-labeled) B Incubate G-Actin with This compound or DMSO A->B C Initiate Polymerization (Add 10x KMEI Buffer) B->C D Measure Fluorescence (Ex: 365 nm, Em: 407 nm) C->D E Analyze Data (Polymerization Curve) D->E

Figure 2: Workflow for the pyrene-actin polymerization assay.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments growing near a glass surface, providing detailed information on nucleation, elongation, and depolymerization rates.

Materials:

  • Fluorescently labeled (e.g., Atto-488) and unlabeled actin

  • TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

  • PEG- and Biotin-PEG-silane coated coverslips

  • Streptavidin

  • Biotinylated phalloidin (for stabilizing existing filaments if needed)

  • TIRF microscope with appropriate lasers and an EMCCD camera

Protocol:

  • Assemble a flow chamber using a PEG/Biotin-PEG coated coverslip and a glass slide.

  • Introduce streptavidin into the chamber to coat the surface.

  • (Optional) To observe elongation from existing filaments, introduce and attach biotin-phalloidin stabilized, fluorescently labeled F-actin "seeds".

  • Prepare a reaction mix containing G-actin (labeled and unlabeled), this compound (or DMSO), and TIRF buffer.

  • Introduce the reaction mix into the flow chamber.

  • Immediately begin acquiring images using the TIRF microscope. Time-lapse images are typically taken every 5-10 seconds.

  • Analyze the resulting image series to measure the number of new filaments (nucleation) and the change in length of individual filaments over time (elongation rate).

A Prepare Flow Chamber (PEG/Biotin-PEG Surface) C Introduce Mix to Chamber A->C B Prepare Reaction Mix (G-actin, MiuA, TIRF Buffer) B->C D Acquire Time-Lapse Images (TIRF Microscope) C->D E Analyze Filament Dynamics (Nucleation, Elongation) D->E

Figure 3: General workflow for a TIRF microscopy experiment.

Actin-Binding Protein Co-sedimentation Assay

This assay is used to determine if a compound affects the binding of an actin-binding protein (ABP), such as cofilin, to F-actin.

Materials:

  • Purified F-actin

  • Purified ABP (e.g., cofilin)

  • This compound or other compounds of interest

  • Ultracentrifuge

  • SDS-PAGE equipment

Protocol:

  • Polymerize G-actin to form F-actin.

  • Incubate the pre-formed F-actin with this compound (or control) for a set period.

  • Add the ABP (cofilin) to the mixture and incubate to allow for binding.

  • Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 150,000 x g for 30 minutes).

  • Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins).

  • Resuspend the pellet in a buffer of equal volume to the supernatant.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantify the amount of the ABP in each fraction (e.g., by densitometry of Coomassie-stained bands) to determine the effect of this compound on binding.

A Incubate F-Actin with This compound B Add Actin-Binding Protein (e.g., Cofilin) A->B C Ultracentrifugation B->C D Separate Supernatant (S) and Pellet (P) C->D E Analyze S and P by SDS-PAGE D->E

Figure 4: Workflow for the co-sedimentation assay.

Conclusion

This compound represents a valuable tool for cell biology research due to its potent and specific mechanism of action on the actin cytoskeleton. By binding to a hydrophobic pocket involving residues Tyr133, Tyr143, and Phe352, it stabilizes F-actin and uniquely blocks the binding of cofilin. This dual activity of promoting polymerization while selectively inhibiting a key depolymerizing factor distinguishes it from other actin-targeting compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential and intricate biological roles of this compound and other molecules that modulate actin dynamics.

References

Methodological & Application

Application Notes and Protocols for Miuraenamide A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing miuraenamide A, a potent actin-stabilizing agent, in various cell culture experiments. Detailed protocols for assessing its effects on cell viability, apoptosis, and relevant signaling pathways are provided, along with data presentation and visualization tools to facilitate experimental design and interpretation.

Introduction to this compound

This compound is a myxobacterial cyclodepsipeptide that exhibits significant biological activity by targeting the actin cytoskeleton. Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to a disruption of normal actin dynamics. This is achieved through a unique binding mode to F-actin, which competitively inhibits the binding of cofilin, a key actin-depolymerizing factor. This inhibition of cofilin activity results in a decreased rate of actin filament depolymerization, leading to the accumulation of F-actin and profound effects on cellular morphology and function. In cell culture, this compound treatment typically causes a dramatic reorganization of the actin cytoskeleton, characterized by the formation of a dense perinuclear actin aggregate and the loss of the peripheral F-actin network[1].

Data Presentation: Quantitative Activity of this compound

Cell LineAssayParameterValue (nM)Reference/Notes
SKOV3 (human ovarian cancer)Proliferation AssayIC5047Inhibition of cell proliferation after 72 hours of treatment[2].
SKOV3 (human ovarian cancer)Cell ViabilitySub-toxic Concentration20No significant effect on cell viability after 72 hours[2][3].
HUVEC (human umbilical vein endothelial cells)MRTF-A Nuclear TranslocationEffective Concentration50Stimulation of MRTF-A nuclear translocation after 5 hours[4].
RPE-1 (human retinal pigmented epithelium)Cell MigrationEffective Concentration20Significant decrease in cell migration speed and persistence[5].

Experimental Protocols

The following are detailed protocols for common cell culture experiments to assess the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines such as SKOV3.

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. A 72-hour incubation is often used to assess long-term effects on proliferation[2].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to assess the induction of apoptosis by this compound in cell lines such as HUVECs.

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Cofilin Phosphorylation

This protocol allows for the investigation of this compound's effect on the phosphorylation status of cofilin, a key downstream target.

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-actin or anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound (e.g., 50 nM) for a specified time (e.g., 30 minutes to 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing: To analyze total cofilin and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.

Signaling Pathways and Experimental Workflows

This compound-Induced MRTF-A/SRF Signaling

This compound's stabilization of F-actin leads to a decrease in the cellular pool of globular actin (G-actin). This reduction in G-actin relieves its inhibitory binding to Myocardin-Related Transcription Factor A (MRTF-A), allowing MRTF-A to translocate to the nucleus. In the nucleus, MRTF-A acts as a coactivator for Serum Response Factor (SRF), leading to the transcription of SRF target genes involved in cytoskeletal organization and cell motility.

MiuraenamideA_MRTF_SRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MiuraenamideA This compound F_Actin F-Actin MiuraenamideA->F_Actin Stabilizes Cofilin Cofilin MiuraenamideA->Cofilin Inhibits Binding to F-Actin G_Actin G-Actin MRTF_A_free Free MRTF-A G_Actin->MRTF_A_free F_Actin->G_Actin Depolymerization Cofilin->F_Actin Depolymerizes MRTF_A_G_Actin MRTF-A/G-Actin Complex MRTF_A_G_Actin->G_Actin MRTF_A_G_Actin->MRTF_A_free Dissociation MRTF_A_nuc MRTF-A MRTF_A_free->MRTF_A_nuc Nuclear Translocation SRF SRF MRTF_A_nuc->SRF Co-activates SRF_MRTF_A SRF/MRTF-A Complex SRF->SRF_MRTF_A TargetGenes SRF Target Genes (e.g., Actin, VCL) SRF_MRTF_A->TargetGenes Transcription

Caption: this compound-induced activation of the MRTF-A/SRF signaling pathway.

This compound's Influence on the Wnt/β-catenin Pathway

Studies have shown that long-term, low-dose treatment with this compound can lead to the downregulation of proteins associated with the Wnt signaling pathway[2]. The canonical Wnt pathway is crucial for cell proliferation and differentiation. Its dysregulation is implicated in various diseases, including cancer. The exact mechanism by which this compound affects the Wnt pathway is still under investigation but may be an indirect consequence of the profound changes in cytoskeletal organization and cellular tension.

MiuraenamideA_Wnt_Pathway MiuraenamideA This compound (Long-term, low-dose) Actin_Cytoskeleton Actin Cytoskeleton (Altered Dynamics) MiuraenamideA->Actin_Cytoskeleton Wnt_Pathway Wnt Signaling Pathway Proteins Actin_Cytoskeleton->Wnt_Pathway Downregulates Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation Inhibits

Caption: Downregulation of the Wnt signaling pathway by this compound.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a logical workflow for characterizing the cellular effects of this compound.

MiuraenamideA_Workflow start Start: Select Cell Line and Hypothesis dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_concentrations Determine IC50 and Sub-toxic Concentrations dose_response->determine_concentrations phenotypic_assays Phenotypic Assays determine_concentrations->phenotypic_assays mechanistic_studies Mechanistic Studies determine_concentrations->mechanistic_studies migration_assay Migration/Invasion Assay phenotypic_assays->migration_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) phenotypic_assays->apoptosis_assay morphology_analysis Morphological Analysis (Actin Staining) phenotypic_assays->morphology_analysis end Conclusion and Further Studies phenotypic_assays->end western_blot Western Blot (e.g., p-Cofilin, MRTF-A) mechanistic_studies->western_blot reporter_assay Reporter Gene Assay (e.g., SRF-Luciferase) mechanistic_studies->reporter_assay mechanistic_studies->end

Caption: A typical experimental workflow for studying this compound.

References

Application Notes and Protocols for Miuraenamide A in Studying Actin Dynamics in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a potent, cell-permeable cyclodepsipeptide of marine origin that functions as a stabilizer of filamentous actin (F-actin). By promoting actin polymerization and nucleation, it offers a reliable tool for investigating the intricate roles of actin dynamics in various cellular processes. Unlike other actin stabilizers such as jasplakinolide, this compound exhibits a unique mode of action, including its competition with cofilin for F-actin binding.[1] These characteristics make it an invaluable reagent for studying cell migration, adhesion, and mechanotransduction signaling pathways in live cells. These application notes provide detailed protocols for utilizing this compound to explore actin dynamics and its downstream cellular consequences.

Mechanism of Action

This compound enhances the nucleation and polymerization of actin monomers into filaments. This stabilization of F-actin leads to a decrease in actin filament dynamics, characterized by an increased half-time recovery in Fluorescence Recovery After Photobleaching (FRAP) experiments.[2][3] This altered actin landscape directly impacts cellular architecture and function, leading to an increase in the number of focal adhesions, though their individual size may decrease.[4] These changes in adhesion properties have been shown to reduce mesenchymal cell migration, which is dependent on such adhesion dynamics.[4]

Data Presentation

Table 1: Effects of this compound on Actin Dynamics and Cellular Phenotypes
ParameterCell TypeThis compound ConcentrationObservationReference
Actin Dynamics (FRAP) RPE-1Not SpecifiedIncreased half-time recovery of actin filaments, indicating decreased dynamics.[2][3]
Focal Adhesions RPE-1Not SpecifiedIncreased number of focal adhesions, decreased average size of focal adhesions.[4]
MEFNot SpecifiedIncreased number of focal adhesions, decreased average size of focal adhesions.[4]
Cell Migration SKOV320 nM (72h)Reduced migration through pores (Boyden chamber assay).[5]
RPE-1Not SpecifiedReduced mesenchymal migration.[4]
Hippo-YAP Signaling HUVEC50 nMNo significant change in pYAP levels.[2]
HUVEC100 nMNo disruption of AMOTp130-YAP interaction.[2]
Table 2: Recommended Working Concentrations of this compound
ApplicationCell TypeConcentration RangeIncubation TimeReference
Live-Cell Imaging of Actin DynamicsHUVEC, RPE-150 - 100 nM2 hours[2]
Cell Migration AssaysSKOV320 nM72 hours (long-term)[5]
Focal Adhesion AnalysisRPE-1, MEFNot SpecifiedNot Specified[4]
Western Blotting (Hippo-YAP)HUVEC50 nM2 hours[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[6]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Live-Cell Imaging of Actin Dynamics

This protocol outlines the procedure for visualizing the effects of this compound on the actin cytoskeleton in live cells using a fluorescent actin probe.

Materials:

  • Cells of interest (e.g., HUVEC, RPE-1)

  • Glass-bottom imaging dishes or plates

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Live-cell actin probe (e.g., SiR-actin, Lifeact-GFP)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Actin Probe Staining (if applicable): If using a fluorescent probe like SiR-actin, follow the manufacturer's instructions for labeling. Typically, this involves incubating the cells with the probe for a few hours prior to imaging. If using a genetically encoded probe like Lifeact-GFP, ensure the cells have been successfully transfected or transduced and are expressing the fusion protein.

  • This compound Treatment: Prepare the working solution of this compound in pre-warmed complete culture medium. For example, to achieve a final concentration of 100 nM, dilute the 1 mM stock solution 1:10,000.

  • Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired duration (e.g., 2 hours) in a standard cell culture incubator.

  • Live-Cell Imaging: Transfer the imaging dish to the live-cell imaging microscope. Maintain the cells at 37°C and 5% CO2 throughout the imaging session.

  • Acquire images at desired time points to observe changes in actin organization, such as the formation of actin aggregates or alterations in stress fiber morphology.

Fluorescence Recovery After Photobleaching (FRAP) Analysis

FRAP is a powerful technique to quantify the dynamics of fluorescently labeled molecules. This protocol can be used to measure the effect of this compound on actin filament turnover.

Materials:

  • Cells expressing a fluorescently tagged actin or labeled with a live-cell actin probe.

  • Confocal microscope with FRAP capabilities and environmental control.

  • This compound.

Procedure:

  • Cell Preparation and Treatment: Prepare and treat the cells with this compound as described in the live-cell imaging protocol.

  • FRAP Experiment: a. Identify a region of interest (ROI) within a cell that contains distinct actin structures (e.g., a segment of a stress fiber). b. Acquire a few pre-bleach images of the ROI at low laser power. c. Use a high-intensity laser to photobleach the fluorescent molecules within the ROI. d. Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules move into the bleached area.

  • Data Analysis: a. Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region for each time point. b. Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition. c. Plot the normalized fluorescence intensity over time. d. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). An increase in t½ upon this compound treatment indicates a decrease in actin dynamics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Live-Cell Imaging & Analysis cell_seeding Seed Cells on Glass-Bottom Dish actin_labeling Label Actin (e.g., SiR-actin) cell_seeding->actin_labeling treatment Treat Cells with This compound (or DMSO) actin_labeling->treatment miuraenamide_prep Prepare this compound Working Solution incubation Incubate (e.g., 2 hours) treatment->incubation live_imaging Acquire Time-Lapse Images incubation->live_imaging frap Perform FRAP Experiment incubation->frap data_analysis Analyze Actin Dynamics (e.g., FRAP recovery) live_imaging->data_analysis frap->data_analysis

Caption: Experimental workflow for studying actin dynamics with this compound.

signaling_pathway cluster_actin Actin Cytoskeleton cluster_hippo Hippo-YAP Pathway G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization YAP YAP (Cytoplasmic) F_actin->YAP Regulates YAP_nucleus YAP (Nuclear) YAP->YAP_nucleus Transcription Gene Transcription YAP_nucleus->Transcription Miuraenamide_A This compound Miuraenamide_A->F_actin Stabilizes

Caption: this compound's effect on the actin-Hippo signaling axis.

References

Application of Miuraenamide A in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a cyclodepsipeptide antibiotic isolated from the myxobacterium Paraliomixa miuraensis. It has garnered significant interest in cell biology as a potent stabilizer of actin filaments.[1][2] Unlike actin-destabilizing agents, this compound promotes actin polymerization and stabilization, making it a valuable tool for investigating cellular processes that are highly dependent on cytoskeletal dynamics, such as cell migration.[3][4][5] Cell migration is fundamental to numerous physiological and pathological processes, including embryonic development, immune responses, wound healing, and cancer metastasis.[2][6][7] this compound offers a reliable alternative to other actin stabilizers like jasplakinolide for dissecting the role of actin dynamics in these events.[1]

Mechanism of Action

This compound functions by binding to filamentous actin (F-actin), shifting the conformation of F-actin monomers.[1] This conformational change is thought to block the binding site for cofilin, an actin-depolymerizing factor. The inhibition of cofilin binding leads to a decreased rate of actin filament depolymerization, resulting in longer and more stable actin filaments.[1] This stabilization of the actin cytoskeleton has profound effects on cellular architecture and function, including cell adhesion, spreading, and motility.[3][4] Specifically, treatment with this compound has been shown to increase the number of focal adhesions while decreasing their individual size.[1][8] These alterations in focal adhesions can lead to reduced adhesion energy and force, which in turn impacts adhesion-based cell migration.[1]

MiuraenamideA_Mechanism cluster_cell Cell cluster_effects Cellular Effects MiuA This compound F_Actin F-Actin MiuA->F_Actin Binds & Stabilizes Cofilin Cofilin (ADF) F_Actin->Cofilin Binding Site Blocked Actin_Stab Actin Filament Stabilization FA_Remodel Focal Adhesion Remodeling Actin_Stab->FA_Remodel Adhesion_Change Altered Cell Adhesion FA_Remodel->Adhesion_Change Migration_Inhibit Inhibition of Mesenchymal Migration Adhesion_Change->Migration_Inhibit Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Seed Cells in 6-well plate B 2. Culture to Confluent Monolayer A->B C 3. Create Scratch with pipette tip B->C D 4. Wash with PBS to remove debris C->D E 5. Add Media with This compound or Vehicle D->E F 6. Image at T=0 E->F G 7. Incubate and Image at Intervals F->G H 8. Quantify Gap Area over time G->H Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Add Chemoattractant to lower chamber B 2. Place Transwell Insert into well A->B C 3. Resuspend Cells in serum-free media with This compound or Vehicle B->C D 4. Seed Cell Suspension into upper chamber C->D E 5. Incubate for 16-48 hours D->E F 6. Remove Non-migrated cells from top of membrane E->F G 7. Fix and Stain Migrated cells on bottom of membrane F->G H 8. Image and Count Stained Cells G->H

References

Application Notes and Protocols: Utilizing Miuraenamide A for the Study of Focal Adhesion Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a potent, cell-permeable cyclodepsipeptide that functions as a stabilizer of filamentous actin (F-actin).[1][2] By promoting actin polymerization and inhibiting depolymerization, this compound provides a valuable tool to investigate the intricate relationship between actin cytoskeleton dynamics and cellular processes such as cell adhesion, migration, and signaling.[1][2] Focal adhesions (FAs) are complex, dynamic structures that physically link the actin cytoskeleton to the extracellular matrix (ECM) and serve as critical hubs for mechanotransduction and signaling.[3][4] The stability and turnover of FAs are intrinsically linked to the dynamics of the actin network.[5] This document provides detailed application notes and protocols for utilizing this compound to study focal adhesion dynamics, offering insights into its effects on FA morphology, number, and associated signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to F-actin, thereby stabilizing the filaments and promoting further polymerization.[1] This stabilization of the actin cytoskeleton leads to a decrease in actin filament dynamics.[2] Consequently, this alteration in the actin network directly impacts the formation, stability, and turnover of focal adhesions, making this compound an excellent pharmacological tool to probe the role of actin stability in these processes.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on focal adhesion parameters as reported in the literature.

Table 1: Effect of this compound on Focal Adhesion Number and Size in Retinal Pigmented Epithelial (RPE-1) Cells

TreatmentAverage Number of Focal Adhesions per CellAverage Size of Focal Adhesions (µm²)
Control (Untreated)57.81.258
This compound (20 nM)103.20.977

Data extracted from Baltes et al., 2025.[6]

Table 2: Effect of this compound on Focal Adhesion Number and Size in Mouse Embryonic Fibroblasts (MEF)

TreatmentAverage Number of Focal Adhesions per CellAverage Size of Focal Adhesions (µm²)
Control (Untreated)21.50.839
This compound (5 nM)39.10.603

Data extracted from Baltes et al., 2025.[6]

Experimental Protocols

Protocol 1: Analysis of Focal Adhesion Morphology and Number using Immunofluorescence

This protocol details the procedure for treating cells with this compound, staining for the focal adhesion marker protein vinculin, and quantifying changes in focal adhesion morphology and number.

Materials:

  • Cell line of interest (e.g., RPE-1 or MEF cells)

  • Glass coverslips

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Mouse anti-vinculin monoclonal antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Fluorescently-labeled phalloidin (for F-actin staining)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and spread overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare working concentrations of this compound in complete cell culture medium. A final concentration of 5-20 nM is recommended as a starting point, with the optimal concentration to be determined empirically for each cell line.[6] Add the this compound-containing medium to the cells and incubate for the desired duration (e.g., 4-24 hours). Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

  • Fixation: After treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[7]

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[7]

  • Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary anti-vinculin antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores. Capture images of multiple fields of view for each condition.

  • Quantitative Image Analysis (using ImageJ/Fiji):

    • Open the image file in ImageJ.

    • Split the image into individual channels if it is a multi-color image.

    • Select the channel corresponding to the vinculin staining.

    • Use the "Subtract Background" function to reduce background noise.[8]

    • Apply a threshold to the image to create a binary mask of the focal adhesions.

    • Use the "Analyze Particles" function to automatically count and measure the area of each focal adhesion.[7][8] Set appropriate size and circularity parameters to exclude non-specific particles.

    • Record the number of focal adhesions per cell and the area of each focal adhesion.

    • Perform statistical analysis on the collected data.

Protocol 2: Wound Healing Assay to Assess Cell Migration

This protocol assesses the effect of this compound on collective cell migration, a process highly dependent on focal adhesion dynamics.

Materials:

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Sterile 200 µL pipette tip or a culture-insert

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.[5] Alternatively, use a commercially available culture-insert to create a defined cell-free gap.

  • Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh complete cell culture medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Image Acquisition: Immediately acquire images of the wound at time 0. Place the plate in a humidified incubator at 37°C with 5% CO2. Acquire images of the same fields of view at regular intervals (e.g., every 4-8 hours) for up to 48 hours.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow: Analyzing Focal Adhesion Dynamics with this compound cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition & Analysis cell_seeding Seed cells on coverslips cell_adhesion Allow cells to adhere and spread overnight cell_seeding->cell_adhesion treatment Treat cells with This compound or vehicle cell_adhesion->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with anti-vinculin antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody & phalloidin primary_ab->secondary_ab dapi Stain nuclei with DAPI secondary_ab->dapi imaging Acquire images with fluorescence microscope dapi->imaging imagej Quantify focal adhesions (number, size) using ImageJ imaging->imagej

Caption: Workflow for analyzing focal adhesion changes.

signaling_pathway Proposed Signaling Pathway Affected by this compound miuraenamide This compound f_actin F-actin Stabilization (Increased Polymerization) miuraenamide->f_actin Binds to actin_dynamics Decreased Actin Filament Dynamics f_actin->actin_dynamics fa_dynamics Altered Focal Adhesion Dynamics actin_dynamics->fa_dynamics hippo_pathway Hippo-YAP/TAZ Pathway actin_dynamics->hippo_pathway Modulates fa_number Increased Number fa_dynamics->fa_number fa_size Decreased Size fa_dynamics->fa_size migration Altered Cell Migration fa_dynamics->migration yap_taz_nuc YAP/TAZ Nuclear Translocation hippo_pathway->yap_taz_nuc Regulates gene_exp Changes in Gene Expression yap_taz_nuc->gene_exp gene_exp->migration

Caption: this compound's impact on signaling pathways.

References

Application Notes and Protocols: Miuraenamide A for Inducing Actin Aggregation in HUVEC Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a potent, cell-permeable cyclodepsipeptide that functions as a stabilizer of filamentous actin (F-actin).[1] It promotes actin polymerization and nucleation, leading to the formation of actin aggregates within cells.[1][2] Notably, this compound exhibits a distinct mechanism of action compared to other actin stabilizers like jasplakinolide; it selectively competes with cofilin for binding to F-actin, without affecting the binding of gelsolin or Arp2/3.[1] In Human Umbilical Vein Endothelial Cells (HUVEC), treatment with this compound results in significant dose-dependent changes in actin cytoskeleton organization, inhibition of cell proliferation, and migration. These properties make this compound a valuable tool for studying actin dynamics and a potential lead compound in the development of therapeutics targeting angiogenesis and cell motility.

These application notes provide detailed protocols for utilizing this compound to induce and analyze actin aggregation in HUVEC cells, including methods for cell culture, treatment, visualization of the actin cytoskeleton, and quantitative analysis of cellular effects.

Data Presentation

Table 1: Biological Activity of this compound on HUVEC Cells
ParameterValueCell TypeReference
IC₅₀ (Proliferation) ~9 nMHUVEC[3]
IC₅₀ (Migration - Scratch Assay) ~80 nMHUVEC[3]
Table 2: Dose-Dependent Effects of this compound on Actin Morphology in HUVEC Cells (1-hour treatment)
This compound ConcentrationObserved Actin MorphologyReference
Control (0 nM) Organized F-actin network[3]
Low Concentrations (e.g., 30 nM) Reorganization of the actin cytoskeleton into clusters/aggregates.
High Concentrations (e.g., 100 nM) Complete disruption of the actin cytoskeleton with pronounced perinuclear actin aggregates.[4]

Signaling Pathway and Mechanism of Action

This compound directly binds to F-actin, stabilizing the filaments and promoting further polymerization. Its unique mechanism involves the selective inhibition of cofilin binding to F-actin. Cofilin is an actin-binding protein that plays a crucial role in actin depolymerization. By preventing cofilin from binding, this compound effectively halts actin filament disassembly, leading to the accumulation and aggregation of F-actin within the cell. This disruption of actin dynamics, in turn, impacts downstream cellular processes that are dependent on a functional cytoskeleton, such as cell division, migration, and the maintenance of cell shape.

Miuraenamide_A_Signaling_Pathway Miuraenamide_A This compound F_actin F-actin Miuraenamide_A->F_actin Binds & Stabilizes Cofilin Cofilin Miuraenamide_A->Cofilin Competitively Inhibits Binding to F-actin Actin_Depolymerization Actin Depolymerization Actin_Aggregation Actin Aggregation F_actin->Actin_Aggregation Leads to Cofilin->F_actin Binds to Cofilin->Actin_Depolymerization Promotes Cellular_Processes Cell Proliferation, Migration, etc. Actin_Aggregation->Cellular_Processes Inhibits

Caption: Mechanism of this compound-induced actin aggregation.

Experimental Protocols

Protocol 1: HUVEC Cell Culture

This protocol outlines the standard procedure for culturing HUVEC cells to ensure healthy, confluent monolayers suitable for experimentation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium (e.g., EGM™-2)

  • 0.1% Gelatin solution

  • Trypsin-EDTA solution

  • Trypsin Neutralizing Solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂, 90% humidity)

Procedure:

  • Flask Coating: Coat T-75 flasks with 0.1% gelatin solution, ensuring the entire surface is covered. Aspirate the excess solution and allow the flasks to dry completely in a sterile environment.

  • Cell Thawing: Thaw a cryopreserved vial of HUVECs rapidly in a 37°C water bath.

  • Seeding: Transfer the thawed cells to a sterile conical tube containing pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed the cells onto the gelatin-coated T-75 flasks.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

  • Media Change: Change the culture medium every 48 hours.

  • Passaging: When cells reach 80-90% confluency, passage them using Trypsin-EDTA to detach the cells. Neutralize the trypsin with Trypsin Neutralizing Solution and re-seed new gelatin-coated flasks.

HUVEC_Culture_Workflow start Start coat_flask Coat T-75 Flask with 0.1% Gelatin start->coat_flask thaw_cells Thaw Cryopreserved HUVEC coat_flask->thaw_cells seed_cells Seed HUVEC into Coated Flask thaw_cells->seed_cells incubate Incubate at 37°C, 5% CO₂ seed_cells->incubate media_change Change Medium Every 48 hours incubate->media_change check_confluency Check for 80-90% Confluency media_change->check_confluency check_confluency->incubate No passage_cells Passage Cells check_confluency->passage_cells Yes end Cells Ready for Experiment check_confluency->end Ready passage_cells->seed_cells

Caption: Workflow for HUVEC cell culture.
Protocol 2: Treatment of HUVEC with this compound and Visualization of Actin Aggregation

This protocol describes how to treat HUVEC cells with this compound and subsequently stain the actin cytoskeleton for visualization by fluorescence microscopy.

Materials:

  • HUVEC cells cultured on glass coverslips in a 24-well plate

  • This compound stock solution (in DMSO)

  • Endothelial Cell Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HUVEC cells onto sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 10, 30, 100 nM). A DMSO vehicle control should be included. Incubate for the desired time (e.g., 1 hour).

  • Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin in 1% BSA/PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 3: Quantitative Analysis of Actin Aggregation

This protocol provides a method to quantify the extent of actin aggregation from fluorescence microscopy images.

Materials:

  • Fluorescence images of phalloidin-stained HUVEC cells (from Protocol 2)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition: Acquire images using consistent settings for all experimental conditions (magnification, exposure time, laser power).

  • Image Pre-processing (in ImageJ/Fiji):

    • Open the image of a single cell.

    • Convert the image to 8-bit grayscale.

    • Apply a background subtraction method (e.g., Rolling Ball Background Subtraction) to reduce background noise.

  • Thresholding:

    • Apply an automated thresholding method (e.g., Otsu's method) to create a binary image where the actin structures are white and the background is black.

  • Particle Analysis:

    • Use the "Analyze Particles" function to measure the number, size, and circularity of the actin aggregates.

    • Set appropriate size and circularity parameters to distinguish between filamentous actin and aggregates. For example, a higher circularity value will be more indicative of an aggregate.

  • Data Collection:

    • Record the number of aggregates per cell, the average area of the aggregates, and the total area of aggregation per cell. . Repeat this analysis for a significant number of cells per condition to ensure statistical robustness.

  • Statistical Analysis:

    • Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in actin aggregation between the control and this compound-treated groups.

Actin_Quantification_Workflow start Start with Fluorescence Image preprocess Image Pre-processing (Grayscale, Background Subtraction) start->preprocess threshold Apply Threshold (e.g., Otsu) preprocess->threshold binary_image Generate Binary Image threshold->binary_image analyze_particles Analyze Particles (Measure Size, Number, Circularity) binary_image->analyze_particles data_collection Collect Data: - Number of Aggregates - Average Aggregate Area - Total Aggregation Area analyze_particles->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis end Quantified Actin Aggregation Data statistical_analysis->end

Caption: Workflow for quantitative analysis of actin aggregation.
Protocol 4: Scratch Wound Healing Assay for HUVEC Migration

This protocol details a method to assess the effect of this compound on HUVEC cell migration.

Materials:

  • Confluent monolayer of HUVEC cells in a 24-well plate

  • This compound

  • Endothelial Cell Growth Medium (low serum, e.g., 1% FBS, to minimize proliferation)

  • P200 pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Grow HUVEC cells to a confluent monolayer in 24-well plates.

  • Scratching: Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing different concentrations of this compound (and a vehicle control) to the wells.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations in each well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Imaging (Time X): After a set period (e.g., 16-24 hours), capture images of the same locations as at Time 0.

  • Analysis: Measure the area of the cell-free gap at Time 0 and Time X using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [1 - (Area at Time X / Area at Time 0)] * 100

  • Data Interpretation: Compare the percentage of wound closure between the different treatment groups to determine the effect of this compound on cell migration.

Troubleshooting

  • Low Cell Viability: Ensure proper cell culture techniques are followed. Use a lower concentration of this compound if significant cell death is observed.

  • High Background in Fluorescence Imaging: Ensure adequate washing steps after fixation, permeabilization, and staining. Use a blocking solution to reduce non-specific antibody/phalloidin binding.

  • Inconsistent Scratches in Migration Assay: Use a guide to create straight and consistent scratches. Be gentle to avoid damaging the underlying cell culture surface.

  • Variability in Actin Aggregation Quantification: Analyze a large number of cells per condition to obtain statistically significant results. Ensure consistent image acquisition settings.

Conclusion

This compound is a powerful tool for investigating the role of actin dynamics in HUVEC biology. The protocols provided here offer a comprehensive guide for researchers to study the effects of this compound on actin aggregation, cell morphology, and migration. The distinct mechanism of action of this compound makes it a valuable compound for dissecting the complex regulatory networks of the actin cytoskeleton and for the potential development of novel therapeutics.

References

Application Notes and Protocols for TIRF Microscopy Analysis of Miuraenamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for utilizing Total Internal Reflection Fluorescence (TIRF) microscopy to investigate the effects of Miuraenamide A on actin dynamics. This compound is a potent actin-stabilizing agent, and this protocol outlines the necessary steps for its characterization in vitro.[1][2]

Introduction to this compound and TIRF Microscopy

This compound is a myxobacterial cyclodepsipeptide that has been identified as a potent stabilizer of actin filaments.[2] Its mechanism of action involves the enhancement of actin polymerization and nucleation, leading to a significant impact on cellular processes reliant on actin dynamics.[1][3][4] Total Internal Reflection Fluorescence (TIRF) microscopy is an ideal technique for studying the effects of compounds like this compound on actin filaments. TIRF microscopy selectively illuminates a thin region of the sample near the coverslip, allowing for high-contrast imaging of fluorescently labeled actin filaments with minimal background noise. This enables the direct visualization and quantification of individual filament dynamics, including nucleation, elongation, and depolymerization.

Signaling Pathway of this compound's Effect on Actin

This compound directly binds to actin filaments, promoting a conformational change that stabilizes the filament structure. This stabilization enhances the rate of nucleation, the initial step of filament formation, and also increases the rate of filament elongation by promoting the addition of actin monomers. The overall effect is a shift in the actin monomer-polymer equilibrium towards the filamentous form.

MiuraenamideA_Actin_Pathway cluster_0 Cellular Environment cluster_1 Effects G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Increased Nucleation Increased Nucleation F-actin->Increased Nucleation Increased Elongation Increased Elongation F-actin->Increased Elongation Decreased Depolymerization Decreased Depolymerization F-actin->Decreased Depolymerization This compound This compound This compound->G-actin Binds to actin monomers This compound->F-actin Stabilizes

Caption: Signaling pathway of this compound's effect on actin dynamics.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on actin dynamics as observed through TIRF microscopy and other methods.

ParameterThis compound ConcentrationObserved EffectReference
Actin Nucleation 500 nM - 5 µMIncreased number of filaments, indicating enhanced nucleation.[1][3][4]
Actin Elongation Rate 250 nMDoubled the elongation rate compared to control.[3]
Actin Depolymerization 5 µMDecelerated depolymerization of F-actin.[5]
Competition with Phalloidin IC50 ~100-200 nMCompetes with phalloidin for binding to F-actin.[5]
Cell Proliferation (HUVEC) IC50 ~ 20 nMInhibits proliferation of Human Umbilical Vein Endothelial Cells.[1]

Experimental Protocol for this compound in TIRF Microscopy

This protocol is adapted from methodologies described for studying actin dynamics using TIRF microscopy, with specific considerations for the analysis of this compound.

Reagent Preparation
  • Actin Monomers: Reconstitute lyophilized rabbit skeletal muscle actin to a stock concentration of 10 µM in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2). Store on ice and use within a week.

  • Fluorescently Labeled Actin: Prepare a stock of fluorescently labeled actin (e.g., ATTO-488 or Rhodamine-labeled) at a similar concentration in G-buffer. The final imaging mix should contain 10-20% labeled actin.

  • This compound Stock: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in TIRF buffer to the desired working concentrations just before use.

  • TIRF Buffer (10x): 200 mM imidazole (pH 7.4), 1 M KCl, 20 mM MgCl2, 20 mM EGTA, 10 mM ATP, 50 mM DTT. Store at -20°C.

  • Polymerization Mix (1x): Prepare fresh by diluting 10x TIRF buffer and adding an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

  • NEM-Myosin: Reconstitute N-ethylmaleimide-treated myosin in a suitable buffer to a concentration of 0.1 mg/mL. This will be used to adhere actin filaments to the coverslip.

  • Blocking Solution: 1% (w/v) BSA in TIRF buffer.

Experimental Workflow Diagram

TIRF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare Reagents (Actin, this compound, Buffers) B Assemble Flow Cell A->B C Coat with NEM-Myosin B->C D Block with BSA C->D E Prepare Polymerization Mix (Actin +/- this compound) D->E F Introduce Mix to Flow Cell E->F G Incubate for Polymerization F->G H Image with TIRF Microscope G->H I Acquire Time-Lapse Series H->I J Analyze Data (Filament Number, Length, Growth Rate) I->J

Caption: Experimental workflow for TIRF microscopy of this compound.

Detailed Methodology
  • Flow Cell Preparation:

    • Clean glass coverslips and microscope slides thoroughly.

    • Create flow channels using double-sided tape.

    • Assemble the flow cell by pressing the coverslip onto the slide.

  • Coating and Blocking:

    • Introduce 20 µL of NEM-myosin solution into the flow cell and incubate for 5 minutes. This allows for the tethering of actin filaments to the surface.

    • Wash the chamber with 40 µL of blocking solution (1% BSA).

    • Incubate with the blocking solution for 5 minutes to passivate the surface and prevent non-specific binding.

    • Wash the chamber with 40 µL of 1x TIRF buffer.

  • Actin Polymerization Assay:

    • Prepare the final polymerization mix on ice. This should contain G-actin (with 10-20% fluorescently labeled actin) at the desired concentration (e.g., 1 µM) in 1x TIRF buffer with the oxygen scavenger system.

    • For the experimental condition, add the desired concentration of this compound to the polymerization mix. Prepare a control sample with the corresponding concentration of DMSO.

    • Introduce 20 µL of the polymerization mix into the flow cell.

  • TIRF Microscopy and Data Acquisition:

    • Immediately place the slide on the TIRF microscope stage.

    • Focus on the coverslip surface and adjust the TIRF angle to achieve optimal illumination.

    • Begin acquiring time-lapse images at a set interval (e.g., every 5-10 seconds) for a duration sufficient to observe filament nucleation and elongation (e.g., 10-20 minutes).

    • Use appropriate laser lines and filters for the chosen fluorescent label.

Data Analysis
  • Filament Nucleation: Quantify the number of newly formed filaments per unit area at different time points. This can be done using image analysis software such as ImageJ/Fiji.

  • Filament Elongation Rate: Measure the change in the length of individual filaments over time. Plot filament length versus time; the slope of this plot represents the elongation rate.

  • Statistical Analysis: Perform statistical analysis to compare the results from control and this compound-treated samples.

Conclusion

This protocol provides a robust framework for investigating the effects of this compound on actin dynamics using TIRF microscopy. By following these procedures, researchers can obtain high-quality, quantitative data on how this compound modulates actin nucleation and elongation. These insights are valuable for understanding the fundamental mechanisms of actin regulation and for the development of novel therapeutic agents that target the cytoskeleton.

References

Application Notes and Protocols: Quantitative Analysis of Actin Dynamics Following Miuraenamide A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a potent actin-binding cyclic depsipeptide that has emerged as a valuable tool for studying actin dynamics. Unlike other actin stabilizers, this compound exhibits a unique mechanism of action, promoting actin nucleation and polymerization while also competing with cofilin for binding to F-actin.[1] This distinct activity makes it a subject of significant interest for researchers investigating cytoskeletal regulation, cell motility, and for professionals in drug development exploring novel anti-cancer therapies.

These application notes provide a detailed overview of the quantitative effects of this compound on actin dynamics and offer comprehensive protocols for key experimental procedures.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various aspects of actin dynamics.

Table 1: In Vitro Actin Polymerization and Nucleation

ParameterTreatmentFold Change vs. ControlAssayReference
Actin Polymerization This compound (1 µM)AcceleratedPyrene Assay[2]
Number of Filaments (Nucleation) This compound (500 nM)IncreasedTIRF Microscopy[2]
This compound (5 µM)Increased (more significant)TIRF Microscopy[2]
Actin Elongation Rate This compoundNo significant changeTIRF Microscopy[1][3]
Actin Nucleation (Spike Count) This compound (10x molar excess)~6-fold increaseFluorescence Correlation Spectroscopy (FCS)[2]

Table 2: Cellular Actin Dynamics and Organization

ParameterCell TypeTreatmentObservationAssayReference
Actin Filament Dynamics RPE-1This compoundDecreased dynamics (increased half-time of recovery)Fluorescence Recovery After Photobleaching (FRAP)[4][5]
Actin Aggregation HUVECThis compound (30 nM)Reorganization into clusters/aggregatesPhalloidin Staining
HUVECThis compound (100 nM)Complete destruction of cytoskeleton, perinuclear aggregatesPhalloidin Staining
Average Actin Filament Length MEFThis compound (5 nM)Increased from 10.2 µm to 19.1 µmFluorescence Microscopy[5]
F-actin to G-actin Ratio N/AThis compoundExpected to increase F-actin fractionG-actin/F-actin In Vivo Assay[6]

Table 3: Cell Migration

ParameterCell TypeTreatmentObservationAssayReference
Pore-based Migration SKOV3This compound (20 nM, 72h)Reduced migrationBoyden Chamber Assay[7][8]
2D Unconfined Migration RPE-1, MEFThis compoundReducedWound Healing Assay[5]

Signaling Pathway and Mechanism of Action

This compound directly interacts with actin to promote its polymerization and stabilization. Molecular dynamics simulations suggest its bromophenol group interacts with specific residues on actin, leading to a tighter packing of actin monomers.[1] This conformational change is believed to occlude the binding site for cofilin, an actin-depolymerizing factor, thereby preventing filament disassembly. This selective competition with cofilin, but not with other actin-binding proteins like gelsolin or Arp2/3, distinguishes this compound from other actin stabilizers like jasplakinolide.[1]

MiuraenamideA_Actin_Pathway cluster_actin Actin Dynamics G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization MiuA This compound MiuA->G_actin Promotes Nucleation MiuA->F_actin Stabilizes Cofilin Cofilin MiuA->Cofilin Competes for F-actin binding Cofilin->F_actin Promotes Depolymerization

This compound's mechanism of action on actin dynamics.

Experimental Protocols

Quantification of F-actin/G-actin Ratio

This protocol allows for the determination of the relative amounts of filamentous (F-actin) and globular (G-actin) in cell lysates, providing a quantitative measure of actin polymerization state after this compound treatment.

F_G_Actin_Workflow start Culture and treat cells with this compound homogenize Homogenize cells in F-actin stabilization buffer start->homogenize centrifuge High-speed centrifugation homogenize->centrifuge separate Separate supernatant (G-actin) and pellet (F-actin) centrifuge->separate sds_page SDS-PAGE separate->sds_page western_blot Western Blot for Actin sds_page->western_blot quantify Densitometric Quantification western_blot->quantify

Workflow for F-actin/G-actin ratio determination.

Materials:

  • G-actin/F-actin In Vivo Assay Kit (e.g., Cytoskeleton, Inc., Cat. # BK037) or individual reagents:

    • F-actin stabilization buffer

    • Cell lysis buffer

    • Protease inhibitor cocktail

  • This compound

  • Cell scrapers

  • Microcentrifuge

  • SDS-PAGE and Western blotting equipment and reagents

  • Actin antibody

  • Densitometry software

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis:

    • Aspirate the culture medium and gently wash the cells with pre-warmed PBS.

    • Add 300 µL of F-actin stabilization buffer (pre-warmed to 37°C) to each plate.

    • Scrape the cells and homogenize the lysate by passing it through a 25-gauge needle 5-10 times.

  • Fractionation:

    • Transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 37°C.

    • Carefully collect the supernatant, which contains the G-actin fraction.

    • The pellet contains the F-actin fraction.

  • Sample Preparation:

    • Resuspend the F-actin pellet in 300 µL of F-actin depolymerizing buffer.

    • Take equal volumes of the supernatant (G-actin) and the resuspended pellet (F-actin) and add SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against actin, followed by an appropriate HRP-conjugated secondary antibody.

  • Quantification:

    • Develop the blot using a chemiluminescence substrate.

    • Capture the image and perform densitometric analysis of the actin bands in the G-actin and F-actin fractions using imaging software.

    • Calculate the F-actin/G-actin ratio for each treatment condition.

Live-Cell Imaging of Actin Dynamics (Fluorescence Recovery After Photobleaching - FRAP)

FRAP is a powerful technique to measure the turnover and dynamics of fluorescently labeled actin in living cells. A decrease in the rate of fluorescence recovery after photobleaching indicates a stabilization of actin filaments.

FRAP_Workflow start Transfect cells with fluorescently tagged actin (e.g., LifeAct-GFP) treat Treat cells with This compound start->treat pre_bleach Acquire pre-bleach images treat->pre_bleach bleach Photobleach a region of interest (ROI) with a high-intensity laser pre_bleach->bleach post_bleach Acquire a time-series of post-bleach images bleach->post_bleach analyze Analyze fluorescence recovery in the ROI over time post_bleach->analyze calculate Calculate mobile fraction and half-time of recovery (t½) analyze->calculate

Workflow for FRAP analysis of actin dynamics.

Materials:

  • Cells suitable for live-cell imaging

  • Fluorescent actin probe (e.g., LifeAct-GFP or similar plasmid)

  • Transfection reagent

  • Confocal microscope with FRAP capabilities

  • This compound

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect cells with a plasmid encoding a fluorescent actin probe according to the manufacturer's protocol. Allow 24-48 hours for expression.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration before imaging.

  • Microscopy Setup:

    • Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Identify a cell expressing the fluorescent actin probe and select a region of interest (ROI) within the cytoplasm where actin filaments are clearly visible.

  • FRAP Experiment:

    • Acquire a few pre-bleach images of the ROI at low laser power.

    • Use a high-intensity laser pulse to photobleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

    • Correct for photobleaching during image acquisition by measuring the intensity of a non-bleached region in the same cell.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). An increased t½ indicates decreased actin dynamics.[5]

Cell Migration Analysis (Wound Healing Assay)

The wound healing assay is a straightforward method to assess collective cell migration. This compound is expected to inhibit cell migration due to its effects on actin stabilization.

Wound_Healing_Workflow start Grow a confluent monolayer of cells scratch Create a 'wound' or scratch in the monolayer start->scratch treat Treat with this compound scratch->treat image_t0 Image the wound at T=0 treat->image_t0 incubate Incubate for a set time period (e.g., 16-24 hours) image_t0->incubate image_t_final Image the wound at the final time point incubate->image_t_final analyze Measure the change in wound area image_t_final->analyze

Workflow for the wound healing cell migration assay.

Materials:

  • Cells that form a confluent monolayer

  • Multi-well culture plates

  • Pipette tips (e.g., p200) or a specialized wound healing insert

  • This compound

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the well.

    • Alternatively, use commercially available culture inserts to create a well-defined gap.

  • Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing the desired concentrations of this compound or vehicle control.

  • Imaging:

    • Capture images of the wound at the beginning of the experiment (T=0).

    • Place the plate in an incubator and acquire images at regular intervals (e.g., every 4-8 hours) or at a final time point (e.g., 24 hours).

  • Quantification:

    • Use image analysis software to measure the area of the wound at each time point.

    • Calculate the percentage of wound closure for each treatment condition relative to the initial wound area.

Conclusion

This compound is a valuable research tool for the quantitative analysis of actin dynamics. Its unique mechanism of action provides a means to dissect the specific roles of actin polymerization and cofilin-mediated depolymerization in various cellular processes. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the impact of this compound on the actin cytoskeleton, thereby facilitating a deeper understanding of its biological functions and therapeutic potential.

References

Application Notes and Protocols for Using Miuraenamide A in Immunofluorescence Staining of Actin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A is a potent marine-derived cyclodepsipeptide that acts as a stabilizer of filamentous actin (F-actin).[1][2] Its unique mechanism of action, which involves promoting actin nucleation and polymerization while selectively inhibiting the binding of the actin-depolymerizing factor cofilin, makes it a valuable tool for studying actin dynamics and related cellular processes.[1][3] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining to visualize its effects on the actin cytoskeleton. The protocol is intended for researchers in cell biology, pharmacology, and drug development.

Introduction

The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell shape, motility, and intracellular transport.[2] Small molecules that modulate actin dynamics are indispensable tools for dissecting these processes. This compound is a myxobacterial compound that stabilizes F-actin, leading to distinct morphological changes in cells, including the formation of perinuclear actin aggregates.[4][5] Unlike other actin stabilizers such as jasplakinolide, this compound exhibits selectivity by competing with cofilin for F-actin binding, but not with other actin-binding proteins like gelsolin or the Arp2/3 complex.[1] This property allows for the specific investigation of cofilin-mediated actin dynamics. This document outlines the materials, methods, and expected results for using this compound to study actin cytoskeleton rearrangements via immunofluorescence microscopy.

Mechanism of Action

This compound exerts its effects by directly binding to F-actin. This interaction promotes the nucleation of new actin filaments from monomeric G-actin and stabilizes existing filaments by preventing their depolymerization.[1][2] A key feature of this compound is its ability to selectively inhibit the binding of cofilin to F-actin.[1][3] Cofilin is a critical protein for actin filament turnover, severing, and depolymerization. By blocking cofilin's access to F-actin, this compound effectively freezes the actin cytoskeleton in a polymerized state, leading to the observable phenotype of actin aggregation.

MiuraenamideA_Mechanism cluster_actin_dynamics Actin Dynamics cluster_miuraenamideA This compound Intervention G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Cofilin Cofilin F_actin->Cofilin Binds to Cofilin->F_actin Severs/Depolymerizes MiuraenamideA This compound MiuraenamideA->G_actin Promotes Nucleation MiuraenamideA->F_actin Stabilizes MiuraenamideA->Cofilin Inhibits Binding to F-actin

Figure 1: Mechanism of action of this compound on actin dynamics.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from published studies.

Cell LineParameterThis compound ConcentrationResultReference
HUVECProliferation (IC₅₀)30 nMInhibition of cell proliferation[1]
Cell LineParameterControl (Untreated)This compound TreatedReference
RPE-1Average Number of Focal Adhesions57.8103.2[6]
RPE-1Average Size of Focal Adhesions (µm²)1.2580.977[6]
MEFAverage Number of Focal Adhesions21.539.1[6]
MEFAverage Size of Focal Adhesions (µm²)0.8390.603[6]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), Retinal Pigment Epithelial cells (RPE-1), or Mouse Embryonic Fibroblasts (MEF)

  • Culture Medium: Appropriate for the chosen cell line (e.g., ECGM for HUVEC)

  • This compound: Dissolved in DMSO to a stock concentration of 1 mM and stored at -20°C

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 3.7% - 4% paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin: (e.g., Alexa Fluor 488 Phalloidin or Rhodamine Phalloidin)

  • Nuclear Stain: DAPI or Hoechst 33342

  • Mounting Medium: Antifade mounting medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Experimental Workflow

Immunofluorescence_Workflow Start Start: Seed Cells on Coverslips Incubate Incubate Cells (e.g., 24h) Start->Incubate Treat Treat with this compound (e.g., 30-100 nM for 1-5h) Incubate->Treat Wash1 Wash with PBS Treat->Wash1 Fix Fix with 4% PFA (10 min) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with Triton X-100 (5 min) Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block with 1% BSA (30-60 min) Wash3->Block Stain Stain with Fluorescent Phalloidin and Nuclear Stain (30-60 min) Block->Stain Wash4 Wash with PBS Stain->Wash4 Mount Mount Coverslip on Slide Wash4->Mount Image Image with Fluorescence Microscope Mount->Image

Figure 2: Experimental workflow for immunofluorescence staining.

Step-by-Step Protocol
  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed the cells of interest onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in their appropriate culture medium under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed culture medium from the stock solution. A final concentration range of 30 nM to 100 nM is recommended as a starting point.[1][6]

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 1 to 5 hours). Incubation for 1 hour is often sufficient to observe significant changes in actin organization.[1]

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the 4% PFA solution to each well and incubate for 10-15 minutes at room temperature.

    • Note: It is crucial to use methanol-free formaldehyde, as methanol can disrupt the actin cytoskeleton.

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Add the permeabilization buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Add the blocking buffer (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific binding of the fluorescent probe.

  • Staining:

    • Prepare the staining solution by diluting the fluorescently-labeled phalloidin and the nuclear stain (e.g., DAPI) in the blocking buffer to their recommended working concentrations.

    • Aspirate the blocking buffer and add the staining solution to the coverslips.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with distilled water.

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images for subsequent analysis.

Expected Results

  • Control (Vehicle-Treated) Cells: Will exhibit a well-defined actin cytoskeleton with prominent stress fibers and a network of cortical actin.

  • This compound-Treated Cells: Will show a dramatic reorganization of the actin cytoskeleton.[4][5] This is typically characterized by a loss of distinct stress fibers and the formation of bright, dense aggregates of F-actin, often accumulating in the perinuclear region.[1][4][5] The severity of this phenotype is expected to be dose- and time-dependent.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Actin Staining Inefficient permeabilizationIncrease Triton X-100 concentration or incubation time.
Degraded phalloidinUse fresh or properly stored phalloidin stock.
High Background Staining Insufficient blockingIncrease blocking time or BSA concentration.
Inadequate washingIncrease the number and duration of wash steps.
Altered Actin Morphology in Control Cells Methanol in fixativeEnsure the use of methanol-free paraformaldehyde.
Suboptimal cell healthEnsure cells are healthy and not overly confluent before treatment.
No Effect of this compound Inactive compoundVerify the integrity and concentration of the this compound stock.
Insufficient treatment time or concentrationPerform a dose-response and time-course experiment to optimize treatment conditions.

Conclusion

This compound is a powerful tool for investigating the role of actin polymerization and cofilin-mediated dynamics in various cellular functions. The provided protocol offers a reliable method for visualizing the effects of this compound on the actin cytoskeleton using immunofluorescence microscopy. By following this detailed guide, researchers can effectively employ this compound to gain deeper insights into the complex regulation of the actin cytoskeleton.

References

Miuraenamide A: A Potent Tool for Interrogating Mechanosensitive Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Miuraenamide A is a potent, cell-permeable cyclodepsipeptide that acts as a powerful tool for studying the actin cytoskeleton and its role in mechanosensitive signaling pathways. By stabilizing F-actin and uniquely inhibiting the actin-depolymerizing factor cofilin, this compound allows for the targeted investigation of actin dynamics in a manner distinct from other actin-stabilizing agents like jasplakinolide.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to explore cellular processes governed by mechanical cues, including cell migration, adhesion, and gene transcription.

Mechanism of Action

This compound functions as an actin-nucleating and -stabilizing agent.[2][3] Molecular dynamics simulations have revealed that its bromophenol group interacts with key residues on actin, which shifts the D-loop of an adjacent actin monomer, resulting in a tighter packing of the actin filament.[1] This conformational change sterically hinders the binding of cofilin, a crucial protein for actin filament disassembly, thereby selectively inhibiting its activity without affecting other actin-binding proteins like gelsolin or Arp2/3.[1] This specific mode of action makes this compound an invaluable tool for dissecting the precise roles of cofilin-mediated actin dynamics in cellular functions.

Key Applications

  • Studying Mechanotransduction: The actin cytoskeleton is a central player in converting mechanical stimuli into biochemical signals. By modulating actin dynamics, this compound can be used to investigate how changes in cytoskeletal tension and organization influence mechanosensitive signaling pathways such as the MRTF-A/SRF and Hippo-YAP/TAZ pathways.[1]

  • Investigating Cell Migration and Adhesion: this compound has been shown to alter cell migration and the formation of focal adhesions.[2][4] It provides a means to explore the contribution of actin stability and cofilin activity to these processes in both 2D and 3D environments.

  • Dissecting Transcriptional Regulation: this compound treatment leads to the nuclear translocation and activation of the Myocardin-Related Transcription Factor A (MRTF-A), a key regulator of cytoskeletal and serum response factor (SRF)-dependent gene expression.[5] This makes it a useful tool for studying the link between actin dynamics and gene regulation.

  • Probing Cytoskeletal Dynamics: The compound's ability to induce perinuclear actin aggregation and alter the overall F-actin network allows for detailed studies of cytoskeletal architecture and its impact on various cellular organelles and functions.[3][6]

Data Presentation

Table 1: Quantitative Effects of this compound on Cellular Processes

ParameterCell LineConcentrationEffectReference
Proliferation (IC50) HUVEC~9 nMInhibition of proliferation[7]
Actin Nucleation In vitro (TIRF)500 nMIncreased number of filaments[8]
Actin Elongation Rate In vitro (TIRF)500 nM - 5 µMNo significant change[3][8]
Cell Migration (Amoeboid) RPE-120 nMNo significant effect on speed or persistence[2][5]
Cell Migration (Amoeboid) NeutrophilsNot SpecifiedNo significant effect on speed or persistence[2][5]
Focal Adhesion Number RPE-120 nMIncreased[5]
Focal Adhesion Size RPE-120 nMDecreased[5]

Experimental Protocols

Protocol 1: Visualization of F-actin Cytoskeleton Alterations

This protocol describes how to treat cells with this compound and visualize the resulting changes in the F-actin cytoskeleton using phalloidin staining.

Materials:

  • Cells of interest (e.g., HUVEC, RPE-1)

  • Glass coverslips

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and culture until they reach 70-80% confluency.

  • Prepare working solutions of this compound in pre-warmed cell culture medium at desired concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a DMSO-only vehicle control.

  • Aspirate the old medium from the cells and add the this compound-containing or control medium.

  • Incubate the cells for the desired time (e.g., 1-5 hours) at 37°C in a CO2 incubator.

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the phalloidin staining solution according to the manufacturer's instructions in PBS.

  • Incubate the cells with the phalloidin staining solution for 30-60 minutes at room temperature, protected from light.

  • (Optional) Add a nuclear counterstain like DAPI or Hoechst to the staining solution or in a separate step.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the F-actin cytoskeleton using a fluorescence microscope.

Expected Results:

Untreated cells will display a well-organized F-actin network with stress fibers. This compound-treated cells are expected to show a dose-dependent loss of the F-actin network and the formation of a distinct perinuclear actin aggregate.[3][6]

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on collective cell migration.

Materials:

  • Cells that form a confluent monolayer (e.g., RPE-1)

  • Multi-well plates (e.g., 24-well plate)

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Sterile p200 pipette tip or a specialized wound-making tool

  • Microscope with live-cell imaging capabilities or a standard microscope for endpoint analysis

Procedure:

  • Seed cells in a multi-well plate at a density that will result in a confluent monolayer within 24 hours.

  • Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh cell culture medium containing different concentrations of this compound or a DMSO vehicle control.

  • Place the plate in a microscope equipped with a stage-top incubator for live-cell imaging or in a standard incubator.

  • Acquire images of the scratch at time 0 and at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the scratch in the control wells is closed.

  • Analyze the images to quantify the rate of wound closure. This can be done by measuring the area of the cell-free gap at each time point using software like ImageJ.

Data Analysis:

Calculate the percentage of wound closure at each time point relative to the initial wound area. Compare the migration rates between control and this compound-treated cells.

Protocol 3: MRTF-A Nuclear Translocation Assay

This protocol determines the effect of this compound on the subcellular localization of MRTF-A, a key event in its activation.

Materials:

  • Cells expressing endogenous or fluorescently-tagged MRTF-A (e.g., HUVEC)

  • Glass coverslips

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Primary antibody against MRTF-A

  • Fluorescently-conjugated secondary antibody

  • DAPI or Hoechst stain

  • Antifade mounting medium

Procedure:

  • Seed cells on glass coverslips and culture to the desired confluency.

  • Treat the cells with this compound (e.g., 50 nM) or a vehicle control for a specified time (e.g., 5 hours).[5]

  • Fix, permeabilize, and block the cells as described in Protocol 1.

  • Incubate the cells with a primary antibody against MRTF-A overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

Data Analysis:

Quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A in a population of cells for each condition. An increase in the ratio of nuclear to cytoplasmic MRTF-A fluorescence indicates nuclear translocation and activation.

Visualization of Signaling Pathways and Workflows

Miuraenamide_A_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin G-actin G-actin Integrin->G-actin Signals to reduce G-actin pool ECM Extracellular Matrix ECM->Integrin This compound This compound F-actin F-actin This compound->F-actin Stabilizes & Promotes Nucleation G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cofilin Cofilin F-actin->Cofilin Inhibits Binding Cofilin->F-actin Severs MRTF-A MRTF-A MRTF-A_nuc MRTF-A MRTF-A->MRTF-A_nuc Translocation MRTF-A_G-actin MRTF-A G-actin MRTF-A_G-actin->MRTF-A Release G-actinMRTF-A G-actinMRTF-A SRF SRF MRTF-A_nuc->SRF Binds CArG box CArG box SRF->CArG box Binds Gene Transcription Gene Transcription CArG box->Gene Transcription Activates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture cells (e.g., HUVEC, RPE-1) Treatment 2. Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation 3. Incubate for defined period Treatment->Incubation Fix_Stain 4a. Fix and Stain (Phalloidin, MRTF-A Ab) Incubation->Fix_Stain Live_Imaging 4b. Live-cell Imaging (Wound Healing) Incubation->Live_Imaging Lysis 4c. Cell Lysis for Biochemical Assays Incubation->Lysis Microscopy 5a. Fluorescence Microscopy (Cytoskeleton, MRTF-A localization) Fix_Stain->Microscopy Image_Analysis 5b. Image Analysis (Migration rate, Fluorescence intensity) Live_Imaging->Image_Analysis Reporter_Assay 5c. Luciferase Reporter Assay (SRF activity) Lysis->Reporter_Assay Microscopy->Image_Analysis

Caption: General experimental workflow.

MRTF_YAP_Pathway cluster_actin Actin Dynamics cluster_MRTF MRTF-A/SRF Pathway cluster_YAP Hippo-YAP/TAZ Pathway Miuraenamide_A This compound G_actin_pool Decreased G-actin pool Miuraenamide_A->G_actin_pool F_actin_stabilization F-actin stabilization Miuraenamide_A->F_actin_stabilization MRTF_A_release MRTF-A release from G-actin G_actin_pool->MRTF_A_release Inhibition of binding YAP_TAZ_sequestration YAP/TAZ remain cytoplasmically sequestered F_actin_stabilization->YAP_TAZ_sequestration Does not induce nuclear translocation MRTF_A_translocation MRTF-A nuclear translocation MRTF_A_release->MRTF_A_translocation SRF_activation SRF-dependent gene transcription MRTF_A_translocation->SRF_activation

Caption: Differential pathway activation.

References

Application Notes and Protocols: Investigating Gene Expression Changes with Miuraenamide A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A is a potent, naturally derived cyclodepsipeptide known for its ability to stabilize actin filaments.[1][2] Unlike other actin-binding compounds, its unique mode of action offers a specific tool to investigate the downstream cellular processes regulated by actin dynamics, particularly gene expression. These application notes provide a comprehensive guide for researchers aiming to elucidate the transcriptional and translational consequences of treating cells with this compound. We present detailed protocols for global gene expression analysis using RNA sequencing (RNA-Seq), validation of target genes by quantitative PCR (qPCR), and confirmation of protein expression changes via Western blotting.

Background: The Mechanism of this compound

This compound is a myxobacterial compound that functions as an actin-stabilizing agent, promoting both nucleation and polymerization of actin filaments.[1][3] Its mechanism, while similar in outcome to other stabilizers like jasplakinolide, exhibits key differences. Notably, this compound selectively competes with the actin-binding protein cofilin for binding to F-actin, an effect not observed with jasplakinolide.[2][3] This specific interaction suggests that this compound can be used to dissect distinct actin-regulated signaling pathways.

Actin dynamics are intrinsically linked to gene regulation through mechanosensitive pathways, such as the Myocardin-Related Transcription Factor (MRTF)-Serum Response Factor (SRF) pathway. By altering the cytoplasmic actin network, this compound can trigger the nuclear translocation of transcription factors like MRTF-A, leading to significant changes in gene expression. Studies have shown that this compound treatment activates MRTF-A, but not the related Hippo-YAP/TAZ pathway, highlighting its specific signaling effects.[4]

MiuA This compound Actin Actin Polymerization ↑ (F-actin stabilization) MiuA->Actin MRTF MRTF-A Activation (Nuclear Translocation) Actin->MRTF SRF SRF-Mediated Gene Transcription MRTF->SRF YAP YAP/TAZ Pathway (Unaffected)

Caption: this compound Signaling Pathway.

Quantitative Gene Expression Analysis

Treatment of cells with this compound induces substantial changes in the transcriptome. A comparative study using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound has a more pronounced effect on gene expression than the well-known actin stabilizer, jasplakinolide.[3]

Treatment (HUVECs, 4h) Significantly Upregulated Genes Significantly Downregulated Genes Total Significantly Regulated Genes
This compound (60 nM)421358779[3]
Jasplakinolide (120 nM)12995224[3]
Direct Comparison \multicolumn{3}{c}{101 Significantly Differentially Expressed Genes [3]}
Table 1: Summary of differentially expressed genes in HUVECs following treatment with this compound or Jasplakinolide. Data is based on a False Discovery Rate (FDR) < 0.1.

Experimental Design and Workflow

A typical investigation into this compound-induced gene expression changes follows a multi-stage process, beginning with cell culture and treatment, followed by transcriptomic analysis, and concluding with validation at both the mRNA and protein levels.

cluster_0 Discovery Phase cluster_1 Validation Phase cell_culture Cell Culture & This compound Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction protein_extraction Protein Extraction & Quantification cell_culture->protein_extraction rna_seq RNA Sequencing (NGS) rna_extraction->rna_seq bioinformatics Bioinformatic Analysis (DEG Identification) rna_seq->bioinformatics qpcr qPCR Validation (mRNA Level) bioinformatics->qpcr Select Target Genes western_blot Western Blot (Protein Level) protein_extraction->western_blot

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: RNA Sequencing for Global Gene Expression Profiling

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, enabling the identification of all genes affected by this compound treatment.[5][6]

start RNA Sample (High Quality, RIN > 7) library_prep cDNA Library Preparation (Reverse Transcription, Fragmentation, Adapter Ligation) start->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing qc Data Preprocessing (Quality Check, Trimming) sequencing->qc align Read Alignment (Map to Reference Genome) qc->align quant Gene Quantification (Generate Count Matrix) align->quant de_analysis Differential Expression Analysis (e.g., DESeq2, edgeR) quant->de_analysis

Caption: RNA-Seq Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs) at an appropriate density. Treat with this compound (e.g., 50-60 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours). Ensure a minimum of three biological replicates per condition.[7]

  • RNA Extraction:

    • Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a kit-based buffer).

    • Isolate total RNA according to the manufacturer's protocol (e.g., RNeasy Kit, Qiagen).

    • Perform an on-column DNase digestion to remove contaminating genomic DNA.

  • RNA Quality Control (QC):

    • Assess RNA purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.[8]

    • Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 7.0 is recommended for library preparation.[9]

  • cDNA Library Preparation:

    • Starting with 1 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.[5]

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR to generate sufficient material for sequencing.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq). A sequencing depth of 30-50 million single-end reads per sample is recommended for human samples.[7]

  • Data Analysis:

    • Quality Control: Check the raw sequencing reads for quality using tools like FastQC.[7]

    • Trimming: Remove adapter sequences and low-quality bases using tools like Cutadapt or Trimmomatic.[7]

    • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene to generate a raw count matrix.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples, controlling for the false discovery rate.[9]

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Validation

qPCR is used to validate the expression changes of a select number of genes identified by RNA-Seq.[10] It is a highly sensitive and specific method for quantifying mRNA levels.[11]

rna Total RNA cdna cDNA Synthesis (Reverse Transcription) rna->cdna qpcr qPCR Reaction Setup (cDNA, Primers, SYBR Green) cdna->qpcr run Real-Time PCR Amplification & Data Collection qpcr->run analysis Data Analysis (ΔΔCq Method) run->analysis

Caption: qPCR Workflow for Validation.

Methodology:

  • Primer Design and Validation:

    • Design primers for target genes and at least two stable reference (housekeeping) genes (e.g., ACTB, GAPDH, RPL13A).[10]

    • Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.[12]

    • Confirm primer specificity by performing a melt curve analysis at the end of the qPCR run; a single peak indicates a single amplicon.[12]

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of the same total RNA samples used for RNA-Seq into cDNA using a first-strand synthesis kit according to the manufacturer's instructions.[10]

  • qPCR Reaction:

    • Prepare the reaction mix on ice. For a typical 20 µL reaction, combine:

      • 10 µL of 2x SYBR Green Supermix[10]

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 4 µL of diluted cDNA

      • 4 µL of Nuclease-free water

    • Run all samples in triplicate.[10] Include no-template controls (NTCs) to check for contamination.

  • Thermal Cycling:

    • A typical three-step cycling protocol on a real-time PCR system is as follows:

      • Initial Denaturation: 95°C for 3 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 10 seconds.

        • Annealing/Extension: 60°C for 30 seconds.

      • Melt Curve Analysis.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the geometric mean of the reference genes.[10]

Protocol 3: Western Blotting for Protein Expression Validation

Western blotting is essential to confirm whether the observed changes in mRNA levels translate to corresponding changes in protein expression.[13]

lysate Protein Lysate Preparation & Quantification (BCA) sds SDS-PAGE (Protein Separation by Size) lysate->sds transfer Protein Transfer (Gel to PVDF/NC Membrane) sds->transfer block Blocking (e.g., 5% Milk or BSA) transfer->block primary Primary Antibody Incubation (Overnight, 4°C) block->primary secondary Secondary Antibody (HRP) Incubation (1 hour, RT) primary->secondary detect Detection (Chemiluminescence) & Imaging secondary->detect

Caption: Western Blot Workflow.

Methodology:

  • Sample Preparation:

    • Treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS, then lyse them in RIPA or NP40 buffer supplemented with protease and phosphatase inhibitors.[14][15]

    • Centrifuge the lysate at ~12,000g for 15 minutes at 4°C to pellet cell debris.[15]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli sample buffer.[14][16]

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[15]

    • Run the gel in 1x running buffer until the dye front reaches the bottom.[16]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[16]

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]

    • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[16]

    • Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL).[15]

    • Capture the signal using a digital imager or X-ray film.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

References

Determining the Potency of Miuraenamide A: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes released today provide detailed protocols for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of Miuraenamide A, a potent actin-stabilizing cyclodepsipeptide, in various cancer cell lines. These guidelines aim to standardize the assessment of this compound's cytotoxic activity, facilitating the comparison of its efficacy across different cancer types.

This compound, originally isolated from the myxobacterium Paraliomixa miuraensis, has garnered significant interest in the field of oncology for its unique mechanism of action. By binding to and stabilizing F-actin, this compound disrupts essential cellular processes, including cell division, migration, and proliferation, leading to apoptosis in cancer cells. The following data and protocols offer a comprehensive resource for the continued investigation of this promising anti-cancer agent.

Quantitative Analysis of this compound Cytotoxicity

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. This data highlights the potent cytotoxic effects of this compound across multiple cancer types.

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma1.5
HepG2Hepatocellular Carcinoma2.0
HL-60Promyelocytic Leukemia1.0
U-2 OSOsteosarcoma3.0

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects primarily through the stabilization of the actin cytoskeleton. This interference with actin dynamics has significant downstream consequences on multiple signaling pathways that are crucial for cancer cell survival and proliferation. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a method for determining the IC50 value of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT-116, HepG2, HL-60, U-2 OS)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode microplate reader with luminescence detection capabilities

  • Sterile laboratory consumables (pipettes, tubes, etc.)

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Cell_Culture 1. Culture Cancer Cells Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed Prepare_Drug 4. Prepare Serial Dilutions of this compound Seed->Prepare_Drug Treat_Cells 5. Add Drug Dilutions to Cells Prepare_Drug->Treat_Cells Incubate 6. Incubate for 72 hours Treat_Cells->Incubate Add_Reagent 7. Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence 8. Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis 9. Analyze Data and Calculate IC50 Measure_Luminescence->Data_Analysis

Caption: Experimental workflow for IC50 determination of this compound.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in the appropriate medium until approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well clear-bottom white-walled microplate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., from 0.1 nM to 1 µM).

    • Add 100 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Normalize the data by setting the luminescence of the vehicle control wells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value.

These detailed application notes and protocols provide a solid foundation for researchers to further explore the anti-cancer potential of this compound and contribute to the development of novel cancer therapeutics.

Troubleshooting & Optimization

optimizing miuraenamide A concentration for different cell types (e.g., RPE-1, MEF)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Miuraenamide A for different cell types, with a focus on RPE-1 and MEF cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for RPE-1 and MEF cells?

A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental setup. However, based on published studies, we recommend the following starting concentrations:

  • RPE-1 cells: 20 nM[1]

  • MEF cells: 5 nM[1]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your desired effect, whether it be actin stabilization, inhibition of cell migration, or activation of the MRTF-A pathway.

Q2: I am observing significant cell death after treating my cells with this compound. What could be the cause?

A2: High concentrations of this compound can be cytotoxic.[2] If you are observing excessive cell death, consider the following:

  • Reduce the concentration: Your current concentration may be too high for your specific cell line. Try a lower concentration range in your next experiment. One study on SKOV3 cells found 20 nM to be a subtoxic concentration.[3]

  • Check the purity of your this compound stock: Impurities in the compound can contribute to cytotoxicity.

  • Optimize incubation time: Prolonged exposure to high concentrations can lead to increased cell death. Consider reducing the treatment duration.

Q3: My cells are showing abnormal actin aggregation, particularly around the nucleus. Is this normal?

A3: Yes, a common morphological change induced by this compound is the formation of a pronounced perinuclear accumulation of F-actin and a loss of the normal F-actin network.[4][5][6][7] This is an expected outcome of its actin-stabilizing activity. However, if the aggregation is leading to widespread cell detachment or death, you may need to adjust the concentration downwards.

Q4: I am not observing the expected effect on MRTF-A activation. What should I check?

A4: Activation of the MRTF-A signaling pathway is a known downstream effect of this compound-induced actin polymerization.[8] If you are not seeing the expected activation (e.g., nuclear translocation of MRTF-A), consider the following:

  • Concentration and incubation time: Ensure you are using an appropriate concentration and have allowed enough time for the signaling cascade to occur.

  • Cell density: Cell confluency can influence signaling pathways. Ensure your cells are at a consistent and appropriate density for your experiment.

  • Actin dynamics: Confirm that this compound is indeed altering actin dynamics in your cells by visualizing the actin cytoskeleton (e.g., using phalloidin staining).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cytotoxicity Concentration of this compound is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a range of 1-100 nM.
Contaminated this compound stock.Ensure the purity of your compound.
Prolonged incubation time.Reduce the duration of treatment.
Inconsistent Results Variation in cell density.Standardize cell seeding density for all experiments.
Inconsistent this compound concentration.Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
Passage number of cells.Use cells within a consistent and low passage number range.
No Observable Effect Concentration of this compound is too low.Increase the concentration of this compound.
Insufficient incubation time.Increase the duration of the treatment.
Inactive compound.Verify the activity of your this compound stock.
Pronounced Actin Aggregation and Cell Detachment Concentration of this compound is too high.Lower the concentration to a level that induces the desired actin stabilization without causing excessive aggregation and cell stress.

Optimizing this compound Concentration

The optimal concentration of this compound can vary significantly between cell types. Below is a summary of concentrations used in published studies for different cell lines.

Cell Type Concentration Observed Effect Reference
RPE-120 nMIncreased cell spreading area.[1]
MEF5 nMNo significant change in cell spreading area.[1]
HUVEC50 nMActivation of MRTF-A.
SKOV320 nMSubtoxic, increased nuclear stiffness, reduced migration through pores.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes a general method for determining the optimal concentration of this compound for your cell line of interest using a cell viability assay and actin staining.

Materials:

  • RPE-1 or MEF cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well plates (for viability assay)

  • 24-well plates with coverslips (for actin staining)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • For the viability assay, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • For actin staining, seed cells on coverslips in a 24-well plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 1 nM to 1 µM. Include a DMSO vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired treatment time (e.g., 24 hours).

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

  • Actin Staining:

    • After treatment, wash the cells on the coverslips twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash twice with PBS.

    • Stain with fluorescently-labeled phalloidin (diluted in PBS) for 20-30 minutes at room temperature in the dark.

    • Wash twice with PBS.

    • Counterstain with DAPI or Hoechst for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the actin cytoskeleton using a fluorescence microscope.

    • Observe the morphological changes in the actin filaments at different concentrations of this compound. Look for the formation of actin aggregates and changes in cell morphology.

    • Select the optimal concentration that provides the desired effect on the actin cytoskeleton without causing significant cell death.

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound stabilizes F-actin, leading to a decrease in the cytoplasmic pool of G-actin. This change in actin dynamics releases Myocardin-Related Transcription Factor A (MRTF-A) from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for the Serum Response Factor (SRF), leading to the transcription of target genes involved in cell adhesion, migration, and cytoskeletal organization.

Experimental_Workflow start Start cell_culture Cell Culture (RPE-1 or MEF) start->cell_culture dose_response Dose-Response Assay (1-1000 nM this compound) cell_culture->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay actin_staining Actin Staining (Phalloidin) dose_response->actin_staining determine_optimal_conc Determine Optimal Concentration viability_assay->determine_optimal_conc actin_staining->determine_optimal_conc functional_assays Functional Assays determine_optimal_conc->functional_assays migration_assay Migration/Invasion Assay functional_assays->migration_assay adhesion_assay Adhesion Assay functional_assays->adhesion_assay western_blot Western Blot (MRTF-A, SRF targets) functional_assays->western_blot data_analysis Data Analysis and Interpretation migration_assay->data_analysis adhesion_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

determining optimal treatment duration with miuraenamide A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Miuraenamide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a specific focus on determining the optimal treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent stabilizer of actin filaments.[1][2] It promotes the nucleation and polymerization of actin.[1] Its mechanism involves binding to F-actin and selectively inhibiting the binding of cofilin, an actin-depolymerizing factor.[1][2] This leads to an overall increase in filamentous actin (F-actin) within the cell.

Q2: How does this compound treatment affect cell morphology and behavior?

A2: Treatment with this compound typically leads to a dose-dependent accumulation of F-actin, often observed as perinuclear aggregates, and a loss of the normal F-actin network.[3][4] These cytoskeletal changes can result in increased cell adhesion, reduced cell migration, and alterations in nuclear stiffness.[5][6][7]

Q3: Which signaling pathways are known to be affected by this compound?

A3: this compound has been shown to activate the Myocardin-Related Transcription Factor A (MRTF-A) signaling pathway.[8] MRTF-A is a transcriptional coactivator that is regulated by actin dynamics. By promoting the formation of F-actin, this compound leads to the translocation of MRTF-A to the nucleus, where it can activate the transcription of target genes. Interestingly, it does not appear to activate the related Hippo-YAP/TAZ pathway.[8]

Troubleshooting Guide: Determining Optimal Treatment Duration

Determining the optimal treatment duration for this compound is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity. The ideal duration will vary depending on the cell type, the concentration of this compound used, and the specific biological question being investigated.

Issue 1: No observable effect on actin cytoskeleton or downstream signaling.

  • Possible Cause: The treatment duration may be too short for this compound to induce significant changes in actin polymerization and subsequent signaling events.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Treat your cells with a fixed concentration of this compound and assess the actin cytoskeleton at multiple time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).

    • Monitor a downstream marker: In parallel with visualizing the actin cytoskeleton, you can monitor the activation of a downstream signaling pathway, such as the nuclear translocation of MRTF-A.[8]

    • Increase concentration: If shorter time points are critical for your experimental design, consider if a higher, non-toxic concentration of this compound could elicit a faster response.

Issue 2: Significant cytotoxicity or cell death is observed.

  • Possible Cause: The treatment duration is too long, leading to cytotoxic effects. While this compound has been used in some studies for up to 72 hours at low concentrations without significant cell death, this is highly cell-type dependent.[6][7]

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use assays such as MTT, LDH release, or live/dead cell staining to quantify cell viability at different treatment durations.[9][10]

    • Titrate both concentration and duration: Create a matrix of varying concentrations and treatment times to identify a window where the desired biological effect is achieved without compromising cell viability.

    • Consider sub-toxic doses for long-term studies: For experiments requiring prolonged treatment, utilizing sub-toxic concentrations is crucial.[6][7]

Issue 3: The observed biological effect is transient or diminishes over time.

  • Possible Cause: The cellular response to this compound may be adaptive, or the compound may be metabolized or cleared over longer incubation periods.

  • Troubleshooting Steps:

    • Conduct a detailed time-course analysis: Extend your time-course experiment to observe the peak of the biological response and its potential decline.

    • Consider re-dosing: For long-term experiments, it may be necessary to replenish the media with fresh this compound at regular intervals. The frequency of re-dosing will need to be empirically determined.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data

Cell LineConcentrationTreatment DurationEffect on ViabilityReference
SKOV320 nM72 hoursNo significant cytotoxic effects[6][7]
HCT-116Not specifiedNot specifiedCytotoxic (low nanomolar range)[11]
U-2 OSNot specifiedNot specifiedCytotoxic (low nanomolar range)[11]

Experimental Protocols

Protocol 1: Time-Course Analysis of Actin Cytoskeleton Reorganization

  • Cell Seeding: Plate cells of interest onto glass coverslips in a multi-well plate at a density that allows for optimal visualization. Allow cells to adhere and grow for 24 hours.

  • Treatment: Treat the cells with the desired concentration of this compound.

  • Fixation: At each designated time point (e.g., 1, 4, 8, 12, 24, 48, 72 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain F-actin with a fluorescently-labeled phalloidin conjugate (e.g., rhodamine-phalloidin) according to the manufacturer's instructions. Counterstain nuclei with DAPI or Hoechst stain.

  • Imaging: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using fluorescence microscopy.

  • Analysis: Qualitatively and/or quantitatively assess changes in F-actin structure, such as the formation of aggregates and the loss of stress fibers, across the different time points.[4]

Protocol 2: Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000-20,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

MiuraenamideA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MiuraenamideA This compound F_actin F-actin MiuraenamideA->F_actin Stabilizes G_actin G-actin G_actin->F_actin Polymerization MRTF_A_complex MRTF-A (Bound to G-actin) G_actin->MRTF_A_complex Sequesters F_actin->G_actin Depolymerization (Inhibited) MRTF_A_free MRTF-A (Free) MRTF_A_complex->MRTF_A_free Release MRTF_A_nuc MRTF-A MRTF_A_free->MRTF_A_nuc Translocation SRF SRF MRTF_A_nuc->SRF Binds Target_Genes Target Gene Expression SRF->Target_Genes Activates

Caption: this compound signaling pathway.

Optimal_Duration_Workflow start Start: Define experimental goals (e.g., phenotype, pathway) dose_response Step 1: Dose-Response Curve (Fixed, short duration, e.g., 24h) start->dose_response select_conc Select minimum effective concentration dose_response->select_conc time_course Step 2: Time-Course Experiment (Fixed concentration) select_conc->time_course assess_phenotype Assess desired phenotype (e.g., actin aggregation, migration inhibition) time_course->assess_phenotype assess_viability Assess cell viability (e.g., MTT, LDH assay) time_course->assess_viability decision Optimal Duration? assess_phenotype->decision assess_viability->decision too_short Effect not observed decision->too_short No too_long Cytotoxicity observed decision->too_long No optimal Optimal duration identified decision->optimal Yes too_short->time_course Extend duration too_long->time_course Shorten duration / Lower concentration end Proceed with experiment optimal->end

Caption: Workflow for determining optimal treatment duration.

References

solubility and stability of miuraenamide A in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of miuraenamide A in DMSO and cell culture media. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, this compound is soluble in dimethyl sulfoxide (DMSO). It is common practice to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to the final working concentration in your aqueous-based cell culture medium.[1][2][3][4]

Q2: What is the recommended concentration for a this compound stock solution in DMSO?

A2: A stock solution is typically prepared at a concentration that is 1000 times higher (1000x) than the final desired concentration in the cell culture medium.[3] This allows for the addition of a small volume of the stock solution to the medium, minimizing the final DMSO concentration. For example, to achieve a final concentration of 10 nM in your experiment, you would prepare a 10 µM stock solution in DMSO.

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q4: What is the known stability of this compound in cell culture media?

Q5: How does this compound exert its biological effects?

A5: this compound is known to be a potent stabilizer of actin filaments.[6][7][8] It promotes the polymerization and nucleation of actin, leading to an accumulation of F-actin within the cell.[8][9] This stabilization of the actin cytoskeleton can impact various cellular processes, including cell migration, morphology, and proliferation.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of this compound Solubility in Cell Culture Media

This protocol provides a general method to assess the solubility of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • High-speed centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, create solutions with final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the solutions at 37°C for a set period (e.g., 2 hours) to allow for equilibration.[5]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet any precipitated compound.[5]

  • Sample Collection: Carefully collect the supernatant from each tube, avoiding the pellet at the bottom and any potential film on the surface.

  • Analysis: Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.

  • Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the solubility limit under these conditions.

Protocol 3: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium of interest

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Spike the Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Time Points: Aliquot the solution into separate sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.

  • Analysis: Once all time points have been collected, thaw the samples and analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.[11][12]

  • Data Analysis: Plot the concentration of this compound as a function of time. The rate of degradation can be determined from this plot, and the half-life (t½) of the compound in the medium can be calculated.

Data Presentation

Table 1: Solubility of this compound in Various Solvents (Example Data)
SolventTemperature (°C)Maximum Solubility (µM)
DMSO25>10,000
PBS (pH 7.4)25Data not available
DMEM + 10% FBS37Data not available
RPMI-1640 + 10% FBS37Data not available
Users should populate this table with their own experimental data.
Table 2: Stability of this compound in Cell Culture Media at 37°C (Example Data)
Cell Culture MediumIncubation Time (hours)Remaining this compound (%)Half-life (t½) (hours)
DMEM + 10% FBS0100Data not available
24Data not available
48Data not available
RPMI-1640 + 10% FBS0100Data not available
24Data not available
48Data not available
Users should populate this table with their own experimental data.

Troubleshooting Guide

Q: I observed precipitation when I diluted my this compound DMSO stock solution into the cell culture medium. What should I do?

A: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[10][13]

  • Troubleshooting Steps:

    • Vortex/Sonicate: Gently vortex or sonicate the solution to aid dissolution.[10]

    • Warm the solution: Briefly warming the solution to 37°C may help dissolve the precipitate.[10]

    • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, mix well, and then add this to the final volume.

    • Lower the Final Concentration: The desired concentration may be above the solubility limit of this compound in the cell culture medium. Try using a lower final concentration.

    • Increase Final DMSO Concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might improve solubility. However, always run the appropriate vehicle control.[1]

Q: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?

A:

  • Potential Causes and Solutions:

    • DMSO Toxicity: Ensure the final DMSO concentration is not exceeding the tolerance level of your specific cell line. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration.

    • Compound Cytotoxicity: this compound itself is known to be cytotoxic to a range of tumor cell lines.[8] The observed toxicity might be an inherent effect of the compound. Consider performing a dose-response and time-course experiment to determine the IC50 value for your cell line.

    • Contamination: Check your stock solution and cell cultures for any signs of bacterial or fungal contamination.

Q: I am not observing the expected biological effect of this compound in my experiments. What could be wrong?

A:

  • Troubleshooting Steps:

    • Compound Stability: this compound may be degrading in your cell culture medium over the course of your experiment. Assess the stability of the compound under your specific experimental conditions using the protocol provided above. If it is unstable, you may need to replenish the medium with fresh compound at regular intervals.

    • Incorrect Concentration: Verify the concentration of your stock solution and the final working concentration. Ensure accurate pipetting during dilution.

    • Cell Line Specificity: The response to this compound can be cell-type dependent. The actin dynamics and regulatory proteins in your chosen cell line might influence its sensitivity to the compound.

    • Inactive Compound: Ensure your this compound stock has been stored correctly and has not degraded due to improper storage or multiple freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_stock Prepare this compound Stock Solution in DMSO prep_dilutions Prepare Serial Dilutions in Cell Culture Medium prep_stock->prep_dilutions Dilute spike_medium Spike Cell Culture Medium prep_stock->spike_medium Dilute incubate_sol Incubate at 37°C prep_dilutions->incubate_sol centrifuge Centrifuge to Pellet Precipitate incubate_sol->centrifuge analyze_sol Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze_sol incubate_stab Incubate at 37°C (Multiple Time Points) spike_medium->incubate_stab collect_samples Collect and Store Samples incubate_stab->collect_samples analyze_stab Analyze Samples (HPLC/LC-MS) collect_samples->analyze_stab

Caption: Experimental workflow for assessing the solubility and stability of this compound.

signaling_pathway miuraenamide This compound f_actin F-actin (Filaments) miuraenamide->f_actin Stabilizes nucleation Nucleation miuraenamide->nucleation Promotes polymerization Polymerization miuraenamide->polymerization Promotes g_actin G-actin (Monomers) g_actin->nucleation stabilization Filament Stabilization f_actin->stabilization nucleation->polymerization polymerization->f_actin cellular_effects Altered Cellular Processes (e.g., Migration, Morphology) stabilization->cellular_effects

Caption: Simplified signaling pathway of this compound's effect on actin dynamics.

References

potential off-target effects of miuraenamide A at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of miuraenamide A, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary and known molecular target of this compound?

This compound is a potent actin stabilizer.[1][2] Its primary mechanism of action involves binding to F-actin, which enhances nucleation and elongation of actin filaments.[1][3]

Q2: Does this compound interact with other actin-binding proteins (ABPs)?

Yes, this compound exhibits a selective interaction profile with ABPs. It has been shown to selectively inhibit the binding of cofilin to F-actin.[1][2] However, it does not appear to affect the binding of gelsolin or the Arp2/3 complex to F-actin.[1] This selectivity distinguishes it from other actin stabilizers like jasplakinolide.[1][2]

Q3: Are there any known off-target effects of this compound at high concentrations?

While comprehensive off-target screening data is limited in the public domain, one study has suggested a potential off-target effect at high concentrations. This compound was found to inhibit NADH oxidase with an IC50 value of 50 μM, suggesting a possible interaction with the mitochondrial respiratory chain at these concentrations.[4] It is important to note that actin-binding compounds, in general, can exhibit cytotoxicity, which has been a limiting factor in their therapeutic development.[4][5][6]

Q4: What are the expected cellular effects of this compound treatment?

At effective concentrations, this compound is known to inhibit cell proliferation and migration.[1][3] Treatment of cells with this compound can lead to significant morphological changes, including the perinuclear accumulation of F-actin and a loss of the normal F-actin network.[4][5] A study on SKOV3 tumor cells showed that long-term treatment with a sub-toxic dose (20 nM) increased nuclear stiffness and reduced migration through pores.[7]

Q5: What is the proposed mechanism for this compound's selective inhibition of cofilin binding?

Molecular dynamics simulations suggest that this compound binds to a site on F-actin and induces a conformational change. Specifically, the bromophenol group of this compound is proposed to interact with actin residues Tyr133, Tyr143, and Phe352.[1][2] This interaction is thought to shift the D-loop of a neighboring actin monomer, leading to tighter packing of the actin filaments and subsequent occlusion of the cofilin binding site.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at concentrations intended to only stabilize actin. The concentration of this compound may be high enough to induce off-target effects, such as inhibition of NADH oxidase.[4] Alternatively, the cell line being used may be particularly sensitive to actin stabilization.Perform a dose-response curve to determine the optimal concentration for actin stabilization without significant cytotoxicity. Consider using a lower concentration for a longer duration.[7] To investigate potential mitochondrial effects, assess mitochondrial respiration (e.g., using a Seahorse analyzer) or mitochondrial membrane potential.
Cell morphology does not show the expected perinuclear actin accumulation. The concentration of this compound may be too low, or the incubation time may be too short. Cell type-specific differences can also influence the observed phenotype.Increase the concentration of this compound or extend the incubation time. Refer to literature for effective concentrations in similar cell types.[4][5] Ensure the compound is properly solubilized and stored to maintain its activity.
Discrepancies in results compared to studies with jasplakinolide. Although both are actin stabilizers, this compound has a distinct mechanism of action regarding its selective inhibition of cofilin binding.[1][2] This can lead to different downstream signaling and cellular responses.Directly compare the effects of both compounds in your experimental system. Analyze cofilin localization and activity to determine if the selective effect of this compound is responsible for the observed differences.
Inhibition of cell migration is observed, but the mechanism is unclear. This compound-induced actin stabilization can directly impact the dynamic actin rearrangements required for cell motility. At sub-toxic doses, it may also alter nuclear stiffness, which is critical for migration through confined spaces.[7]To distinguish between these effects, use different migration assays. A 2D scratch assay will primarily assess migration on a flat surface, while a Boyden chamber assay with small pores will assess the role of nuclear deformability.[7]

Quantitative Data Summary

Compound Assay Cell Line/System Result Reference
This compoundProliferation Inhibition (IC50)HUVECNot specified in snippets[1]
This compoundCytotoxicitySKOV3No cytotoxic effects at 20 nM after 72h[7]
This compoundNADH Oxidase Inhibition (IC50)In vitro50 μM[4]
Miuraenamide DerivativesCytotoxicity (IC50)HCT-116, U-2 OSLow nanomolar range[8]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Cofilin Binding to F-actin

This protocol is based on the methodology described by Schelhaas et al. (2018).

  • Prepare F-actin: Polymerize purified G-actin in the presence of a stabilizing agent (e.g., phalloidin) according to standard protocols.

  • Incubation: Incubate the pre-formed F-actin with this compound or a vehicle control (e.g., DMSO) at a molar ratio of 1:10 (actin:this compound) for 30 minutes at room temperature.

  • Add Cofilin: Add purified cofilin to the F-actin solution and incubate for another 30 minutes.

  • Sedimentation Assay: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes to pellet the F-actin and any bound proteins.

  • Analysis: Carefully separate the supernatant and the pellet. Resuspend the pellet in a sample buffer. Analyze the protein content of the total sample, supernatant, and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for cofilin and actin.

  • Quantification: Quantify the band intensities to determine the amount of cofilin that co-sedimented with F-actin in the presence and absence of this compound. A decrease in cofilin in the pellet fraction in the this compound-treated sample indicates inhibition of binding.

Protocol 2: General Workflow for Identifying Potential Off-Target Effects

This is a generalized workflow for investigating off-target effects of a small molecule like this compound.

  • In Silico Prediction: Use computational tools to predict potential off-target binding sites based on the structure of this compound. This can provide a list of candidate proteins or pathways to investigate.

  • Unbiased Experimental Screening:

    • Proteome Profiling: Employ techniques like chemical proteomics (e.g., affinity chromatography with immobilized this compound) to pull down interacting proteins from cell lysates for identification by mass spectrometry.

    • Phenotypic Screening: Utilize high-content imaging or multi-parametric cellular assays to assess a wide range of cellular responses to this compound treatment at various concentrations.

  • Targeted Validation:

    • Biochemical Assays: For candidate off-targets identified in the screening phase (e.g., NADH oxidase), perform in vitro activity assays to confirm direct inhibition and determine the IC50.

    • Cell-Based Assays: In a cellular context, validate the engagement and functional consequence of the off-target interaction. For example, measure mitochondrial respiration in cells treated with high concentrations of this compound.

  • Confirmation in a Relevant Model: If a significant off-target effect is validated, assess its relevance in a more complex biological model, such as 3D cell cultures or in vivo models, to understand its potential physiological consequences.

Visualizations

Miuraenamide_A_Mechanism cluster_actin F-actin Filament Actin_n-1 Actin (n-1) Actin_n Actin (n) Actin_n-1->Actin_n Actin_n+1 Actin (n+1) Actin_n->Actin_n+1 BindingSite Cofilin Binding Site Actin_n->BindingSite Induces Conformational Change MiuA This compound MiuA->Actin_n Binds Cofilin Cofilin BindingSite->Cofilin Blocks Binding

Caption: Proposed mechanism of this compound's selective inhibition of cofilin binding.

Off_Target_Workflow Start High Concentration of this compound InSilico In Silico Prediction (e.g., target prediction software) Start->InSilico UnbiasedScreening Unbiased Experimental Screening (e.g., Proteome Profiling, Phenotypic Screening) Start->UnbiasedScreening IdentifyCandidates Identify Potential Off-Targets InSilico->IdentifyCandidates UnbiasedScreening->IdentifyCandidates TargetedValidation Targeted Validation IdentifyCandidates->TargetedValidation NotConfirmed No Off-Target Effect IdentifyCandidates->NotConfirmed No hits Biochemical Biochemical Assays (e.g., enzyme activity) TargetedValidation->Biochemical CellBased Cell-Based Assays (e.g., mitochondrial respiration) TargetedValidation->CellBased Confirmed Confirmed Off-Target Effect Biochemical->Confirmed CellBased->Confirmed

Caption: General workflow for identifying small molecule off-target effects.

References

Technical Support Center: Miuraenamide A Treatment and Perinuclear Actin Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing miuraenamide A in their experiments, with a specific focus on the phenomenon of perinuclear actin aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on the actin cytoskeleton?

This compound is a myxobacterial cyclodepsipeptide that acts as a potent actin-stabilizing agent.[1][2] Its primary mechanism involves the promotion of actin nucleation and the stabilization of filamentous actin (F-actin).[1][3][4] Unlike some other actin stabilizers, this compound has been shown to selectively compete with the actin-depolymerizing factor cofilin for its binding site on F-actin, without affecting the binding of gelsolin or the Arp2/3 complex.[3][4] This interference with cofilin-mediated depolymerization contributes to the net increase in polymerized actin within the cell.

Q2: What is the characteristic morphological change induced by this compound treatment?

The hallmark cellular phenotype of this compound treatment is the formation of a dense, perinuclear actin aggregate or ring.[5][6][7] This is often accompanied by a significant reduction or complete loss of the peripheral F-actin network.[5][6][7] This distinct localization pattern distinguishes it from other actin-binding drugs that may cause more diffuse actin aggregation or bundling throughout the cytoplasm.

Q3: How does the effect of this compound differ from its synthetic derivatives?

Interestingly, certain synthetic derivatives of this compound have been shown to induce a different actin phenotype. Instead of a single perinuclear aggregate, these derivatives can cause the formation of multiple actin aggregates dispersed throughout the cytoplasm, particularly along the cell borders.[5][7] This highlights the structural specificity of this compound in inducing the characteristic perinuclear actin accumulation.

Troubleshooting Guide

Issue 1: No Perinuclear Actin Aggregation Observed
Possible Cause Troubleshooting Step
Suboptimal Concentration of this compound The concentration of this compound is critical. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type. Start with a range of concentrations (e.g., 1 nM to 100 nM) to identify the lowest concentration that induces the desired phenotype.[1][3]
Insufficient Incubation Time The formation of perinuclear actin aggregates is time-dependent. A time-course experiment should be performed. Incubate cells with the optimized concentration of this compound for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the optimal incubation time.[3]
Cell Type Variability Different cell types may exhibit varying sensitivities to this compound. The actin dynamics and cytoskeletal organization can differ significantly between cell lines. If possible, test the compound on a cell line known to be responsive, such as Human Umbilical Vein Endothelial Cells (HUVECs), as a positive control.[1][3]
Compound Inactivity Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Issues with Actin Staining Verify that your actin staining protocol is working correctly by observing the actin cytoskeleton in untreated control cells. Ensure the phalloidin conjugate is not expired and is used at the recommended concentration.
Issue 2: Weak or Diffuse Actin Aggregation, Not Localized to the Perinuclear Region
Possible Cause Troubleshooting Step
This compound Concentration Too Low A concentration that is too low may only induce partial actin stabilization without the dramatic reorganization into a perinuclear ring. Refer to the dose-response optimization described in Issue 1.
Incubation Time Too Short The complete translocation and aggregation of actin filaments to the perinuclear region may require a longer incubation period. Refer to the time-course optimization in Issue 1.
Cell Confluency Cell density can influence cytoskeletal architecture and response to drugs. Ensure you are using a consistent and sub-confluent cell density for your experiments to avoid artifacts from cell-cell contacts.
Presence of Serum Factors Components in the serum of the cell culture media could potentially influence the cellular response. Consider performing experiments in serum-free or reduced-serum media for a short duration, if compatible with your cell type.
Issue 3: High Cell Toxicity or Detachment
Possible Cause Troubleshooting Step
This compound Concentration Too High This compound is cytotoxic at higher concentrations.[1][2] The IC50 for proliferation has been reported to be in the nanomolar range for some cell lines.[1][3] It is crucial to perform a viability assay (e.g., Alamar Blue, MTT) to determine the cytotoxic threshold for your cell line and use concentrations well below this for morphological studies.
Prolonged Incubation Time Extended exposure to this compound, even at non-toxic concentrations, can lead to secondary effects and cell death. Use the shortest incubation time necessary to observe the primary phenotype of perinuclear actin aggregation.
Contamination of Cell Culture Microbial contamination can cause cell stress and death. Ensure aseptic techniques are strictly followed. While antibiotics can be used, be aware that they can also affect cell biochemistry.[8]

Quantitative Data Summary

Cell LineParameterValueReference
HUVECIC50 (Proliferation)~9 nM[1]
HUVECEffective Concentration for Actin Aggregation30 nM (1 hour)[1][3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, and 100 nM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a fixed time, for example, 1 hour, at 37°C and 5% CO2.

  • Fixation and Staining:

    • Wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

    • Stain F-actin with a fluorescently labeled phalloidin conjugate (e.g., Rhodamine Phalloidin) according to the manufacturer's instructions.

    • Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.[3]

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Analysis: Visually inspect the cells for the formation of perinuclear actin aggregates at each concentration to determine the optimal dose.

Protocol 2: Time-Course Analysis of Perinuclear Actin Aggregation
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound.

  • Incubation: Fix and stain separate wells of cells at different time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours).

  • Fixation and Staining: Follow the fixation and staining steps as described in Protocol 1.

  • Imaging and Analysis: Image the cells at each time point and analyze the progression of perinuclear actin aggregation to determine the optimal incubation time.

Visualizations

MiuraenamideA_Signaling_Pathway cluster_cell Cell MiuA This compound ActinFilament F-Actin MiuA->ActinFilament Stabilizes & Promotes Polymerization Cofilin Cofilin MiuA->Cofilin Competitively Inhibits Binding to F-Actin ActinMonomer G-Actin ActinMonomer->ActinFilament Polymerization ActinFilament->ActinMonomer Depolymerization PerinuclearAggregation Perinuclear Actin Aggregation ActinFilament->PerinuclearAggregation Reorganization Cofilin->ActinFilament Binds & Promotes Depolymerization Troubleshooting_Workflow Start Start Experiment with This compound ObservePhenotype Observe Perinuclear Actin Aggregation? Start->ObservePhenotype Success Experiment Successful ObservePhenotype->Success Yes Troubleshoot Troubleshooting ObservePhenotype->Troubleshoot No CheckConcentration Optimize Concentration (Dose-Response) Troubleshoot->CheckConcentration CheckTime Optimize Incubation Time (Time-Course) CheckConcentration->CheckTime CheckCellType Verify Cell Line Responsiveness CheckTime->CheckCellType CheckViability Assess Cell Viability (Toxicity Assay) CheckCellType->CheckViability CheckViability->Start Re-run Experiment with Optimized Parameters

References

identifying and avoiding artifacts in microscopy with miuraenamide A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Miuraenamide A in microscopy experiments. It includes troubleshooting advice to identify and avoid common artifacts, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cyclodepsipeptide antibiotic isolated from the myxobacterium Paraliomixa miuraensis.[1] It is a potent actin-stabilizing agent that functions by inducing the nucleation and polymerization of actin filaments.[1] Its mechanism involves binding to F-actin, which leads to a tighter packing of actin monomers and stabilization of the filament.[2]

Q2: How does this compound's effect on actin differ from that of Jasplakinolide? A2: While both this compound and Jasplakinolide are actin stabilizers with similar effects on cell proliferation and migration, they have a key difference in their interaction with actin-binding proteins (ABPs).[1][2] this compound's unique binding mode selectively inhibits the binding of the ABP cofilin to F-actin, an effect not observed with Jasplakinolide.[1][2]

Q3: What are the expected visual effects of this compound on the cellular actin cytoskeleton in microscopy? A3: The effects are dose-dependent. At low nanomolar concentrations (e.g., 30 nM), this compound reorganizes the actin cytoskeleton into distinct clusters or aggregates.[1] At higher concentrations (e.g., 100 nM), it can lead to a complete breakdown of the actin network, characterized by prominent perinuclear F-actin aggregates.[1][3][4]

Q4: Can this compound interfere with common F-actin staining techniques? A4: Yes. Studies show that this compound competes with phalloidin for binding to F-actin.[1] This can potentially lead to weaker or altered phalloidin staining patterns. Researchers should be aware of this interaction when interpreting results.

Troubleshooting Guide: Identifying and Avoiding Artifacts

This section addresses specific issues that may arise during microscopy experiments involving this compound.

Q: My phalloidin staining appears weak and patchy after this compound treatment. How can I fix this? A: This is a known issue caused by the direct competition between this compound and phalloidin for the same binding sites on F-actin.[1]

  • Solution: Increase the concentration of your phalloidin solution or extend the incubation time to allow for more effective displacement of this compound. If the problem persists, consider alternative F-actin visualization methods.

Q: I treated my cells with this compound, but I see dispersed actin aggregates all over the cytoplasm and along the cell borders, not the reported perinuclear accumulation. What is happening? A: The described phenotype—dispersed aggregates and accumulation at cell borders—is characteristic of certain synthetic derivatives of this compound (like LK701), which paradoxically inhibit actin nucleation.[3][5] The classic effect of this compound is a single, large perinuclear aggregate.[3][4]

  • Solution: Immediately verify the identity and purity of the compound you are using. An incorrect compound or a contaminated batch could be the source of these unexpected results.

Q: After treatment, I observe extreme cytotoxicity and a complete loss of normal cell shape, making the images uninterpretable. What went wrong? A: This is a typical sign of excessive concentration. While highly effective, this compound is also cytotoxic at high doses.[1]

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental duration. Start with a low nanomolar range and titrate upwards until the desired effect on the actin cytoskeleton is achieved without inducing widespread cell death.

Q: I don't see any significant change in the actin cytoskeleton compared to my control cells. Why is the compound not working? A: This can be due to several factors:

  • Insufficient Concentration: The concentration may be too low to elicit a response in your specific cell line.

  • Inadequate Incubation Time: The treatment duration may not be long enough for the cytoskeletal rearrangements to occur.

  • Compound Degradation: Ensure your stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • Solution: Systematically troubleshoot by first performing a concentration titration. If that fails, conduct a time-course experiment (e.g., 1, 2, 4, and 6 hours) to find the optimal incubation period. Always use a freshly prepared solution of this compound.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Actin Cytoskeleton

This table summarizes the observed morphological changes in Human Umbilical Vein Endothelial Cells (HUVECs) at different concentrations of this compound.

ConcentrationObserved Effect on F-actin CytoskeletonReference
Control (Untreated) Well-defined, organized F-actin stress fibers.[3]
30 nM Reorganization of the actin cytoskeleton into clusters and aggregates.[1]
100 nM Complete loss of the F-actin network; formation of large, perinuclear actin aggregates.[1][3]

Key Experimental Protocols

Protocol 1: General Cell Treatment and Fixation

This protocol is a standard workflow for preparing cells for microscopy after treatment with this compound.

  • Cell Seeding: Plate cells (e.g., HUVECs) on glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired time (e.g., 1-5 hours) at 37°C and 5% CO₂. Include a vehicle control (DMSO) group.

  • Fixation: After incubation, gently wash the cells once with pre-warmed PBS. Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 15 minutes at room temperature.

  • Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove residual fixative. The coverslips are now ready for immunofluorescence staining.

Protocol 2: Immunofluorescence Staining for F-Actin (Phalloidin)

This protocol outlines the steps for visualizing the F-actin cytoskeleton.

  • Permeabilization: After fixation and washing, add a 0.1% Triton X-100 solution in PBS to the cells and incubate for 10 minutes at room temperature. This step allows the phalloidin conjugate to enter the cells.

  • Blocking: Wash the cells twice with PBS. Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 30 minutes to reduce non-specific antibody binding.

  • Phalloidin Staining: Prepare your fluorescently-conjugated phalloidin (e.g., Rhodamine-Phalloidin or Alexa Fluor 488 Phalloidin) in blocking buffer. Note: Due to competition with this compound, consider using a 2x to 5x higher concentration than standard protocols recommend.[1]

  • Incubation: Aspirate the blocking buffer and add the phalloidin solution to the coverslips. Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining (Optional): Wash the cells three times with PBS. Add a nuclear counterstain like Hoechst or DAPI diluted in PBS and incubate for 5-10 minutes.

  • Final Washes & Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the coverslip and allow it to dry before imaging.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells on Coverslips C 3. Treat Cells (Incubate) A->C B 2. Prepare this compound Working Solution B->C D 4. Fixation (PFA) C->D E 5. Permeabilization & Staining D->E F 6. Mount Coverslips E->F G 7. Microscopy Imaging F->G H 8. Analyze Artifacts & Morphology G->H

Caption: Standard experimental workflow for microscopy of this compound-treated cells.

Diagram 2: Mechanism of this compound Action

G G_Actin G-Actin Monomers F_Actin F-Actin Filament G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Stabilization Filament Stabilization & Perinuclear Aggregation F_Actin->Stabilization Depolymerization Depolymerization (Severing) F_Actin->Depolymerization MiuA This compound MiuA->F_Actin Binds & Stabilizes Cofilin Cofilin MiuA->Cofilin Blocks Binding to F-Actin Cofilin->Depolymerization Promotes

Caption: this compound stabilizes F-actin and uniquely blocks cofilin binding.

Diagram 3: Downstream Signaling Consequences

G cluster_nucleus Nuclear Events MiuA This compound Actin_Poly Actin Polymerization & Stabilization MiuA->Actin_Poly Induces G_Actin_Pool Cytoplasmic G-Actin Pool (Depleted) Actin_Poly->G_Actin_Pool Sequesters monomers MRTF MRTF-A (Cytoplasm) G_Actin_Pool->MRTF No longer binds, releasing MRTF-A Nucleus Nucleus MRTF->Nucleus Translocation SRF SRF Gene_Exp Target Gene Expression SRF->Gene_Exp Activates

Caption: Actin stabilization by this compound depletes G-actin, activating MRTF-A signaling.[6]

References

Technical Support Center: Validating Miuraenamide A's Effects on Actin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the effects of Miuraenamide A on actin dynamics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary effect on actin?

This compound is a marine-derived cyclic depsipeptide that acts as a potent actin-stabilizing agent.[1] Its primary effect is to promote actin polymerization and nucleation, leading to an increase in filamentous actin (F-actin) within the cell.[2][3] A key distinguishing feature of this compound is its ability to selectively inhibit the binding of cofilin to F-actin, an actin-depolymerizing and severing protein.[4] This is in contrast to other actin stabilizers like jasplakinolide, which do not interfere with cofilin binding.[2]

Q2: What are the essential positive and negative controls to include in my experiments?

To ensure the validity of your results when studying the effects of this compound, a comprehensive set of controls is crucial.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): This is the most critical control to ensure that the solvent used to dissolve this compound does not have an independent effect on actin dynamics.

    • Untreated Cells/Actin: This baseline control shows the normal state of actin polymerization and cytoskeleton organization in your experimental system.

  • Positive Controls:

    • Jasplakinolide: As a well-characterized actin-stabilizing agent that also promotes polymerization, jasplakinolide serves as an excellent positive control to confirm that your assay can detect actin stabilization.[2] However, it's important to note that jasplakinolide does not compete with cofilin for F-actin binding.[2]

    • Phalloidin: For in vitro F-actin stabilization assays, phalloidin is a classic positive control.

    • Latrunculin A or Cytochalasin D: These are actin-destabilizing agents that inhibit actin polymerization.[5] Including one of these can confirm that your assay is sensitive to both increases and decreases in F-actin.

Q3: How does this compound's effect on cell morphology differ from other actin-targeting drugs?

This compound treatment typically leads to a distinct cellular phenotype characterized by a perinuclear accumulation of F-actin and a loss of the normal F-actin network.[6][7][8] In contrast, some derivatives of this compound have been shown to cause F-actin to accumulate along the cell borders.[6][7][8] Actin-destabilizing drugs like Latrunculin B will lead to a diffuse actin signal due to the depolymerization of actin filaments.

Troubleshooting Guides

In Vitro Actin Polymerization Assay (Pyrene-Based)

Issue: No significant increase in fluorescence with this compound compared to the vehicle control.

  • Possible Cause 1: Inactive this compound.

    • Solution: Verify the integrity and concentration of your this compound stock. If possible, test its activity in a secondary assay, such as a cell-based morphology assay.

  • Possible Cause 2: Poor quality of actin.

    • Solution: Ensure your actin preparation is fresh and has been properly stored. Old or improperly handled actin may lose its ability to polymerize efficiently. You can test the quality of your actin by running a control with a known polymerization inducer like MgCl2 and ATP.

  • Possible Cause 3: Suboptimal assay conditions.

    • Solution: Review your buffer composition (e.g., KCl, MgCl2, ATP concentrations) and pH.[8] The polymerization of actin is sensitive to ionic strength and nucleotide concentration. Ensure the pyrene-labeled actin is not photobleached by minimizing its exposure to light.[5]

Issue: High background fluorescence in the pyrene assay.

  • Possible Cause: Pre-existing F-actin or actin oligomers in the G-actin stock.

    • Solution: Before initiating the polymerization assay, it is recommended to pre-clear the G-actin solution by ultracentrifugation (e.g., 100,000 x g for 30 minutes) to pellet any existing filaments or aggregates.[8]

Cellular F-actin Staining (Phalloidin)

Issue: Weak or no phalloidin staining in this compound-treated cells.

  • Possible Cause 1: Inefficient cell permeabilization.

    • Solution: Phalloidin requires cell permeabilization to enter the cell and bind to F-actin. Ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient. Optimal permeabilization times can vary between cell types.[7]

  • Possible Cause 2: Inappropriate fixation.

    • Solution: Methanol-based fixation can disrupt the actin cytoskeleton. It is highly recommended to use a formaldehyde-based fixative to preserve actin filament structures for phalloidin staining.[2]

  • Possible Cause 3: this compound interfering with phalloidin binding.

    • Solution: While both bind to F-actin, significant interference is not widely reported. However, as a troubleshooting step, you can try increasing the concentration of the fluorescent phalloidin conjugate or the incubation time.

Issue: Inconsistent or patchy phalloidin staining across the cell population.

  • Possible Cause: Uneven drug treatment or cell health variability.

    • Solution: Ensure that this compound is evenly distributed in the culture medium during treatment. Check for signs of cytotoxicity, as unhealthy or dying cells will exhibit aberrant actin structures. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line.

Experimental Protocols & Data

In Vitro Pyrene-Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Methodology:

  • Prepare G-actin: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Pre-clear G-actin: Centrifuge the G-actin solution at 100,000 x g for 30 minutes at 4°C to remove any pre-existing filaments.

  • Prepare Reaction Mix: In a fluorometer cuvette or a 96-well black plate, mix the G-actin solution with polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole-HCl pH 7.0) and the desired concentration of this compound or controls (vehicle, jasplakinolide).

  • Measure Fluorescence: Immediately begin recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at room temperature.

Data Presentation:

TreatmentEffect on Polymerization Lag PhaseEffect on Max Polymerization RateReference
Vehicle (DMSO)NormalBaseline[3]
This compoundShortenedIncreased[3]
JasplakinolideShortenedIncreased[3]
Latrunculin ALengthenedDecreased[5]

Troubleshooting Flowchart for Pyrene Assay

G start Start: No/Low Signal in Pyrene Assay q1 Is the actin quality good? (Test with known inducer) start->q1 sol1 Solution: Use fresh actin stock. Pre-clear by ultracentrifugation. q1->sol1 No q2 Is this compound active? q1->q2 Yes sol2 Solution: Verify compound integrity. Test in a secondary assay. q2->sol2 No q3 Are assay conditions optimal? q2->q3 Yes sol3 Solution: Check buffer composition (salts, ATP). Optimize pH. Avoid photobleaching. q3->sol3 No end Successful Assay q3->end Yes

Troubleshooting workflow for the pyrene-actin polymerization assay.
Cellular F-actin and Focal Adhesion Staining

This protocol allows for the visualization of the actin cytoskeleton and focal adhesions in cultured cells treated with this compound.

Methodology:

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere.

  • Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include vehicle and other controls.

  • Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation (for Focal Adhesions): Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash with PBS and then incubate with a fluorescently labeled secondary antibody and a fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 594) in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining (Optional): A nuclear counterstain like DAPI can be included in the secondary antibody/phalloidin incubation step.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and image using a fluorescence microscope.

Quantitative Data from Literature:

TreatmentAverage Number of Focal Adhesions (RPE-1 cells)Average Size of Focal Adhesions (µm²) (RPE-1 cells)Reference
Control57.81.258[9]
This compound103.20.977[9]
TreatmentNumber of Filaments (Normalized to Control)Elongation Rate (Normalized to Control)Reference
Control1.01.0[10]
This compoundIncreasedIncreased[3]
This compound Derivative (LK701)Significantly ReducedNo Change[10]

Experimental Workflow for Cellular Staining

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Analysis cell_culture 1. Plate Cells on Coverslips treatment 2. Treat with this compound and Controls cell_culture->treatment fixation 3. Fix with Paraformaldehyde treatment->fixation permeabilization 4. Permeabilize with Triton X-100 fixation->permeabilization blocking 5. Block with BSA permeabilization->blocking primary_ab 6. Incubate with Anti-Vinculin Ab blocking->primary_ab secondary_ab 7. Incubate with Secondary Ab + Fluorescent Phalloidin primary_ab->secondary_ab imaging 8. Mount and Image secondary_ab->imaging quantification 9. Quantify F-actin Structure and Focal Adhesions imaging->quantification

Workflow for immunofluorescence staining of F-actin and focal adhesions.
Cofilin-F-actin Co-sedimentation Assay

This assay is used to determine if this compound competitively inhibits the binding of cofilin to F-actin.

Methodology:

  • Prepare F-actin: Polymerize G-actin into F-actin by incubation with polymerization buffer. Stabilize the filaments with unlabeled phalloidin if necessary (note that phalloidin and cofilin can have competing effects).

  • Binding Reaction: Incubate the pre-formed F-actin with cofilin in the presence of either this compound or a vehicle control. A positive control for inhibition would be a condition known to disrupt cofilin-actin binding (e.g., high pH). A non-inhibitory control would be a compound like jasplakinolide.

  • Co-sedimentation: Centrifuge the reaction mixtures at high speed (e.g., 150,000 x g for 1.5 hours) to pellet the F-actin and any bound proteins.

  • Analysis: Carefully separate the supernatant (containing unbound proteins) and the pellet (containing F-actin and bound proteins). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting for cofilin.

  • Interpretation: A decrease in the amount of cofilin in the pellet fraction in the presence of this compound, compared to the vehicle control, indicates inhibition of binding.

Signaling Pathway: this compound and Cofilin Interaction

G cluster_0 Actin Dynamics G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Cofilin Cofilin Cofilin->F_actin Binds and Promotes Depolymerization/Severing MiuraenamideA This compound MiuraenamideA->F_actin Binds and Stabilizes MiuraenamideA->block block->Cofilin  Inhibits Binding

Proposed mechanism of this compound's selective inhibition of cofilin binding.

References

Technical Support Center: Managing Miuraenamide A Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Miuraenamide A in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cyclodepsipeptide isolated from the myxobacterium Paraliomyxa miuraensis. Its primary mechanism of action is the stabilization of filamentous actin (F-actin). It accelerates actin nucleation and polymerization, leading to an accumulation of F-actin within the cell. This disruption of normal actin dynamics interferes with crucial cellular processes like cell division, migration, and signal transduction, ultimately leading to cytotoxicity, particularly in rapidly dividing cells such as cancer cell lines.[1]

Q2: How does this compound-induced actin stabilization lead to cytotoxicity?

By locking actin in its filamentous state, this compound prevents the necessary dynamic turnover of the actin cytoskeleton. This has several downstream consequences that contribute to cytotoxicity:

  • Mitotic Arrest: Interference with the formation and function of the contractile ring during cytokinesis leads to failed cell division and can trigger apoptosis.

  • Disruption of Cell Morphology and Adhesion: The actin cytoskeleton is fundamental to maintaining cell shape, adhesion to the extracellular matrix, and cell-to-cell junctions. Abnormal actin stabilization can cause cells to detach, round up, and undergo anoikis (a form of programmed cell death).

  • Altered Signaling Pathways: this compound has been shown to activate the Myocardin-Related Transcription Factor A (MRTF-A) signaling pathway. While this is a normal cellular response to increased F-actin, prolonged and aberrant activation can contribute to cytotoxic outcomes.

Q3: What are typical working concentrations for this compound in short-term vs. long-term experiments?

  • Short-term experiments (up to 24 hours): Concentrations in the low nanomolar to micromolar range are often used to study acute effects on actin dynamics and cell viability. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines (see Table 1).

  • Long-term experiments (beyond 24 hours): It is crucial to use sub-toxic concentrations to avoid widespread cell death that would confound experimental results. A study on SKOV3 cells demonstrated that a concentration of 20 nM this compound could be used for up to 72 hours without significant cytotoxic effects or persistent morphological changes.[2] It is strongly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal sub-toxic concentration.

Q4: How can I assess the cytotoxicity of this compound in my specific cell line?

Several standard assays can be used to quantify cytotoxicity. It is often advisable to use a combination of assays that measure different aspects of cell health.

  • Metabolic Activity Assays (e.g., MTT, MTS, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide, Trypan Blue): These assays detect damage to the cell membrane, which is a hallmark of late apoptosis and necrosis.

  • ATP Content Assays: The amount of ATP in a cell population is a good indicator of the number of viable, metabolically active cells.

  • Real-time Cytotoxicity Assays: These assays use non-toxic dyes that enter cells with compromised membranes, allowing for kinetic measurements of cytotoxicity over the entire course of a long-term experiment.

Q5: Is this compound stable in cell culture medium for long-term experiments?

Cyclodepsipeptides like this compound are generally stable in powder form when stored correctly.[3] However, their stability in aqueous solutions like cell culture medium over extended periods at 37°C can be a concern. It is recommended to:

  • Prepare fresh dilutions of this compound from a DMSO stock for each media change.

  • If the experiment runs for several days without a media change, consider the potential for compound degradation. For very long-term experiments (weeks), it may be necessary to empirically determine the compound's half-life under your specific culture conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Massive cell death observed shortly after treatment. The concentration of this compound is too high for your cell line.Perform a dose-response experiment to determine the IC50 value. For long-term studies, use concentrations significantly below the IC50 (e.g., 10-100 fold lower).
Cells are detaching from the plate but appear viable by Trypan Blue exclusion. This compound is disrupting cell adhesion by altering the actin cytoskeleton. This is an expected on-target effect but can interfere with experiments.Use plates coated with an appropriate extracellular matrix protein (e.g., collagen, fibronectin, laminin) to enhance cell adhesion. Monitor cell attachment and morphology closely at sub-toxic concentrations.
Unexpected changes in cell morphology at sub-toxic concentrations. This compound is causing subtle, on-target effects on the actin cytoskeleton. At sub-toxic doses, you may observe changes in cell spreading, stress fiber formation, or cell shape without overt signs of cytotoxicity.Carefully document morphological changes using microscopy. Compare with untreated control cells. These changes may be part of the experimental phenotype and not necessarily a sign of impending cell death. A study on SKOV3 cells at 20 nM showed no persistent morphological changes after 72 hours.[2]
Inconsistent results between experiments. - Inconsistent compound dilution or storage.- Variation in cell passage number or confluency.- Compound degradation in culture medium.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Use cells within a consistent passage number range and seed them at a consistent density.- For long-term experiments, replenish the compound with each media change (typically every 48-72 hours).
No observable effect at expected concentrations. - The cell line may be resistant to this compound.- The compound may have degraded.- Incorrect initial concentration calculation.- Confirm the activity of your this compound stock on a sensitive cell line.- Use a positive control for cytotoxicity.- Double-check all calculations and dilutions.

Quantitative Data

Table 1: Cytotoxicity of this compound and its Derivatives in Different Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Miuraenamide Derivative 11HCT-116Colon Cancer120[4]
Miuraenamide Derivative 11U-2 OSOsteosarcoma110[4]
Miuraenamide Derivative 14HCT-116Colon Cancer>1000[4]
Miuraenamide Derivative 14U-2 OSOsteosarcoma>1000[4]
Miuraenamide Derivative 15HCT-116Colon Cancer250[4]
Miuraenamide Derivative 15U-2 OSOsteosarcoma180[4]
Miuraenamide Derivative 16aHCT-116Colon Cancer15[4]
Miuraenamide Derivative 16aU-2 OSOsteosarcoma10[4]
Miuraenamide Derivative 16bHCT-116Colon Cancer12[4]
Miuraenamide Derivative 16bU-2 OSOsteosarcoma8[4]

Note: Data for the parent compound this compound is limited in publicly available literature. The provided data for derivatives can give an indication of the expected potency.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a metabolic assay like MTT.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of this compound in complete culture medium. Perform a serial dilution to create a range of 2X concentrations.

    • Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls (medium only).

  • Incubation:

    • Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Long-Term Treatment with Sub-Toxic this compound

This protocol outlines a strategy for maintaining cell cultures with a continuous low dose of this compound.

  • Determine Sub-Toxic Concentration:

    • Using the IC50 value from Protocol 1, select a concentration that is 10- to 100-fold lower.

    • Perform a preliminary long-term experiment (e.g., 72-96 hours) with this concentration, monitoring cell morphology and viability daily to ensure no significant cytotoxicity. A concentration of 20 nM was found to be sub-toxic for SKOV3 cells over 72 hours.[2]

  • Cell Seeding and Initial Treatment:

    • Seed cells at a lower density than for short-term experiments to accommodate a longer growth period.

    • After 24 hours, replace the medium with fresh medium containing the predetermined sub-toxic concentration of this compound.

  • Culture Maintenance:

    • Change the culture medium every 48-72 hours.

    • Each time the medium is changed, replenish with fresh medium containing the same sub-toxic concentration of this compound. This is crucial to maintain a consistent concentration of the compound, accounting for potential degradation.[5]

  • Monitoring Cell Health:

    • At each media change, visually inspect the cells for any changes in morphology, confluency, and signs of stress (e.g., excessive floating cells).

    • At predetermined time points, harvest a subset of cells to assess viability using a quantitative method (e.g., Trypan Blue exclusion, flow cytometry with a viability dye).

  • Endpoint Analysis:

Visualizations

Miuraenamide_A_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Actin Monomers (G-actin) Actin Monomers (G-actin) This compound->Actin Monomers (G-actin) Stabilizes Actin Filaments (F-actin) Actin Filaments (F-actin) Actin Monomers (G-actin)->Actin Filaments (F-actin) Polymerization MRTF-A MRTF-A Actin Filaments (F-actin)->MRTF-A Release of MRTF-A SRF SRF MRTF-A->SRF Co-activation RhoA RhoA RhoA->Actin Monomers (G-actin) Promotes Target Gene Expression Target Gene Expression SRF->Target Gene Expression Transcription

Caption: this compound signaling pathway.

Experimental_Workflow_Long_Term start Start seed_cells Seed Cells in Culture Plate start->seed_cells incubate_24h Incubate for 24h for Attachment seed_cells->incubate_24h determine_stc Determine Sub-Toxic Concentration (STC) (e.g., 20 nM) incubate_24h->determine_stc prepare_media Prepare Media with STC of this compound determine_stc->prepare_media treat_cells Replace Media with Treatment Media prepare_media->treat_cells incubate_long_term Incubate for Desired Duration (e.g., 72h or longer) treat_cells->incubate_long_term monitor_health Monitor Cell Health Every 24h (Morphology, Viability) incubate_long_term->monitor_health media_change Change Media with Fresh STC Every 48-72h monitor_health->media_change if experiment continues endpoint Endpoint Analysis (e.g., Western Blot, qPCR) monitor_health->endpoint at final time point media_change->incubate_long_term

Caption: Workflow for long-term this compound treatment.

Troubleshooting_Logic start Problem Observed high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity morphology_change Morphological Changes? start->morphology_change inconsistent_results Inconsistent Results? start->inconsistent_results reduce_conc Reduce Concentration Perform Dose-Response high_cytotoxicity->reduce_conc Yes sub_toxic Is it a Sub-Toxic Dose? morphology_change->sub_toxic Yes check_protocol Review Protocol: - Fresh Compound Dilutions - Consistent Cell Passage - Regular Media Changes inconsistent_results->check_protocol Yes on_target Likely On-Target Effect Document Changes sub_toxic->on_target Yes check_viability Check Viability May be Early Cytotoxicity sub_toxic->check_viability No

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Serum Starvation and Miuraenamide A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on serum starvation protocols prior to miuraenamide A treatment. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of serum starvation before treating cells with this compound?

A1: Serum starvation is a crucial step to synchronize cells in the G0/G1 phase of the cell cycle.[1][2][3][4] This synchronization is important because this compound affects the actin cytoskeleton, which plays a vital role in cell division.[5] By having a homogenous population of cells in the same cell cycle phase, the experimental results of this compound treatment will be more consistent and interpretable.[3][4] Additionally, serum starvation reduces the basal activity of signaling pathways that are stimulated by growth factors present in serum, allowing for a clearer observation of the specific effects of this compound.[6][7]

Q2: How long should I serum starve my cells before this compound treatment?

A2: The optimal serum starvation period can vary significantly depending on the cell line.[8][9] Generally, a period of 12 to 24 hours is common for many cell lines.[8][10] However, some sensitive cell lines may show signs of stress or cell death with prolonged starvation.[8] For some applications, starvation can extend up to 72 hours to induce a dormant-like state.[11] It is highly recommended to perform a time-course experiment (e.g., 12, 18, 24, 48 hours) and assess cell cycle synchronization (e.g., via flow cytometry) and viability to determine the ideal duration for your specific cell line.[10][12]

Q3: What are the potential negative effects of serum starvation on my cells?

A3: While effective for synchronization, prolonged serum starvation can have adverse effects. These can include:

  • Increased Apoptosis: Extended periods without serum can induce programmed cell death in some cell lines.[13][14]

  • Changes in Gene and Protein Expression: Starvation can alter the expression of various proteins, which might interfere with your experimental outcomes.[15][16]

  • Induction of Autophagy: Cells may initiate autophagy as a survival mechanism in response to nutrient deprivation.[13][17]

  • Increased Cellular Stress: Starvation is a stressor and can activate stress-related signaling pathways.[13]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent actin-stabilizing agent.[5][18] It promotes the polymerization and nucleation of actin filaments.[5][19] Interestingly, it has been shown to selectively inhibit the binding of cofilin to F-actin, which is a key protein involved in actin depolymerization and filament turnover.[18] This stabilization of the actin cytoskeleton can lead to a perinuclear accumulation of F-actin and a loss of the normal actin network, ultimately affecting cellular processes like migration and proliferation.[20][21][22]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death after serum starvation. The starvation period is too long for the specific cell line.Optimize the starvation duration by performing a time-course experiment (e.g., 6, 12, 18, 24 hours) and assessing cell viability (e.g., Trypan Blue exclusion assay).[8]
The cell density was too low at the time of starvation.Ensure cells are seeded at an appropriate density. Lower density cultures can be more susceptible to stress.
Cells detach from the culture plate during starvation. Prolonged starvation can lead to changes in cell adhesion.[15]Reduce the starvation time. Consider using plates coated with an extracellular matrix protein (e.g., fibronectin, collagen) to improve cell attachment.
Incomplete cell cycle synchronization. The starvation period was too short.Increase the duration of serum starvation and verify synchronization using flow cytometry to analyze DNA content.[12]
The cell line is resistant to synchronization by serum starvation.Some cell lines, particularly some cancer cell lines, are not easily synchronized by serum deprivation.[12] Consider alternative synchronization methods like a double thymidine block or nocodazole treatment.[23]
Variable or inconsistent results with this compound treatment. Incomplete synchronization of cells.Ensure optimal and consistent serum starvation timing across all experiments.
Presence of residual serum components.Thoroughly wash the cells with serum-free medium before starting the starvation period to remove any remaining growth factors.[12]
This compound concentration is not optimal.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental endpoint. A common starting concentration is in the low nanomolar range (e.g., 50 nM).[19]

Experimental Protocols & Data

General Serum Starvation Protocol
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of serum starvation.

  • Cell Adherence: Allow cells to adhere and grow in complete medium for 24 hours.

  • Washing: Gently wash the cell monolayer twice with pre-warmed, serum-free medium to remove residual serum.

  • Starvation: Replace the complete medium with serum-free medium or medium containing a low serum concentration (e.g., 0.1-0.5% FBS).

  • Incubation: Incubate the cells for the predetermined optimal starvation period (typically 12-24 hours).[12]

  • Treatment: After starvation, replace the medium with fresh serum-free or low-serum medium containing this compound at the desired concentration.

Quantitative Data Summary
Parameter Typical Range / Value Cell Lines Mentioned in Literature Notes
Serum Starvation Duration 12 - 72 hoursHDF, ASC, NIH, CHO, COS7, A549, HUVECOptimal duration is highly cell-line dependent and should be empirically determined.[8][10][11]
This compound Concentration 50 nMHUVECThe effective concentration can vary. A dose-response curve is recommended to determine the optimal concentration for your specific assay.[19]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_starve Serum Starvation cluster_treat Treatment & Analysis seed Seed Cells adhere Allow Adherence (24h) seed->adhere wash Wash with Serum-Free Medium adhere->wash starve Incubate in Serum-Free Medium (12-24h) wash->starve treat Treat with this compound starve->treat analyze Perform Downstream Analysis treat->analyze

Caption: Experimental workflow for serum starvation followed by this compound treatment.

This compound Signaling Pathway

G MA This compound Cofilin Cofilin MA->Cofilin Inhibits Binding to F-Actin Actin_Poly Actin Polymerization & Nucleation MA->Actin_Poly Promotes Actin_Stab Actin Filament Stabilization MA->Actin_Stab Induces G_Actin G-Actin (Monomers) G_Actin->Actin_Poly F_Actin F-Actin (Filaments) Actin_Depoly Actin Depolymerization F_Actin->Actin_Depoly F_Actin->Actin_Stab Cofilin->Actin_Depoly Promotes Actin_Poly->F_Actin Actin_Depoly->G_Actin Cell_Proc Cellular Processes (Migration, Division) Actin_Stab->Cell_Proc Disrupts

Caption: Simplified signaling pathway of this compound's effect on actin dynamics.

References

impact of cell confluency on miuraenamide A experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Miuraenamide A in their experiments. A key focus is the impact of cell confluency on experimental outcomes, a critical parameter that can significantly influence results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent actin-stabilizing agent. It binds to filamentous actin (F-actin), promoting its polymerization and stabilization.[1][2] A key aspect of its mechanism is the selective inhibition of cofilin binding to F-actin.[1][2] By preventing cofilin, an actin-depolymerizing and severing protein, from accessing its binding site, this compound leads to an increase in the length and stability of actin filaments.[1] This alteration of actin dynamics affects various cellular processes, including cell migration, adhesion, and morphology.[3][4]

Q2: How does cell confluency affect the actin cytoskeleton and its response to this compound?

A2: Cell confluency significantly alters the architecture of the actin cytoskeleton and, consequently, the cellular response to actin-targeting drugs like this compound. At low confluency, cells are often more motile and display dynamic actin structures like lamellipodia. As cells become more confluent, they form cell-cell junctions, and the actin cytoskeleton reorganizes to form more stable structures, such as cortical actin rings. These changes in the basal state of the actin cytoskeleton can lead to different responses to this compound. For example, the dramatic perinuclear aggregation of F-actin caused by this compound might be more pronounced in sub-confluent, spread-out cells compared to densely packed confluent cells.

Q3: What is the recommended cell confluency for experiments with this compound?

A3: The optimal cell confluency depends on the specific research question and the cell type being used.

  • For migration and single-cell morphology studies: It is generally recommended to use cells at a low to moderate confluency (30-50%). This ensures that individual cells have space to move and display clear morphological changes without being constrained by neighboring cells.

  • For studies on barrier function or cell-cell junctions: A confluent monolayer (90-100%) is necessary to ensure the formation of mature cell-cell contacts.

  • For general cytotoxicity or proliferation assays: A starting confluency of 50-70% is often recommended. This allows sufficient space for proliferation in control wells while ensuring that the cells are in an active growth phase during drug treatment. It is crucial that the control cells do not become over-confluent by the end of the experiment, as this can affect the results.[5]

Q4: Can this compound affect gene transcription?

A4: Yes, by altering cytoplasmic actin dynamics, this compound can influence the localization and activity of transcription factors. For example, it has been shown to activate the Myocardin-Related Transcription Factor (MRTF-A), which is regulated by G-actin levels. This can lead to changes in the expression of genes involved in processes like cell adhesion and lamellipodium assembly.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in cytotoxicity (IC50) values between experiments. Inconsistent cell confluency at the time of treatment. At higher confluency, the effective drug concentration per cell is lower, and cells may exhibit altered sensitivity.Standardize the seeding density and ensure that cells are treated at the same confluency level in every experiment. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration.
Unexpected morphological changes in control cells. Cells are over-confluent. Over-confluency can induce stress, differentiation, or changes in morphology that can confound the interpretation of drug effects.Reduce the initial seeding density or shorten the duration of the experiment to ensure control cells remain in a healthy, sub-confluent state (e.g., 70-80% confluency at the endpoint).
This compound treatment shows no effect on cell migration. Cell confluency is too high. In a confluent monolayer, cell migration may already be inhibited due to contact inhibition, masking the effect of the drug.For migration assays (e.g., wound healing or transwell), ensure that cells are not fully confluent at the start of the experiment to allow for movement. For wound healing, a confluent monolayer is wounded to create a cell-free gap.
Difficulty in visualizing this compound-induced actin aggregation. Sub-optimal confluency for imaging. The characteristic perinuclear aggregation of F-actin may be less apparent in very dense cultures where the cytoplasm is constrained.For fluorescence imaging of the actin cytoskeleton, it is often best to use sub-confluent cells (e.g., 50-70%) that are well-spread, allowing for clear visualization of the cytoplasm and cytoskeletal rearrangements.
Inconsistent protein expression levels (e.g., actin-binding proteins) across samples. Cell confluency affects protein expression. The expression of various proteins, including those involved in the cell cycle and cytoskeleton regulation, can be dependent on cell density.Harvest cells for protein analysis at a consistent and pre-defined confluency to minimize variability in protein expression that is unrelated to the drug treatment.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound, providing an indication of its effects on various cellular parameters. Note that experimental conditions such as cell type and drug concentration will influence the results.

Table 1: Effect of this compound on Cell Morphology and Actin Filaments

Cell LineThis compound ConcentrationParameterObservation
MEF GFP vinculin5 nMSpreading AreaNo significant change
MEF GFP vinculin5 nMMean Actin Filament LengthIncreased
RPE-120 nMAspect RatioNo significant change
RPE-120 nMCircularityNo significant change

Data extracted from a study analyzing the biomechanical impact of this compound.

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound ConcentrationIncubation TimeEffect on Cell Viability
SKOV320 nM72 hoursNo significant effect
SKOV3> 25 nM72 hoursReduced cell viability

Data from a study investigating sub-toxic doses of this compound.[4]

Experimental Protocols

Protocol: Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number, drug concentrations, and incubation times is recommended for each specific cell line.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Determine the optimal seeding density to ensure that untreated control cells are in the late log phase of growth (around 70-80% confluency) at the end of the assay.

    • Seed the cells in a 96-well plate at the predetermined density in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value.

Visualizations

This compound Signaling Pathway

MiuraenamideA_Pathway MiuA This compound F_Actin F-Actin MiuA->F_Actin Binds to Cofilin_Binding Cofilin Binding MiuA->Cofilin_Binding Inhibits Actin_Stab Actin Filament Stabilization & Elongation F_Actin->Actin_Stab Leads to F_Actin->Cofilin_Binding Cofilin Cofilin Cofilin->Cofilin_Binding Binds to Cell_Processes Altered Cellular Processes (Migration, Adhesion, Morphology) Actin_Stab->Cell_Processes Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells check_confluency Check for Optimal Confluency (e.g., 50-70%) seed_cells->check_confluency check_confluency->seed_cells Adjust Seeding treat_cells Treat with this compound (and controls) check_confluency->treat_cells Confluency OK incubate Incubate for Desired Duration treat_cells->incubate perform_assay Perform Assay (e.g., MTT, Migration, Imaging) incubate->perform_assay analyze_data Data Analysis perform_assay->analyze_data end End analyze_data->end

References

Validation & Comparative

A Comparative Guide to Miuraenamide A and Jasplakinolide: Effects on Actin Dynamics and Cellular Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including cell motility, division, and signal transduction. Pharmacological agents that modulate actin dynamics are invaluable tools for dissecting these processes. This guide provides an objective comparison of two potent actin-stabilizing compounds: miuraenamide A, a myxobacterial cyclodepsipeptide, and jasplakinolide, a well-established cyclodepsipeptide isolated from a marine sponge. While both compounds promote actin polymerization and filament stabilization, they exhibit crucial differences in their mechanism of action and cellular effects, offering distinct advantages for specific research applications.

Mechanism of Action: A Tale of Two Stabilizers

Both this compound and jasplakinolide function by binding to F-actin, thereby stabilizing the filament structure and promoting the polymerization of globular actin (G-actin) into F-actin. However, their interaction with actin and its associated proteins differs significantly.

Jasplakinolide is a prototypic actin stabilizer that binds competitively with phalloidin to a site spanning three actin subunits within the filament.[1] It potently induces nucleation by reducing the size of the actin oligomer required for initiating filament growth from a tetramer to a trimer.[1]

This compound , while also a potent nucleating and stabilizing agent, possesses a unique mode of action.[2][3] Molecular dynamics simulations suggest its bromophenol group interacts with actin residues Tyr133, Tyr143, and Phe352.[2][4] This interaction is proposed to shift the D-loop of an adjacent actin monomer, resulting in tighter packing of the filament. Crucially, this conformational change sterically occludes the binding site for the actin-depolymerizing factor cofilin .[2] This selective inhibition of cofilin binding is the primary mechanistic distinction from jasplakinolide.[2][5]

G_Actin G-Actin F_Actin F-Actin G_Actin->F_Actin Polymerization F_Actin->G_Actin Cofilin Cofilin Cofilin->F_Actin Binds & Promotes Depolymerization MiuA This compound MiuA->F_Actin Stabilizes & Occludes Cofilin Site MiuA->Cofilin Inhibits Binding Jasp Jasplakinolide Jasp->F_Actin Stabilizes Jasp->Cofilin No Direct Inhibition Depolymerization Depolymerization

Caption: Comparative mechanism of this compound and Jasplakinolide on F-actin.

Quantitative Comparison of Biochemical Effects

The following tables summarize the quantitative data available for this compound and jasplakinolide, highlighting their potency in biochemical and cellular assays.

Table 1: Binding Affinity and Cellular Potency

ParameterThis compoundJasplakinolideReference(s)
Binding Affinity (Kd for F-Actin) Not Reported~15 nM[1]
Effect on Critical Concentration (Cc) Not ReportedDecreases Cc from 1.8 µM to 0.2 µM (at 0.3 µM Jasp)[6][7]
Antiproliferative IC50 ~9 nM (HUVEC cells)35 nM (PC3 cells)[3],[1]

Table 2: Effects on Actin Dynamics and Protein Interactions

EffectThis compoundJasplakinolideReference(s)
Actin Polymerization Accelerates polymerization and enhances nucleationPotently induces polymerization and enhances nucleation[3],[1]
Actin Depolymerization Stabilizes F-actin, decelerates depolymerizationStabilizes F-actin, inhibits disassembly[2],[8]
Competition with Phalloidin Competes for F-actin bindingCompetes for F-actin binding[2],[1]
Interaction with Cofilin Inhibits cofilin binding to F-actinDoes not affect cofilin binding to F-actin[2][3]
Interaction with Gelsolin Does not affect gelsolin binding to F-actinDoes not affect gelsolin binding to F-actin[2]
Interaction with Arp2/3 Complex Does not affect Arp2/3 binding to F-actinDoes not affect Arp2/3 binding to F-actin[2]

Comparison of Cellular Effects

While both compounds are potent inhibitors of cell proliferation and induce similar morphological changes by causing actin aggregation, their downstream consequences differ, likely due to their distinct mechanisms.

  • Shared Effects :

    • Cytoskeletal Morphology : Both treatments result in the reorganization of the actin cytoskeleton into clusters and aggregates.[2] this compound, specifically, causes a pronounced perinuclear accumulation of F-actin.[9]

    • Cell Proliferation : Both compounds potently inhibit the proliferation of various cell lines.[2][3]

  • Distinct Effects :

    • Cell Migration : Although both can inhibit migration, they do so with differing efficiencies and potentially through different pathways.

    • Gene Expression : A key differentiator is their impact on transcription. In endothelial cells, the two compounds regulate over 100 genes in significantly different ways, indicating that the selective modulation of cofilin activity by this compound leads to unique downstream signaling cascades.[4]

MiuA This compound Shared Shared Cellular Effects MiuA->Shared DistinctMiuA Distinct MiuA Effects MiuA->DistinctMiuA Jasp Jasplakinolide Jasp->Shared DistinctJasp Distinct Jasp Effects Jasp->DistinctJasp Prolif Inhibition of Cell Proliferation Shared->Prolif Morph Actin Aggregation & Morphology Changes Shared->Morph Cofilin Selective Inhibition of Cofilin Binding DistinctMiuA->Cofilin Perinuclear Perinuclear Actin Accumulation DistinctMiuA->Perinuclear Transcription Unique Transcriptional Profile DistinctMiuA->Transcription DistinctJasp->Transcription Different Profile NoCofilin No Cofilin Inhibition DistinctJasp->NoCofilin

Caption: Shared and distinct cellular effects of this compound and Jasplakinolide.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Actin Polymerization (Pyrene Assay)

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a real-time measurement of polymerization kinetics.

  • Reagent Preparation :

    • Prepare G-actin buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).[10]

    • Prepare 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).[11]

    • Prepare monomeric actin stock (e.g., 10 µM) containing 5-10% pyrene-labeled actin in G-actin buffer. Keep on ice.[10]

  • Assay Procedure :

    • Set a fluorometer to an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[11][12]

    • In a fluorometer cuvette, add the test compound (this compound, jasplakinolide, or DMSO vehicle control) diluted in G-actin buffer.

    • Add the pyrene-actin monomer stock to a final concentration of 1-2 µM.

    • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer and mix immediately.

    • Begin recording fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for 30-60 minutes, or until the signal plateaus.[13]

  • Data Analysis : Plot fluorescence intensity versus time. The lag phase, slope of the elongation phase, and final steady-state fluorescence can be compared between conditions.

Protocol 2: F-Actin Co-sedimentation Assay (for ABP Competition)

This assay determines if a protein of interest binds to F-actin by separating filaments from monomers and unbound proteins via ultracentrifugation. It is adapted here to assess competition.

cluster_workflow F-Actin Co-sedimentation Workflow A 1. Polymerize G-Actin to F-Actin (1 hr at room temperature) B 2. Incubate F-Actin with: - Test Compound (MiuA / Jasp) - Actin Binding Protein (e.g., Cofilin) A->B C 3. Ultracentrifugation (e.g., >100,000 x g, 30 min) B->C D 4. Separate Supernatant & Pellet C->D E Supernatant (G-actin, unbound proteins) D->E Contains unbound components F Pellet (F-actin, bound proteins) D->F Contains F-actin complexes G 5. Analyze both fractions by SDS-PAGE E->G F->G H 6. Quantify band intensity to determine binding inhibition G->H

Caption: Experimental workflow for an F-Actin Co-sedimentation Assay.
  • Preparation :

    • Polymerize purified G-actin (e.g., 10-20 µM) in polymerization buffer for 1 hour at room temperature.[14][15]

    • Pre-clear the actin-binding protein (ABP) of interest (e.g., cofilin) and the test compounds by ultracentrifugation to remove any aggregates.[14]

  • Binding Reaction :

    • In separate tubes, incubate F-actin with the ABP at desired concentrations.

    • To test for competition, add either this compound, jasplakinolide, or a vehicle control to the F-actin/ABP mixture. A typical molar ratio of compound to actin is 10:1.[2]

    • Include controls: F-actin alone, and ABP alone (to check for self-pelleting).

    • Incubate at room temperature for 15-30 minutes.[16]

  • Sedimentation :

    • Centrifuge the samples at high speed (e.g., >100,000 x g) for 20-30 minutes at 25°C to pellet the F-actin and any bound proteins.[15]

  • Analysis :

    • Carefully collect the supernatant from each tube.

    • Resuspend the pellets in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

    • Quantify the amount of ABP in the pellet fraction relative to the control to determine the degree of binding and inhibition.

Protocol 3: TIRF Microscopy of Actin Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of single fluorescently-labeled actin filaments near a coverslip surface, enabling detailed analysis of nucleation, elongation, and depolymerization events.

  • Flow Cell Preparation :

    • Assemble a flow cell using a glass slide and a coverslip.

    • Coat the inside surface with biotin-BSA, followed by streptavidin, to create a surface for anchoring biotinylated filaments.[17]

    • Block non-specific binding sites with BSA.[18]

  • Reaction Mixture :

    • Prepare a reaction mix in TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, DTT, and an oxygen scavenging system).[19]

    • Include G-actin (5-10% fluorescently labeled, e.g., with Alexa 488) at a concentration that supports polymerization (e.g., 0.5-1.5 µM).[17]

    • Add the test compound (this compound or jasplakinolide) or vehicle control.

  • Imaging :

    • Introduce the reaction mixture into the flow cell.

    • Image the sample using a TIRF microscope, capturing time-lapse images every 2-5 seconds for 15-20 minutes.[17][18]

  • Data Analysis :

    • Use software like ImageJ to analyze the time-lapse series.

    • Nucleation : Count the number of new filaments that appear over time.

    • Elongation : Measure the change in length of individual filaments over time to determine elongation rates.

    • Depolymerization : To measure depolymerization, first polymerize filaments, then replace the monomer-containing buffer with a monomer-free buffer (with or without the compound) and measure the rate of filament shortening.

Conclusion and Recommendations

Both this compound and jasplakinolide are powerful actin-stabilizing agents that promote polymerization and nucleation.

  • Jasplakinolide remains a gold-standard, membrane-permeable tool for the general stabilization of the actin cytoskeleton in living cells and for studying processes where global actin filament stabilization is desired.

  • This compound emerges as a more specialized tool. Its unique ability to selectively inhibit the binding of cofilin to F-actin makes it particularly valuable for investigating the specific roles of cofilin-mediated actin dynamics. Researchers looking to uncouple the effects of general filament stabilization from those of cofilin-driven depolymerization and severing will find this compound to be an indispensable reagent. This selectivity suggests that this compound and its analogs could serve as promising scaffolds for developing actin-binding compounds with highly specific functionalities.[4]

The choice between these two compounds should be guided by the specific biological question at hand, with this compound offering a higher degree of mechanistic specificity for probing the actin-cofilin axis.

References

Unraveling the Dichotomy of Actin Dynamics: A Comparative Guide to Miuraenamide A and Latrunculin A in Cell Motility

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher in cell biology and drug development, understanding the nuanced effects of molecular probes on the actin cytoskeleton is paramount. This guide provides a comprehensive, data-driven comparison of two potent actin modulators, Miuraenamide A and Latrunculin A, focusing on their differential impacts on cell motility. By dissecting their mechanisms of action and presenting supporting experimental data, we aim to equip scientists with the knowledge to strategically select the appropriate tool for their research needs.

This guide delves into the contrasting effects of this compound, an actin stabilizer, and Latrunculin A, an actin polymerization inhibitor. While both compounds profoundly influence the actin cytoskeleton, their opposing mechanisms lead to distinct and context-dependent outcomes in cell migration and related processes. We will explore their molecular interactions, summarize key quantitative findings, and provide detailed experimental protocols for their comparative analysis.

At a Glance: this compound vs. Latrunculin A

FeatureThis compoundLatrunculin A
Primary Mechanism Actin Filament StabilizerActin Polymerization Inhibitor
Molecular Target Binds to F-actin, preventing cofilin binding.[1][2]Binds to G-actin monomers, preventing polymerization.[3][4][5]
Effect on Actin Filaments Increases filament length and stability; promotes actin aggregation.[2][6][7][8]Promotes disassembly of existing filaments and inhibits new filament formation.[3][4]
Effect on Cell Motility Reduces mesenchymal (adhesion-based) migration.[1][9] No significant effect on amoeboid migration.[1][9]Potently inhibits cell migration and invasion.[2][10]

Quantitative Analysis of Effects on the Actin Cytoskeleton and Cell Motility

The following tables summarize the quantitative data from studies investigating the effects of this compound and Latrunculin A. Direct comparative studies are limited; therefore, data from studies using similar cell lines and assays are presented to provide a relative understanding of their potency and effects.

Table 1: Effect on Actin Filament Length in RPE-1 Cells

TreatmentMean Actin Filament Length (µm)Reference
Control (DMSO)6.26[6]
This compound13.57[6]
Latrunculin A4.89[6]

Table 2: Effective Concentrations in Cell Motility and Cytoskeletal Disruption Assays

CompoundCell LineAssayEffective ConcentrationObserved EffectReference
This compoundRPE-12D MigrationNot specifiedLower migration speed[6]
This compoundRPE-11D Confined Migration20 nMNo significant change in speed or persistence[4]
This compoundSKOV3Boyden Chamber20 nMReduced migration through pores[11]
This compoundHUVECProliferationIC50 ≈ 9 nMInhibition of proliferation[2]
Latrunculin APC-3MMatrigel Invasion50 nM - 1 µMPotent inhibition of invasion[1]
Latrunculin AHepG2Cell Migration0.1 µMSignificant decrease in cell migration
Latrunculin AU2OSCytoskeletal Organization500 nMProfound cytoskeletal reorganization

Mechanisms of Action: A Tale of Two Opposing Forces

This compound and Latrunculin A exert their effects on the actin cytoskeleton through fundamentally different mechanisms.

This compound acts as a stabilizer of filamentous actin (F-actin) . It binds to F-actin, changing the conformation of actin monomers within the filament.[1] This conformational change sterically hinders the binding of actin-depolymerizing factors like cofilin, thereby reducing the rate of filament disassembly.[1][2] The net result is an increase in the length and stability of actin filaments, often leading to the formation of actin aggregates within the cell.[2][6][7][8]

In contrast, Latrunculin A is a potent inhibitor of actin polymerization . It achieves this by sequestering monomeric actin (G-actin) in a 1:1 complex.[3][4][5] By binding to G-actin, Latrunculin A prevents its incorporation into growing actin filaments. This shifts the dynamic equilibrium of the actin cytoskeleton towards depolymerization, leading to the disassembly of existing F-actin structures.[3][4]

cluster_0 This compound: Actin Stabilization cluster_1 Latrunculin A: Actin Depolymerization This compound This compound F-actin F-actin This compound->F-actin Binds to Stabilized F-actin Stabilized F-actin F-actin->Stabilized F-actin Induces conformational change Cofilin Cofilin Cofilin->F-actin Binds and depolymerizes Reduced Depolymerization Reduced Depolymerization Stabilized F-actin->Reduced Depolymerization Prevents cofilin binding Latrunculin A Latrunculin A G-actin G-actin Latrunculin A->G-actin Sequesters Latrunculin-G-actin Complex Latrunculin-G-actin Complex G-actin->Latrunculin-G-actin Complex Inhibition of Polymerization Inhibition of Polymerization Latrunculin-G-actin Complex->Inhibition of Polymerization Prevents incorporation into F-actin F-actin Disassembly F-actin Disassembly Inhibition of Polymerization->F-actin Disassembly

Figure 1. Opposing mechanisms of this compound and Latrunculin A.

Experimental Protocols

To facilitate the direct comparison of this compound and Latrunculin A in your own research, we provide the following detailed protocols for two standard cell motility assays.

Wound Healing (Scratch) Assay

This assay is suitable for assessing collective cell migration.

a. Cell Seeding:

  • Seed cells (e.g., RPE-1, HeLa, or a cancer cell line of interest) in a 6-well plate at a density that will result in a confluent monolayer within 24 hours.

  • Incubate at 37°C and 5% CO2.

b. Creating the "Wound":

  • Once the monolayer is confluent, use a sterile p200 pipette tip to create a linear scratch across the center of the well.

  • Wash the wells gently with phosphate-buffered saline (PBS) to remove detached cells.

c. Treatment:

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10-50 nM), Latrunculin A (e.g., 50-200 nM), or a vehicle control (e.g., DMSO).

d. Image Acquisition:

  • Immediately after adding the treatment, acquire images of the scratch at multiple defined points along the wound for each well using an inverted microscope with a 10x objective. This is the 0-hour time point.

  • Place the plate in a live-cell imaging incubator or return it to the standard incubator.

  • Acquire images at the same positions at regular intervals (e.g., every 2, 4, 6, 12, and 24 hours).

e. Data Analysis:

  • Measure the width of the scratch at multiple points for each image using software such as ImageJ.

  • Calculate the average wound width for each condition and time point.

  • Determine the rate of wound closure by plotting the change in wound width over time.

Cell Seeding Cell Seeding Confluent Monolayer Confluent Monolayer Cell Seeding->Confluent Monolayer 24h incubation Create Scratch Create Scratch Confluent Monolayer->Create Scratch p200 pipette tip Wash with PBS Wash with PBS Create Scratch->Wash with PBS Add Treatment Add Treatment Wash with PBS->Add Treatment This compound, Latrunculin A, or Vehicle Image Acquisition (t=0) Image Acquisition (t=0) Add Treatment->Image Acquisition (t=0) Incubate Incubate Image Acquisition (t=0)->Incubate Image Acquisition (t=x) Image Acquisition (t=x) Incubate->Image Acquisition (t=x) Regular intervals Data Analysis Data Analysis Image Acquisition (t=x)->Data Analysis Measure wound width

Figure 2. Workflow for the wound healing assay.
Boyden Chamber (Transwell) Invasion Assay

This assay is used to assess the invasive potential of cells through an extracellular matrix.

a. Chamber Preparation:

  • Thaw Matrigel on ice overnight.

  • Coat the upper surface of the transwell inserts (typically with an 8 µm pore size) with a thin layer of Matrigel (e.g., 50 µl of a 1 mg/ml solution).

  • Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

b. Cell Preparation:

  • Serum-starve the cells for 12-24 hours prior to the assay.

  • Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/ml.

  • Pre-treat the cell suspension with the desired concentrations of this compound, Latrunculin A, or vehicle control for 30-60 minutes.

c. Assay Assembly:

  • Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower wells of a 24-well plate.

  • Place the Matrigel-coated transwell inserts into the wells.

  • Add 100 µl of the pre-treated cell suspension to the upper chamber of each insert.

d. Incubation:

  • Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable invasion (e.g., 24-48 hours), which may need to be optimized for the specific cell line.

e. Quantification:

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the inserts in 4% paraformaldehyde for 15 minutes.

  • Stain the invading cells on the lower surface of the membrane with a crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Capture images of the stained cells using an inverted microscope.

  • Quantify the number of invaded cells per field of view.

Concluding Remarks

This compound and Latrunculin A represent two sides of the same coin in the study of actin dynamics. Their opposing effects make them invaluable tools for dissecting the role of the actin cytoskeleton in a myriad of cellular processes. This compound, by stabilizing actin filaments, allows for the investigation of processes that are hindered by excessive actin turnover. Conversely, Latrunculin A, by sequestering actin monomers, provides a means to study the consequences of a compromised actin cytoskeleton.

The choice between these two compounds will ultimately depend on the specific research question. For studies on the role of actin stability in processes like mesenchymal migration or focal adhesion dynamics, this compound is the superior choice. For investigations requiring the acute disruption of the actin cytoskeleton to study its role in fundamental processes like cell division or endocytosis, Latrunculin A remains the gold standard. This guide, by providing a clear comparison and actionable protocols, aims to empower researchers to make informed decisions and advance our understanding of the intricate dance of the actin cytoskeleton.

References

Miuraenamide A vs. Cytochalasin D: A Comparative Guide to Actin Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent modulators of the actin cytoskeleton: miuraenamide A, an actin stabilizer, and cytochalasin D, an actin depolymerizer. Understanding their distinct mechanisms is crucial for their application as research tools and potential therapeutic agents. This document summarizes their effects on actin dynamics, cellular morphology, and key signaling pathways, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundCytochalasin D
Primary Mechanism Actin StabilizerActin Polymerization Inhibitor
Effect on F-actin Promotes nucleation and polymerization; stabilizes filamentsPrevents monomer addition at the barbed end; can induce depolymerization
Binding Site Interacts with Tyr133, Tyr143, and Phe352 of actin, occluding the cofilin binding site[1]Binds to the barbed end of F-actin in the hydrophobic cleft between subdomains 1 and 3
Cellular Morphology Induces perinuclear accumulation of F-actin and loss of the actin network[2]Causes cell retraction, arborization, and formation of punctate actin structures

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data for this compound and cytochalasin D. It is important to note that these values were determined in different studies under varying experimental conditions.

Table 1: this compound Bioactivity

AssayCell Line/SystemParameterValueReference
Cell ProliferationHUVECIC₅₀~9 nM[1]
Phalloidin CompetitionIn vitro (F-actin)IC₅₀~250 nM[1]
Actin PolymerizationIn vitro (Pyrene assay)-Accelerates polymerization[3][4]

Table 2: Cytochalasin D Bioactivity

AssaySystemParameterValueReference
F-actin BindingIn vitroKd~2 nM
G-actin BindingIn vitroKd~2-20 µM
Inhibition of Barbed End ElongationIn vitro (TIRF microscopy)K₁/₂4.1 nM[5]
Cell Migration InhibitionMCF7 and A549 cells-Dose-dependent decrease[6]

Mechanism of Action: A Tale of Two Opposites

This compound and cytochalasin D disrupt the actin cytoskeleton through fundamentally different mechanisms.

This compound: The Stabilizer

This compound acts as an actin-stabilizing agent. It promotes the nucleation of new actin filaments and enhances the rate of polymerization.[1][3][4] Molecular dynamics simulations suggest that it binds to a site on F-actin involving the amino acid residues Tyr133, Tyr143, and Phe352. This binding is proposed to shift the D-loop of an adjacent actin monomer, resulting in a tighter packing of the filament.[1][7] A key feature of this compound is its ability to selectively compete with the actin-severing protein cofilin for binding to F-actin, without affecting the binding of gelsolin or the Arp2/3 complex.[1]

Cytochalasin D: The Capper

In contrast, cytochalasin D is a potent inhibitor of actin polymerization.[2] It functions by binding with high affinity to the barbed (+)-end of actin filaments. This "capping" action physically obstructs the addition of new actin monomers, thereby halting filament elongation.[6] While its primary effect is to inhibit polymerization, at higher concentrations, it can also lead to the net depolymerization of existing filaments. Cytochalasin D has also been shown to interact with G-actin, albeit with a lower affinity than F-actin.

Impact on Cellular Signaling

The state of the actin cytoskeleton is a critical regulator of several signaling pathways, including the Hippo-YAP and MRTF-SRF pathways. By altering actin dynamics, both this compound and cytochalasin D can significantly impact these pathways, which are central to cell proliferation, migration, and gene expression.

The MRTF-SRF Pathway

The Myocardin-Related Transcription Factor (MRTF)-Serum Response Factor (SRF) pathway is a key mechanotransduction pathway. In its inactive state, MRTF is sequestered in the cytoplasm through its association with G-actin. A decrease in the cytoplasmic G-actin pool, which occurs during actin polymerization, leads to the release of MRTF, its translocation to the nucleus, and subsequent activation of SRF-mediated transcription of genes involved in cell motility and cytoskeletal organization.[8][9][10][11]

  • This compound , by promoting F-actin polymerization, would be expected to activate the MRTF-SRF pathway.

  • Cytochalasin D , by inhibiting actin polymerization and potentially increasing the G-actin pool, would be expected to suppress this pathway.[12]

MRTF_SRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization MRTF_G_actin MRTF-G-actin Complex G_actin->MRTF_G_actin F_actin->G_actin Depolymerization MRTF MRTF MRTF->MRTF_G_actin MRTF_n MRTF MRTF->MRTF_n Translocation MRTF_G_actin->MRTF Release RhoA RhoA Signaling RhoA->F_actin Promotes Polymerization Miuraenamide_A This compound Miuraenamide_A->F_actin Stabilizes Cytochalasin_D Cytochalasin D Cytochalasin_D->F_actin Inhibits Polymerization SRF SRF Target_Genes Target Gene Expression SRF->Target_Genes Activates MRTF_n->SRF Binds Hippo_YAP_Pathway F_actin F-actin Polymerization (Stress Fibers) Hippo_Kinase Hippo Kinase Cascade (LATS1/2) F_actin->Hippo_Kinase Inhibits YAP_p Phosphorylated YAP (Cytoplasmic) Hippo_Kinase->YAP_p Phosphorylates YAP YAP (Nuclear) YAP_p->YAP Dephosphorylation TEAD TEAD YAP->TEAD Binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Miuraenamide_A This compound Miuraenamide_A->F_actin Promotes Cytochalasin_D Cytochalasin D Cytochalasin_D->F_actin Inhibits Actin_Polymerization_Workflow Start Start Prepare_Actin Prepare G-actin (with pyrene-label) Start->Prepare_Actin Add_Actin Add G-actin to wells Prepare_Actin->Add_Actin Add_Compounds Add Compounds to 96-well plate Add_Compounds->Add_Actin Initiate_Polymerization Initiate Polymerization (add polymerization buffer) Add_Actin->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence over time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data (Polymerization curves) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Cross-Validation of Miuraenamide A's Effects on Actin Dynamics with Genetic Knockdown of Key Actin Regulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Cell Biology and Drug Development

The actin cytoskeleton, a highly dynamic network of protein filaments, is fundamental to a myriad of cellular processes, including cell migration, morphogenesis, and intracellular transport. Pharmacological agents that target actin dynamics are invaluable tools for dissecting these processes and hold potential as therapeutic agents. Miuraenamide A, a potent actin-stabilizing natural product, has emerged as a key chemical probe for studying actin polymerization. To rigorously interpret the cellular effects of this compound and to delineate its specific mechanism of action, it is crucial to cross-validate these findings with genetic approaches that target known regulators of the actin cytoskeleton.

This guide provides a comparative analysis of the phenotypic outcomes induced by this compound versus those resulting from the genetic knockdown of two major classes of actin regulators: the Arp2/3 complex and formin proteins. By presenting quantitative data, detailed experimental protocols, and illustrative signaling and workflow diagrams, this document serves as a comprehensive resource for researchers seeking to employ these complementary techniques to investigate the intricate regulation of actin dynamics.

Comparative Analysis of Cellular Phenotypes

The functional consequences of treating cells with this compound can be compared with the effects of silencing key actin nucleators. While this compound globally stabilizes actin filaments, genetic knockdown allows for the targeted depletion of proteins that orchestrate the formation of specific actin structures, namely the branched networks generated by the Arp2/3 complex and the linear filaments assembled by formins.

Parameter This compound Treatment Arp2/3 Complex Knockdown (e.g., ARPC3-/-) Formin Knockdown (e.g., mDia1/Fmnl3 siRNA)
Actin Cytoskeleton Morphology Induces perinuclear aggregation of F-actin; loss of the peripheral F-actin network.[1][2][3]Unable to extend broad lamellipodia; formation of filopodia-like protrusions at the leading edge.[4]Reduction in lateral junctional F-actin; increased cell area in monolayers.[5]
Cell Migration (Speed) Unaltered in some contexts (e.g., migration in microchannels).[6] Reduced migration through restrictive pores.[7]Comparable to wild-type cells.[4]Can be affected, though context-dependent.
Directional Migration (Persistence) Not explicitly reported.Strong defect in persistent directional migration.[4]May be altered due to effects on cell adhesion and polarity.
Cell Spreading & Adhesion Positively influences genes related to cell spreading; increases the number of focal adhesions but decreases their size.[6]Can be impaired due to the lack of lamellipodia.Can lead to increased cell spreading in monolayers.[5]
Key Molecular Mechanism Stabilizes actin filaments by promoting nucleation and polymerization, shifting the D-loop of actin monomers for tighter packing.[8]Prevents the nucleation of branched actin filaments, a critical step for lamellipodia formation.[4][9]Inhibits the nucleation and elongation of linear actin filaments, impacting structures like stress fibers and filopodia.[5][10]

Experimental Protocols

To facilitate the cross-validation of this compound's effects, detailed protocols for key experimental procedures are provided below.

Protocol 1: siRNA-Mediated Knockdown of Actin Regulators

This protocol describes a general procedure for the transient knockdown of target actin regulators, such as subunits of the Arp2/3 complex or formin proteins, in cultured mammalian cells.

Materials:

  • siRNA oligonucleotides (targeting the gene of interest and a non-targeting control)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.[11]

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • In Tube 1, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM.[12]

    • In Tube 2, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.[12]

    • Combine the contents of Tube 1 and Tube 2, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[13]

  • Transfection:

    • Add the 200 µL siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target protein and should be determined empirically.

  • Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or the protein level (by Western blotting).

Protocol 2: Transwell Migration Assay

This assay is used to quantify the migratory capacity of cells through a porous membrane.

Materials:

  • Transwell inserts (8 µm pore size for a 24-well plate)

  • 24-well tissue culture plate

  • Serum-free cell culture medium

  • Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 2% ethanol)[14]

Procedure:

  • Preparation:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of complete medium (with chemoattractant) to the lower chamber of each well.[15]

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.[15]

    • Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[15]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 12-48 hours) to allow for migration.

  • Removal of Non-Migrated Cells:

    • Carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[14]

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.

    • Wash the insert with PBS.

    • Stain the cells by immersing the insert in crystal violet solution for 20-30 minutes.[14]

  • Quantification:

    • Gently wash the insert with water to remove excess stain and allow it to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted with a solvent (e.g., acetic acid) and the absorbance measured to quantify the relative number of migrated cells.[15]

Protocol 3: Phalloidin Staining for F-Actin Visualization

This protocol allows for the fluorescent labeling of filamentous actin (F-actin) in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[1]

  • Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI

Procedure:

  • Fixation:

    • Gently wash the cells on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[1][16]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]

    • Wash the cells three times with PBS.

  • Phalloidin Staining:

    • Prepare the fluorescent phalloidin staining solution according to the manufacturer's instructions (typically at a concentration of 100-200 nM in PBS).[17]

    • Incubate the coverslips with the staining solution for 20-30 minutes at room temperature, protected from light.[1][17]

  • Mounting:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the F-actin structures using a fluorescence microscope with the appropriate filter sets.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

Actin_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Rac1/Cdc42 Rac1/Cdc42 Receptor Tyrosine Kinase->Rac1/Cdc42 WAVE/WASP WAVE/WASP Rac1/Cdc42->WAVE/WASP Activation Formins Formins Rac1/Cdc42->Formins Activation Arp2/3 Complex Arp2/3 Complex WAVE/WASP->Arp2/3 Complex Activation Branched F-actin Branched F-actin Arp2/3 Complex->Branched F-actin Nucleation Linear F-actin Linear F-actin Formins->Linear F-actin Nucleation & Elongation G-actin G-actin G-actin->Branched F-actin G-actin->Linear F-actin This compound This compound This compound->G-actin Promotes Polymerization This compound->Branched F-actin Stabilization This compound->Linear F-actin Stabilization

Caption: Signaling pathways regulating branched and linear actin filament formation.

Cross_Validation_Workflow Start Start Cultured Cells Cultured Cells Start->Cultured Cells Treatment_Group This compound Treatment Cultured Cells->Treatment_Group Knockdown_Group siRNA Knockdown of Actin Regulator Cultured Cells->Knockdown_Group Control_Group Vehicle/Control siRNA Treatment Cultured Cells->Control_Group Phenotypic_Assays Phenotypic Assays (Migration, Morphology, etc.) Treatment_Group->Phenotypic_Assays Knockdown_Group->Phenotypic_Assays Control_Group->Phenotypic_Assays Data_Analysis Quantitative Data Analysis Phenotypic_Assays->Data_Analysis Comparison Compare Phenotypes and Cross-Validate Results Data_Analysis->Comparison

Caption: Experimental workflow for cross-validating this compound effects.

By employing the strategies and protocols outlined in this guide, researchers can achieve a more robust and nuanced understanding of the cellular consequences of perturbing the actin cytoskeleton, whether through the use of a potent chemical stabilizer like this compound or through the targeted genetic depletion of its key regulators. This integrated approach will undoubtedly accelerate discoveries in the fields of cell biology and drug development.

References

comparative analysis of miuraenamide A derivatives' biological activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of Miuraenamide A Derivatives

This compound, a cyclodepsipeptide of myxobacterial origin, is a known promoter of actin polymerization.[1][2] Its unique ability to stabilize actin filaments has made it a valuable tool in cell biology research.[3][4] However, recent derivatization efforts have led to a fascinating discovery: subtle modifications to the this compound structure can paradoxically invert its biological function, transforming it from an actin nucleator into a potent inhibitor of actin polymerization.[1][5][6] This guide provides a comparative analysis of the biological activities of this compound and its key derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their structure-activity relationships.

Quantitative Comparison of Biological Activity

The biological activities of this compound and its derivatives were primarily assessed using in vitro actin polymerization assays. The following table summarizes the key quantitative findings from these studies.

CompoundPrimary Biological ActivityEffect on Actin Filament Number (at 500 nM)Effect on Filament Elongation RateCellular F-actin Morphology
This compound Actin Nucleator/StabilizerIncreasesPromotesPerinuclear accumulation of F-actin[1][7]
LK701 Actin Nucleation InhibitorInhibits formationNo significant effectAccumulations along cell borders[1][7]
LK703 Actin Nucleation InhibitorInhibits formationNo significant effectAccumulations along cell borders[1][7]
LK717 Actin Nucleation InhibitorInhibits formationNo significant effectAccumulations along cell borders[1][7]
LK719 Actin Nucleation InhibitorInhibits formationNo significant effectAccumulations along cell borders[1][7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following are protocols for key experiments cited in the comparison of this compound and its derivatives.

1. Bulk Actin Polymerization Assay (Pyrene Assay)

This assay is used to monitor the kinetics of actin polymerization in vitro.

  • Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into the hydrophobic environment of an F-actin filament, its fluorescence intensity increases significantly. This change in fluorescence is used to follow the polymerization process over time.

  • Protocol:

    • Prepare a solution of G-actin (e.g., 2 µM) with 5-10% pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Add the this compound derivative or control vehicle (e.g., DMSO) to the G-actin solution and incubate for a short period.

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI buffer to a final concentration of 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole pH 7.0).

    • Immediately place the reaction in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

    • The rate of polymerization and the final steady-state fluorescence are analyzed to determine the effect of the compound.

2. Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization and quantification of individual actin filament formation and elongation.

  • Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin region (~100 nm) of the specimen closest to the coverslip. This minimizes background fluorescence and allows for high-contrast imaging of single filaments.

  • Protocol:

    • Prepare flow cells by attaching a coverslip to a glass slide with double-sided tape.

    • Functionalize the coverslip surface to allow for the attachment of actin filaments (e.g., with N-ethylmaleimide (NEM)-myosin).

    • Introduce a solution of G-actin (e.g., 1 µM) containing a small percentage of fluorescently labeled actin (e.g., Alexa Fluor 488-labeled actin) and the compound of interest into the flow cell.

    • Initiate polymerization by adding the polymerization buffer.

    • Image the formation and elongation of individual actin filaments over time using a TIRF microscope equipped with a sensitive camera.

    • Analyze the images to quantify the number of filaments formed (nucleation) and their growth rate (elongation).[1]

3. Cell Culture and Staining for F-actin Morphology

This protocol is used to observe the effects of the compounds on the actin cytoskeleton within cells.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media (e.g., Endothelial Cell Growth Medium) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Treatment: Cells are seeded on coverslips and allowed to adhere. They are then treated with different concentrations of this compound or its derivatives for a specified period.

  • Staining:

    • Fix the cells with a solution of paraformaldehyde (e.g., 4% in PBS) for 10-15 minutes.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

    • Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., rhodamine-phalloidin) for 20-30 minutes.

    • (Optional) Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.

    • Mount the coverslips on glass slides and visualize the cellular actin architecture using fluorescence microscopy.[7]

Mechanistic Insights and Signaling Pathways

The stark difference in the biological activity of this compound and its inhibitory derivatives can be attributed to their distinct binding modes to actin monomers and their subsequent effects on the formation of actin oligomers, which are the nuclei for filament growth.

G cluster_MiuA This compound: Actin Nucleation cluster_Inhibitor Inhibitory Derivatives (e.g., LK701) MiuA This compound ActinMonomer1 Actin Monomer MiuA->ActinMonomer1 Binds ActinDimer Actin Dimer (Stabilized Nucleus) ActinMonomer1->ActinDimer Promotes Oligomerization F_Actin F-Actin Filament (Polymerization) ActinDimer->F_Actin Elongation Inhibitor LK701 ActinMonomer2 Actin Monomer Inhibitor->ActinMonomer2 Binds BlockedMonomer Inhibitor-Actin Complex ActinMonomer2->BlockedMonomer Conformational Change NoPolymerization Inhibition of Polymerization BlockedMonomer->NoPolymerization Prevents Oligomerization

Caption: Contrasting mechanisms of this compound and its inhibitory derivatives on actin polymerization.

Computational modeling and molecular dynamics simulations suggest that this compound binding stabilizes the actin nucleus by interacting with the D-loop of a neighboring actin monomer, which is crucial for filament stability.[1][4][8] In contrast, the inhibitory derivatives are hypothesized to bind to a single actin monomer in a manner that induces a conformational change, preventing it from interacting with other monomers to form a stable nucleus for polymerization.[1]

G cluster_workflow Experimental Workflow for Activity Comparison Compound This compound or Derivative InVitro In Vitro Assays Compound->InVitro InVivo Cell-Based Assays Compound->InVivo Pyrene Bulk Polymerization (Pyrene Assay) InVitro->Pyrene TIRF Single Filament (TIRF Microscopy) InVitro->TIRF Morphology F-actin Staining (Microscopy) InVivo->Morphology Data Quantitative Data (Polymerization rate, Filament number) Pyrene->Data TIRF->Data Qualitative Qualitative Data (Cellular Morphology) Morphology->Qualitative

Caption: Workflow for the comparative analysis of this compound derivatives' biological activity.

The discovery that minor structural alterations can switch the activity of a complex natural product from a stabilizer to an inhibitor of actin polymerization opens up new avenues for the development of highly specific probes to study actin dynamics.[1][5] Furthermore, these findings provide a promising foundation for the rational design of novel therapeutics targeting the actin cytoskeleton, which is implicated in a wide range of diseases, including cancer.[9]

References

Unraveling the Transcriptional Impact of Miuraenamide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced effects of novel chemical probes is paramount. This guide provides a detailed comparison of the transcriptional effects of miuraenamide A, a potent actin-stabilizing agent, with other well-characterized actin-targeting drugs. By presenting supporting experimental data, detailed protocols, and clear visual aids, we aim to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in research and drug discovery.

This compound is a cyclodepsipeptide of myxobacterial origin that induces actin polymerization and nucleation, leading to the stabilization of actin filaments.[1][2][3] While its effects on cytoskeletal morphology are similar to other stabilizers like jasplakinolide, its unique binding mode results in distinct transcriptional consequences.[1][2] This guide delves into these differences, focusing on the impact on key signaling pathways that translate cytoskeletal dynamics into gene expression.

Comparative Transcriptional Effects of Actin-Targeting Drugs

The transcriptional response to actin-targeting drugs is largely dictated by their effect on the cellular pool of globular (G-) and filamentous (F-) actin. This dynamic balance governs the activity of several transcription factors, most notably the Myocardin-Related Transcription Factor (MRTF) and its downstream target, the Serum Response Factor (SRF). This compound has been identified as a potent inducer of the MRTF-SRF signaling pathway.[4][5]

Drug ClassCompoundPrimary Effect on ActinKey Transcriptional EffectNumber of Significantly Regulated Genes (HUVECs)
Actin Stabilizer This compound Promotes polymerization and nucleationPotent induction of SRF target genes779[2]
JasplakinolideStabilizes existing F-actinModerate induction of SRF target genes224[2]
Actin Depolymerizer Latrunculin BSequesters G-actin monomers, leading to F-actin depolymerizationDownregulation of SRF target genesNot specified, but has opposing effects to this compound[4]
Cytochalasin DCaps filament barbed ends, inhibiting polymerizationGeneral disruption of actin-dependent transcriptionData not available for direct comparison

Table 1: Comparative summary of the transcriptional effects of various actin-targeting drugs. The data on the number of regulated genes is derived from a transcriptome analysis in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 60 nM this compound or 120 nM jasplakinolide for 4 hours.[2]

A key finding is that while both this compound and jasplakinolide stabilize actin, this compound elicits a much stronger transcriptional response.[2] A direct comparison in HUVECs revealed that this compound treatment resulted in 779 significantly regulated genes, compared to 224 for jasplakinolide, with 101 genes being differentially expressed between the two treatments.[2] This highlights the unique bioactivity of this compound, which is attributed to its distinct binding site on actin that selectively inhibits the interaction with cofilin, an actin-depolymerizing and severing protein.[1][3][6]

In contrast, actin-depolymerizing agents like latrunculin B have the opposite effect on SRF-mediated transcription. By increasing the cytoplasmic pool of G-actin, latrunculin B promotes the sequestration of MRTF-A in the cytoplasm, thereby inhibiting the expression of SRF target genes.[4]

Key Signaling Pathways Affected

The primary signaling cascade influenced by this compound is the RhoA-MRTF-SRF pathway. This pathway is a critical regulator of genes involved in cell motility, adhesion, and cytoskeletal organization.[7][8][9]

MRTF_SRF_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Signals Extracellular Signals RhoA RhoA Extracellular Signals->RhoA Actin Polymerization Actin Polymerization RhoA->Actin Polymerization G-actin G-actin Actin Polymerization->G-actin depletes MRTF-A_G-actin MRTF-A / G-actin Complex G-actin->MRTF-A_G-actin MRTF-A MRTF-A MRTF-A->MRTF-A_G-actin MRTF-A_n MRTF-A MRTF-A->MRTF-A_n translocation Miuraenamide_A This compound Miuraenamide_A->Actin Polymerization promotes Latrunculin_B Latrunculin B Latrunculin_B->G-actin increases SRF_MRTF-A SRF / MRTF-A Complex MRTF-A_n->SRF_MRTF-A SRF SRF SRF->SRF_MRTF-A Target Gene Expression Target Gene Expression SRF_MRTF-A->Target Gene Expression

This compound promotes MRTF-A nuclear translocation and SRF activation.

Interestingly, the Hippo-YAP/TAZ pathway, another key mechanosensitive signaling cascade regulated by the actin cytoskeleton, is largely unaffected by this compound.[4][5] This is because the amorphous actin aggregates induced by this compound are unable to recruit AMOTp130, a protein essential for YAP/TAZ regulation.[4][10] This selective activation of the MRTF-SRF pathway further underscores the unique pharmacological profile of this compound.

Experimental Protocols

To enable researchers to replicate and build upon the findings discussed, we provide detailed methodologies for key experiments.

Transcriptome Analysis via RNA Sequencing

This protocol outlines the general steps for analyzing the transcriptional effects of actin-targeting drugs in endothelial cells.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture (e.g., HUVECs) Drug_Treatment 2. Drug Treatment (this compound, etc.) Cell_Culture->Drug_Treatment RNA_Isolation 3. Total RNA Isolation Drug_Treatment->RNA_Isolation Library_Prep 4. RNA-Seq Library Preparation (poly-A selection, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, Differential Gene Expression) Sequencing->Data_Analysis Validation 7. Validation (qRT-PCR) Data_Analysis->Validation

A generalized workflow for transcriptional profiling experiments.

1. Cell Culture and Treatment:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 5% FBS and growth factors.[3]

  • Cells are grown to 80-90% confluency before treatment.

  • For drug treatment, the growth medium is replaced with a low-serum medium (e.g., 0.5% FBS) for a serum starvation period (e.g., 4-6 hours) to reduce basal signaling.[11]

  • Cells are then treated with the desired concentration of this compound (e.g., 60 nM), jasplakinolide (e.g., 120 nM), or latrunculin B (e.g., 250 nM) for the specified duration (e.g., 4-6 hours).[2][4]

2. RNA Isolation and Quality Control:

  • Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

3. Library Preparation and Sequencing:

  • RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly-A selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Sequencing reads are aligned to the human reference genome using an aligner such as STAR or HISAT2.[5]

  • Gene expression levels are quantified, and differential gene expression analysis is performed between drug-treated and control groups using tools like DESeq2 or edgeR.

  • Gene ontology and pathway enrichment analyses are conducted to identify the biological processes and signaling pathways affected by the drug treatment.

SRF-Luciferase Reporter Assay

This assay is used to quantify the activity of the SRF transcription factor in response to drug treatment.

1. Cell Culture and Transfection:

  • HEK293 or NIH 3T3 cells are cultured in DMEM supplemented with 10% FBS.

  • Cells are seeded in 96-well plates and co-transfected with an SRF-responsive firefly luciferase reporter plasmid (containing multiple CArG box elements) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11][12]

2. Drug Treatment:

  • 24 hours post-transfection, the medium is replaced with a low-serum medium for serum starvation overnight.

  • Cells are then treated with various concentrations of this compound or other actin drugs for 6-16 hours.[13]

3. Luciferase Activity Measurement:

  • Luciferase activity is measured using a dual-luciferase reporter assay system (e.g., Promega) and a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

MRTF-A Nuclear Translocation Assay

This microscopy-based assay visualizes the movement of MRTF-A from the cytoplasm to the nucleus.

1. Cell Culture and Transfection:

  • HUVECs or other suitable cells are seeded on glass-bottom dishes.

  • Cells are transfected with a plasmid expressing a fluorescently tagged MRTF-A (e.g., MRTF-A-GFP).

2. Live-Cell Imaging:

  • 24 hours post-transfection, cells are imaged using a confocal microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

  • A baseline image is captured before adding the drug.

  • This compound (e.g., 50 nM) is added, and time-lapse images are acquired to track the subcellular localization of MRTF-A-GFP over time (e.g., every 5 minutes for 1-2 hours).[14]

3. Image Analysis:

  • The fluorescence intensity of MRTF-A-GFP in the nucleus and cytoplasm is quantified using image analysis software (e.g., ImageJ).

  • The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of MRTF-A nuclear translocation.

Conclusion

This compound stands out as a unique actin-stabilizing agent with a transcriptional footprint that is markedly different from other drugs in its class. Its potent and selective activation of the MRTF-SRF signaling pathway, while leaving the Hippo-YAP/TAZ pathway largely unperturbed, makes it a valuable tool for dissecting the intricate links between the actin cytoskeleton and gene regulation. The experimental protocols provided in this guide offer a starting point for researchers to further explore the transcriptional effects of this compound and other actin-targeting compounds, ultimately contributing to a more comprehensive understanding of their cellular mechanisms and therapeutic potential.

References

Reversibility of Miuraenamide A's Effects: A Comparative Analysis with Other Actin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reversibility of a compound's biological effects is paramount for its application as a research tool or therapeutic agent. This guide provides a comparative assessment of the reversibility of Miuraenamide A, a potent actin-stabilizing agent, alongside other well-characterized actin inhibitors: Latrunculin A, Cytochalasin D, and Jasplakinolide. This analysis is supported by available experimental data and detailed methodologies.

Executive Summary

Actin dynamics are fundamental to numerous cellular processes, making actin-targeting compounds invaluable research tools. The reversibility of an inhibitor's action dictates its experimental utility and therapeutic potential. While compounds like Latrunculin A, Cytochalasin D, and Jasplakinolide have been extensively studied for their reversible effects on the actin cytoskeleton, direct experimental evidence for the reversibility of this compound is not yet prominently available in published literature. However, based on its mechanism of action as a potent F-actin stabilizer with a binding mode similar to the reversible inhibitor Jasplakinolide, it is plausible to hypothesize that the effects of this compound are also reversible. This guide summarizes the known reversibility characteristics of these inhibitors and provides the experimental framework for assessing such properties.

Comparison of Actin Inhibitor Reversibility

InhibitorPrimary Mechanism of ActionReversibilitySupporting Experimental Observations
This compound Stabilizes and promotes the nucleation of filamentous actin (F-actin).[1][2] Competes with cofilin for binding to F-actin.[3][4]Presumed Reversible (Direct experimental data is limited)Acts as an actin nucleating, F-actin polymerizing and stabilizing compound, similar to the reversible inhibitor Jasplakinolide.[3][4]
Latrunculin A Sequesters actin monomers (G-actin), preventing their incorporation into filaments, and can also accelerate filament depolymerization.[5][6]Reversible Morphological changes in mammalian cells are reversible upon removal of the toxin.[6] The actin cytoskeleton in yeast cells is rapidly disrupted and the effects are reversible. Recovery of the actin cytoskeleton after washout has been observed.[7]
Cytochalasin D Caps the barbed (fast-growing) ends of actin filaments, inhibiting both the assembly and disassembly of actin filaments.[8]Reversible The inhibitory effect on smooth muscle contraction is reversible within a short period.[8] The elevated rate of actin synthesis in HEp-2 cells treated with Cytochalasin D declined to control values within approximately 4 hours after washout.[8]
Jasplakinolide Induces actin polymerization and stabilizes F-actin by binding competitively with phalloidin.[9][10]Reversible The effect on the actin cytoskeleton in tobacco BY-2 cells is reversible even at high concentrations, with the cortical actin array re-established within 15 minutes of washout.[10]

Experimental Protocols

Washout Assay for Assessing Reversibility of Actin Inhibitor Effects

This protocol outlines a general method to determine the reversibility of an actin inhibitor's effect on the cellular actin cytoskeleton using immunofluorescence microscopy.

1. Cell Culture and Treatment: a. Plate adherent cells (e.g., HeLa, fibroblasts) onto glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. b. Treat the cells with the actin inhibitor (e.g., this compound, Latrunculin A, Cytochalasin D, or Jasplakinolide) at a concentration known to induce significant cytoskeletal changes. A vehicle-only control (e.g., DMSO) should be run in parallel. c. Incubate the cells for a sufficient duration to observe the desired effect (e.g., 1-2 hours).

2. Washout Procedure: a. After incubation, gently aspirate the medium containing the inhibitor. b. Wash the cells three times with pre-warmed, inhibitor-free culture medium to remove any residual compound. c. Add fresh, pre-warmed, inhibitor-free medium to the cells.

3. Recovery Incubation: a. Incubate the cells for various time points post-washout (e.g., 0 min, 15 min, 30 min, 1 hour, 2 hours, 4 hours, 24 hours) to observe the potential recovery of the actin cytoskeleton.

4. Immunofluorescence Staining: a. At each time point, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. c. Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's protocol. d. (Optional) Counterstain the nuclei with a DNA dye such as DAPI. e. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis: a. Visualize the actin cytoskeleton using a fluorescence microscope. b. Capture images of multiple fields of view for each condition and time point. c. Qualitatively and/or quantitatively analyze the recovery of actin stress fibers and overall cell morphology compared to the vehicle control and the inhibitor-treated (0 min washout) samples. Quantitative analysis can include measuring cell area, stress fiber thickness, and orientation.

Visualizations

Signaling_Pathway_Actin_Dynamics cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action Signal Growth Factors, Chemokines, etc. Receptor Receptor Tyrosine Kinases, GPCRs Signal->Receptor RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Receptor->RhoGTPases RockWasP ROCK, WASp/WAVE RhoGTPases->RockWasP G_Actin G-actin (Monomers) RockWasP->G_Actin Polymerization F_Actin F-actin (Filaments) G_Actin->F_Actin Cofilin Cofilin Cofilin->F_Actin Severing/Depolymerization MiuraenamideA This compound MiuraenamideA->F_Actin Stabilizes & Promotes Nucleation LatrunculinA Latrunculin A LatrunculinA->G_Actin Sequesters CytochalasinD Cytochalasin D CytochalasinD->F_Actin Caps Barbed End Jasplakinolide Jasplakinolide Jasplakinolide->F_Actin Stabilizes

Caption: Signaling pathway of actin dynamics and points of intervention for various inhibitors.

Washout_Assay_Workflow start Start: Plate cells on coverslips treatment Treat with Actin Inhibitor (e.g., this compound) start->treatment washout Washout Inhibitor: 3x with fresh medium treatment->washout recovery Incubate for Recovery (Various time points) washout->recovery fix_perm Fix with PFA and Permeabilize with Triton X-100 recovery->fix_perm stain Stain F-actin (Phalloidin) and Nuclei (DAPI) fix_perm->stain image Image with Fluorescence Microscope stain->image analyze Analyze Cytoskeletal Recovery image->analyze end End: Compare with controls analyze->end

Caption: Experimental workflow for a washout assay to assess inhibitor reversibility.

Discussion

The reversibility of an actin inhibitor is intrinsically linked to its binding kinetics and mechanism of action. Non-covalent inhibitors, which bind to their targets through weaker interactions like hydrogen bonds and van der Waals forces, are generally expected to be reversible. The binding and unbinding of these inhibitors are governed by equilibrium dynamics, and removal of the inhibitor from the cellular environment shifts this equilibrium, leading to the restoration of the target's function.

  • Latrunculin A and Cytochalasin D , which act by sequestering G-actin and capping F-actin ends, respectively, are well-documented to be reversible.[6][8] Their non-covalent interactions with actin monomers or filament ends allow for dissociation and subsequent recovery of normal actin dynamics upon washout.

  • Jasplakinolide , an F-actin stabilizer, also exhibits reversible effects.[10] While it promotes polymerization and stabilizes filaments, its non-covalent binding allows for its eventual dissociation and the resumption of normal actin turnover.

  • This compound is a potent actin stabilizer that, like Jasplakinolide, promotes actin polymerization and nucleation.[1][2] Molecular dynamics simulations suggest a binding mode that involves interactions with several residues on actin, leading to a tighter packing of actin monomers.[3][4] While this results in a potent stabilizing effect, the interactions are predicted to be non-covalent. Given its functional similarity to the reversible stabilizer Jasplakinolide and the presumed non-covalent nature of its binding, it is highly probable that the effects of this compound are also reversible. However, to definitively confirm this and to characterize the kinetics of recovery, direct experimental evidence from washout assays is necessary. The lack of such published data represents a key knowledge gap in the understanding of this compound.

Conclusion

In the landscape of actin-targeting compounds, reversibility is a key determinant of experimental and therapeutic utility. While Latrunculin A, Cytochalasin D, and Jasplakinolide have established reversible profiles, the reversibility of this compound's effects, though strongly suggested by its mechanism, awaits direct experimental confirmation. The provided experimental protocol for washout assays offers a clear path for researchers to investigate the reversibility of this compound and other novel inhibitors, thereby enabling a more complete understanding of their biological activities and potential applications.

References

The Untapped Potential of Combined Cytoskeletal Therapies: A Comparative Guide to Miuraenamide A in Combination with Other Cytoskeletal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the current literature reveals a significant gap in our understanding of the synergistic potential of miuraenamide A, a potent actin-stabilizing agent, with other drugs targeting the cytoskeleton. To date, no published studies have directly investigated the combined effects of this compound with microtubule-targeting agents like paclitaxel and vinca alkaloids, or with actin-depolymerizing agents such as cytochalasin D. This guide aims to bridge this gap by providing a comprehensive comparison of their individual mechanisms, hypothesizing potential synergistic interactions, and presenting detailed experimental protocols to investigate these possibilities. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies for cancer and other diseases driven by cytoskeletal dysregulation.

Understanding the Key Players: A Mechanistic Overview

A successful combination therapy often relies on the complementary or synergistic actions of its components. Here, we delve into the distinct mechanisms of this compound and other key cytoskeletal drugs.

This compound: This marine-derived cyclodepsipeptide is a powerful actin filament stabilizer. Unlike other actin stabilizers such as jasplakinolide, this compound exhibits a unique mode of action by selectively inhibiting the binding of cofilin to F-actin.[1] This leads to the accumulation of F-actin, inhibition of cell proliferation and migration, and the induction of apoptosis.[2] this compound is known to activate the Myocardin-Related Transcription Factor A (MRTF-A), a key regulator of serum response factor (SRF)-mediated gene transcription, which is involved in cell adhesion and migration.

Paclitaxel (Taxol): A cornerstone of cancer chemotherapy, paclitaxel is a microtubule-stabilizing agent.[3] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[3]

Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to paclitaxel, vinca alkaloids are microtubule-destabilizing agents.[3] They bind to tubulin dimers, inhibiting their polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the M phase and ultimately, apoptosis.[4]

Cytochalasin D: This fungal metabolite is a potent inhibitor of actin polymerization.[3][5] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers.[5] This leads to the disruption of the actin cytoskeleton, affecting cellular processes such as cell motility, division, and morphology.[6]

Hypothesizing Synergy: Potential Combinations with this compound

The distinct mechanisms of these drugs offer intriguing possibilities for synergistic interactions when combined with this compound.

This compound + Paclitaxel: A Dual Assault on the Cytoskeleton

Hypothesis: A combination of this compound and paclitaxel could exhibit strong synergistic effects in cancer cells. By simultaneously stabilizing both the actin and microtubule networks, this combination could create a "cytoskeletal lockdown," leading to enhanced cell cycle arrest and apoptosis. The rigid actin cytoskeleton induced by this compound might also impede the formation of the mitotic spindle, making cells more susceptible to the microtubule-stabilizing effects of paclitaxel.

This compound + Vinca Alkaloids: A Push-and-Pull on Cellular Scaffolding

Hypothesis: The combination of an actin stabilizer (this compound) and a microtubule destabilizer (vinca alkaloid) could lead to conflicting cellular signals, ultimately triggering a robust apoptotic response. The stabilization of the actin cytoskeleton by this compound could create a cellular environment where the microtubule destabilization induced by vinca alkaloids has a more profound and catastrophic effect on cell division and survival.

This compound + Cytochalasin D: A Contradictory Actin Cocktail

Hypothesis: Combining an actin stabilizer with an actin depolymerizer presents a more complex scenario. The interaction could be antagonistic, with the two drugs counteracting each other's effects on actin dynamics. However, it is also possible that the simultaneous disruption of actin polymerization and the stabilization of existing filaments could lead to a chaotic cytoskeletal state that is highly toxic to cells. This "actin chaos" could interfere with a multitude of cellular processes, potentially leading to synergistic cytotoxicity.

Proposed Experimental Protocols for Synergy Evaluation

To validate these hypotheses, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for assessing the synergistic potential of this compound in combination with other cytoskeletal drugs.

Key Experiments and Methodologies

1. Cell Viability and Synergy Assessment:

  • Cell Lines: A panel of cancer cell lines with varying sensitivities to cytoskeletal drugs (e.g., breast cancer: MCF-7, MDA-MB-231; ovarian cancer: A2780, OVCAR-3; lung cancer: A549, H1299).

  • Method: Cells will be treated with a range of concentrations of this compound, the combination drug (paclitaxel, vincristine, or cytochalasin D), and their combinations for 48-72 hours. Cell viability will be assessed using the MTT or CellTiter-Glo assay.

  • Synergy Calculation: The Combination Index (CI) will be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Apoptosis Assay:

  • Method: Cells will be treated with IC50 concentrations of the individual drugs and their synergistic combinations. Apoptosis will be quantified using Annexin V/Propidium Iodide staining followed by flow cytometry. Caspase-3/7 activity can also be measured using a luminescent assay.

3. Cell Cycle Analysis:

  • Method: Cells will be treated as described for the apoptosis assay. The cell cycle distribution will be analyzed by propidium iodide staining and flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

4. Immunofluorescence Staining of the Cytoskeleton:

  • Method: Cells grown on coverslips will be treated with the drug combinations. The actin cytoskeleton will be stained with fluorescently labeled phalloidin, and microtubules will be stained with an anti-α-tubulin antibody. Images will be captured using a confocal microscope to visualize changes in cytoskeletal organization.

5. Cell Migration Assay:

  • Method: The effect of the drug combinations on cell migration will be assessed using a wound-healing (scratch) assay or a transwell migration assay.

Data Presentation: Comparative Tables

The following tables summarize the key characteristics of the discussed cytoskeletal drugs and the hypothesized outcomes of their combination with this compound.

Table 1: Mechanistic Comparison of Cytoskeletal Drugs

DrugTargetMechanism of ActionEffect on Cytoskeleton
This compound ActinStabilizes F-actin by inhibiting cofilin bindingIncreased F-actin, formation of actin aggregates
Paclitaxel MicrotubulesStabilizes microtubules by binding to β-tubulinIncreased microtubule polymerization, bundle formation
Vinca Alkaloids MicrotubulesInhibit microtubule polymerization by binding to tubulinDisruption of microtubules, mitotic spindle collapse
Cytochalasin D ActinInhibits actin polymerization by capping filament endsDisruption of F-actin, loss of stress fibers

Table 2: Hypothesized Synergistic Effects with this compound

CombinationHypothesized InteractionPotential Cellular Outcome
This compound + Paclitaxel SynergyEnhanced cell cycle arrest, increased apoptosis, "cytoskeletal lockdown"
This compound + Vinca Alkaloids SynergyConflicting cytoskeletal signals leading to robust apoptosis
This compound + Cytochalasin D Antagonism or SynergyCounteracting effects or "actin chaos" leading to cytotoxicity

Visualizing the Pathways and Workflows

To further clarify the proposed experiments and the underlying molecular pathways, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_drugs Drug Treatment cluster_assays In Vitro Assays This compound This compound Cell Viability Cell Viability This compound->Cell Viability Paclitaxel Paclitaxel Paclitaxel->Cell Viability Vincristine Vincristine Vincristine->Cell Viability Cytochalasin D Cytochalasin D Cytochalasin D->Cell Viability Apoptosis Assay Apoptosis Assay Cell Viability->Apoptosis Assay Synergistic Doses Cell Cycle Analysis Cell Cycle Analysis Cell Viability->Cell Cycle Analysis Synergistic Doses Immunofluorescence Immunofluorescence Cell Viability->Immunofluorescence Synergistic Doses Migration Assay Migration Assay Cell Viability->Migration Assay Sub-lethal Doses Signaling_Pathways cluster_miuraenamide This compound cluster_paclitaxel Paclitaxel cluster_vinca Vinca Alkaloids cluster_cytochalasin Cytochalasin D This compound This compound Actin Stabilization Actin Stabilization This compound->Actin Stabilization MRTF-A Activation MRTF-A Activation Actin Stabilization->MRTF-A Activation SRF Activation SRF Activation MRTF-A Activation->SRF Activation Gene Transcription (Cell Adhesion, Migration) Gene Transcription (Cell Adhesion, Migration) SRF Activation->Gene Transcription (Cell Adhesion, Migration) Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Vincristine Vincristine Microtubule Destabilization Microtubule Destabilization Vincristine->Microtubule Destabilization Mitotic Arrest (M) Mitotic Arrest (M) Microtubule Destabilization->Mitotic Arrest (M) Mitotic Arrest (M)->Apoptosis Cytochalasin D Cytochalasin D Actin Depolymerization Actin Depolymerization Cytochalasin D->Actin Depolymerization Disruption of Cell Motility & Division Disruption of Cell Motility & Division Actin Depolymerization->Disruption of Cell Motility & Division

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Miuraenamide A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of potent compounds like Miuraenamide A, a known cytotoxic agent and actin nucleator, is a critical component of laboratory safety protocols. Adherence to these procedures minimizes exposure risks to personnel and prevents environmental contamination.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is essential to be familiar with its cytotoxic nature. All handling of this compound, including weighing, reconstitution, and addition to experimental systems, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols. Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Double gloving with chemotherapy-rated gloves is recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety glasses or goggles are essential.

  • Respiratory Protection: A fit-tested N95 respirator or higher may be necessary depending on the manipulation and institutional guidelines.

In the event of a spill, a cytotoxic spill kit must be readily available.[1] All materials used in the cleanup of a this compound spill are to be considered cytotoxic waste and disposed of accordingly.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials that have come into contact with it must follow strict cytotoxic waste management guidelines.[2][3][4]

  • Segregation at the Source: All waste contaminated with this compound must be segregated from regular laboratory trash. This includes, but is not limited to:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).

    • Contaminated PPE (gloves, disposable lab coats, etc.).[1]

  • Waste Containers: Use designated, clearly labeled, and puncture-proof containers for cytotoxic waste.[2] These containers are often color-coded (e.g., yellow or red with a cytotoxic symbol) to distinguish them from other waste streams.

  • Solid Waste Disposal:

    • Place all contaminated solid waste, such as pipette tips, tubes, and contaminated PPE, directly into the designated cytotoxic waste container.[4]

    • Do not overfill waste containers.

  • Liquid Waste Disposal:

    • Aqueous solutions containing this compound should not be poured down the drain.[5]

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container.

    • For volatile organic solvents used to dissolve this compound, follow your institution's guidelines for hazardous chemical waste disposal, ensuring the container is clearly marked as containing a cytotoxic compound.

  • Sharps Disposal: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[2][4]

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. This typically involves incineration or chemical neutralization to ensure the complete destruction of the hazardous compound.[2]

Data Presentation: Waste Segregation for this compound

Waste TypeContainer RequirementDisposal Method
Solid Waste (Gloves, tubes, pipette tips, contaminated bench paper)Labeled, leak-proof cytotoxic waste container (e.g., yellow bag or bin with cytotoxic symbol)Incineration or chemical neutralization via a licensed waste handler
Liquid Waste (Aqueous solutions, cell culture media)Labeled, sealed, and leak-proof cytotoxic liquid waste containerIncineration or chemical neutralization via a licensed waste handler
Sharps (Needles, scalpels, contaminated glass)Puncture-proof, labeled cytotoxic sharps containerIncineration or chemical neutralization via a licensed waste handler
Unused/Expired Compound Original vial placed within a sealed bag and then into a cytotoxic solid waste containerIncineration or chemical neutralization via a licensed waste handler

Experimental Protocols: General Guidelines for Handling Cytotoxic Agents

While a specific experimental protocol for this compound disposal is not available, the principles of handling cytotoxic agents are universal. The "Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL)" provides a framework that should be adapted to institutional policies.[1] Key aspects include:

  • Controlled Access: Work with cytotoxic agents should be performed in designated areas with restricted access.

  • Training: All personnel handling cytotoxic agents must receive specific training on the risks, handling procedures, spill cleanup, and waste disposal.[3][6]

  • Decontamination: All surfaces and equipment must be decontaminated after use. A common practice involves a two-step cleaning process, first with a deactivating agent (e.g., a bleach solution, if compatible with the surfaces) followed by a cleaning agent (e.g., 70% ethanol).

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Start Material Potentially Contaminated with this compound Decision1 Is the material contaminated? Start->Decision1 NonHazardous Dispose as General Laboratory Waste Decision1->NonHazardous No Decision2 Is it a sharp? Decision1->Decision2 Yes CytotoxicSharps Dispose in Cytotoxic Sharps Container Decision2->CytotoxicSharps Yes Decision3 Is it liquid? Decision2->Decision3 No CytotoxicLiquid Dispose in Cytotoxic Liquid Waste Container Decision3->CytotoxicLiquid Yes CytotoxicSolid Dispose in Cytotoxic Solid Waste Container Decision3->CytotoxicSolid No

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling miuraenamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of miuraenamide A, a potent cytotoxic agent and actin filament stabilizer. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazardous nature of this compound and in accordance with safety protocols for similar cytotoxic actin-stabilizing agents like phalloidin and jasplakinolide.

I. Hazard Identification and Risk Assessment

This compound is a myxobacterial compound that exhibits cytotoxic effects by stabilizing actin filaments, leading to the inhibition of cellular processes such as proliferation and migration.[1] Due to its biological activity, it should be handled as a hazardous substance with potential for acute toxicity. Assume that this compound is harmful if swallowed, inhaled, or absorbed through the skin.

Analogous Compound Hazard Data:

To underscore the potential risks, the hazard classifications for similar actin-stabilizing toxins are presented below.

CompoundCAS NumberHazard Classification
Phalloidin17466-45-4Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[2][3]
Jasplakinolide102396-24-7Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][4]
Actinomycin D50-76-0Fatal if swallowed, may cause cancer, may damage fertility or the unborn child.[5][6][7]

II. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution) to minimize exposure.[8][9]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric.Protects skin and personal clothing from splashes and spills.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols to the eyes and face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when there is a risk of aerosol generation.Prevents inhalation of the compound.

III. Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and exposure.

A. Preparation and Weighing:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to control airborne particles.

  • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.

  • After weighing, carefully seal the primary container and decontaminate the exterior and all equipment used.

B. Solubilization and Dilution:

  • Prepare solutions within a chemical fume hood or biological safety cabinet.

  • Add solvent to the powdered this compound slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, date, and hazard warning.

C. Administration and Experimental Use:

  • When treating cells or animals, wear all prescribed PPE.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.

  • All procedures should be performed over a disposable, absorbent work surface.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container lined with a chemotherapy waste bag.
Liquid Waste (e.g., unused solutions, cell culture media) Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.
Contaminated PPE Carefully remove and place in a designated chemotherapy waste bag immediately after use.

All waste must be disposed of in accordance with institutional and local regulations for cytotoxic waste.[10]

V. Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to contain the hazard.

Spill Response Workflow:

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Secure Secure the spill area Alert->Secure Don_PPE Don appropriate PPE Secure->Don_PPE Contain Contain the spill with absorbent pads Don_PPE->Contain Collect Collect contaminated materials Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all materials as cytotoxic waste Decontaminate->Dispose Report Report the spill to the safety officer Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.